Product packaging for Urea(Cat. No.:CAS No. 37955-36-5)

Urea

Cat. No.: B7761121
CAS No.: 37955-36-5
M. Wt: 60.056 g/mol
InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Description

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible.
This compound is a carbonyl group with two C-bound amine groups. The commercially available fertilizer has an analysis of 46-0-0 (N-P2O5-K2O). It has a role as a flour treatment agent, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a fertilizer. It is a monocarboxylic acid amide and a one-carbon compound. It is functionally related to a carbonic acid. It is a tautomer of a carbamimidic acid.
A compound formed in the liver from ammonia produced by the deamination of amino acids. It is the principal end product of protein catabolism and constitutes about one half of the total urinary solids.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Ascochyta medicaginicola, Vicia faba, and other organisms with data available.
This compound is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, this compound is formed in the liver via the this compound cycle from ammonia and is the final end product of protein metabolism. Administration of this compound elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for helicobacter pylori infectious disease and infection and has 16 investigational indications.
This compound is a mineral with formula of CO(N3-H2)2 or CO(NH2)2. The corresponding IMA (International Mineralogical Association) number is IMA1972-031. The IMA symbol is Ur.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4N2O<br>NH2CONH2<br>CH4N2O B7761121 Urea CAS No. 37955-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

urea
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InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
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InChI Key

XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)N
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Molecular Formula

CH4N2O, Array, NH2CONH2
Record name UREA
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Related CAS

37955-36-5
Record name Urea, homopolymer
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DSSTOX Substance ID

DTXSID4021426
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Molecular Weight

60.056 g/mol
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Physical Description

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Decomposes (NTP, 1992), Decomposes
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Solubility

>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible
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Density

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³
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Vapor Pressure

0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C
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Impurities

Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea
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Color/Form

White crystals or powder, Tetragonal prisms

CAS No.

57-13-6, 4744-36-9, 37955-36-5
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Melting Point

275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name UREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea (CO(NH₂)₂) is a small organic molecule of immense biological and industrial importance. Its ability to form extensive and highly directional hydrogen bonds dictates its crystal structure, solubility, and interactions with other molecules. A thorough understanding of this compound's solid-state chemistry is crucial for applications ranging from fertilizer technology to its use as a protein denaturant and in the design of pharmaceutical co-crystals. This technical guide provides a comprehensive overview of the crystal structure and hydrogen bonding network of this compound, with a focus on its polymorphic forms. The information presented herein is supported by data from X-ray and neutron diffraction studies.

The Crystal Structure of this compound

This compound is known to exist in several polymorphic forms, with Form I being the most stable under ambient conditions. Other forms, such as III, IV, and V, have been identified under high pressure.

This compound Form I: The Ambient Polymorph

Under standard conditions, this compound crystallizes in the tetragonal space group P-42₁m.[1] The this compound molecule in the solid state is planar, a consequence of the sp² hybridization of the nitrogen orbitals.[2] This planarity facilitates the formation of an extensive hydrogen-bonding network. In the gas phase or in aqueous solution, the molecule is non-planar with C₂ symmetry.[2]

The crystal structure of Form I is characterized by a relatively open arrangement, with ribbons of this compound molecules forming tunnels with a square cross-section. This open structure is a consequence of the strong, directional hydrogen bonds overcoming more efficient molecular packing.[2]

Table 1: Crystallographic Data for this compound Form I

ParameterValue
Crystal SystemTetragonal
Space GroupP-42₁m
a, b (Å)5.56
c (Å)4.65
α, β, γ (°)90
Volume (ų)143.40
Z2
Density (g/cm³)1.39

Data sourced from Materials Explorer.[1]

Table 2: Atomic Coordinates for this compound Form I

AtomWyckoffxyz
C2c01/20.672937
O2c1/200.600474
N4e0.8538080.3538080.822962
H14e0.6438270.8561730.959058
H24e0.2407740.2592260.282292

Data sourced from Materials Explorer.[1]

Table 3: Selected Bond Lengths and Angles for this compound Form I

BondLength (Å)AngleAngle (°)
C-O1.27O-C-N120.0
C-N1.34N-C-N120.0
N-H1.01C-N-H120.0
H-N-H120.0

Data represents idealized values for a trigonal planar geometry around the central carbon and nitrogen atoms. Experimental values may vary slightly.[1]

High-Pressure Polymorphs of this compound

Several polymorphs of this compound have been identified at high pressures. These transformations involve significant rearrangements of the crystal packing and hydrogen bonding network.

  • Form III: Appears at approximately 0.48 GPa and crystallizes in the orthorhombic space group P2₁2₁2₁.[3][4]

  • Form IV: Becomes the most stable form at 3.10 GPa and has the orthorhombic space group P2₁2₁2.[3][4]

  • Form V: Observed at pressures above 7.20 - 8.0 GPa and belongs to the orthorhombic space group Pmcn.[3][4]

Detailed crystallographic data for these high-pressure forms are less common in the literature compared to Form I.

The Hydrogen Bonding Network in this compound

The crystal structure of this compound is dominated by a three-dimensional network of N-H···O hydrogen bonds.[2] Each this compound molecule acts as both a hydrogen bond donor, through its four N-H protons, and a hydrogen bond acceptor, through the carbonyl oxygen.

In the stable Form I, the oxygen atom of each this compound molecule is engaged in two N-H···O hydrogen bonds.[2] These interactions create chains and ribbons of molecules, which are further interconnected to form the overall crystal lattice. Theoretical studies have also suggested the presence of weaker N-H···N hydrogen bonds, which become more significant under high pressure.[5]

Table 4: Hydrogen Bond Geometry in this compound Form I (Representative Values)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O~1.01~2.0~3.0~170

Note: These are approximate values. Actual distances and angles can vary within the crystal structure.

Experimental Protocols

The determination of this compound's crystal structure has been primarily achieved through single-crystal X-ray diffraction and neutron diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique for determining the arrangement of atoms in a crystal.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation from an aqueous or alcoholic solution.[6] For co-crystals, equimolar amounts of this compound and the co-former are dissolved in a suitable solvent and allowed to evaporate slowly.[2][7]

  • Crystal Mounting: A suitable single crystal (typically with dimensions around 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.5418 Å).[6][7] The diffraction data are collected as a series of images at different crystal orientations. Data collection is often performed at low temperatures (e.g., 150 K) to reduce thermal vibrations.[7]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Software such as CrysAlisPro is used for data integration and reduction, including corrections for absorption.[7]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data using software packages like SHELXT for structure solution and SHELXL for refinement.[7] Olex2 is a commonly used graphical user interface for these programs.[8][9]

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms, which is crucial for a detailed understanding of the hydrogen bonding network.

Methodology:

  • Crystal Growth: Larger single crystals are typically required for neutron diffraction compared to SC-XRD.

  • Data Collection: The experiment is performed at a neutron source, such as a nuclear reactor or a spallation source. A beam of thermal neutrons is directed at the crystal, and the diffracted neutrons are detected. To minimize absorption and extinction effects, spherical crystals are often used.[2]

  • Data Processing and Refinement: The data are processed to obtain the intensities of the diffracted beams. The structure is then refined using specialized software, taking into account the nuclear scattering lengths of the atoms. Corrections for thermal vibrations are applied, often using models that account for rigid-body motion and anharmonic effects.[2]

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_xray Single-Crystal X-ray Diffraction cluster_neutron Neutron Diffraction xray_growth Crystal Growth xray_mount Crystal Mounting xray_growth->xray_mount xray_data Data Collection xray_mount->xray_data xray_process Data Processing xray_data->xray_process xray_solve Structure Solution xray_process->xray_solve xray_refine Structure Refinement xray_solve->xray_refine final_model Final Structural Model xray_refine->final_model neutron_growth Crystal Growth (Large) neutron_mount Crystal Mounting neutron_growth->neutron_mount neutron_data Data Collection neutron_mount->neutron_data neutron_process Data Processing neutron_data->neutron_process neutron_refine Structure Refinement neutron_process->neutron_refine neutron_refine->final_model start Sample Preparation start->xray_growth start->neutron_growth

Caption: Workflow for determining the crystal structure of this compound.

Hydrogen Bonding in this compound Crystal Lattice

Caption: Schematic of N-H···O hydrogen bonding in the this compound crystal lattice.

Conclusion

The crystal structure of this compound is a classic example of how strong, directional hydrogen bonding can govern the solid-state architecture of a molecule. While the ambient pressure polymorph, Form I, is well-characterized, the study of its high-pressure forms continues to provide valuable insights into the behavior of hydrogen-bonded systems under extreme conditions. The detailed experimental protocols for X-ray and neutron diffraction outlined in this guide provide a foundation for researchers to further investigate the rich solid-state chemistry of this compound and its derivatives, aiding in the rational design of new materials with tailored properties for a wide range of applications.

References

The End of a Doctrine: A Technical Guide to the Historical Significance of Wöhler's Urea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In 1828, a groundbreaking experiment conducted by German chemist Friedrich Wöhler fundamentally altered the course of science. His synthesis of urea from inorganic materials challenged the long-held doctrine of vitalism, which posited that organic compounds could only be produced by living organisms possessing a "vital force." This guide provides an in-depth technical examination of Wöhler's synthesis, its historical context, and its profound impact on the fields of chemistry and drug development.

The Prevalent Dogma: Vitalism

Before Wöhler's discovery, the scientific community largely adhered to the theory of vitalism.[1] This doctrine maintained a strict division between the "organic" world of living things and the "inorganic" world of non-living matter. It was believed that a non-physical "vital force" or "vis vitalis" was essential for the formation of organic compounds.[2][3] This perspective implied that the chemical principles governing the inorganic world were insufficient to explain the complexities of life. The synthesis of organic molecules was therefore considered to be outside the realm of laboratory manipulation.

G cluster_before Prevailing Belief (Pre-1828) Vital_Force Vital Force (Essential for Organic Compounds) Living_Organisms Living Organisms Vital_Force->Living_Organisms animates Organic_Compounds Organic Compounds (e.g., this compound) Living_Organisms->Organic_Compounds produces Laboratory_Synthesis Laboratory Synthesis Organic_Compounds->Laboratory_Synthesis considered impossible Inorganic_Compounds Inorganic Compounds (e.g., Ammonium Cyanate) Laboratory_Synthesis->Inorganic_Compounds limited to

Conceptual model of chemical synthesis before Wöhler.

The Seminal Experiment: Wöhler's Synthesis of this compound

Wöhler's synthesis was not a direct assault on vitalism but rather an unexpected outcome of his research on ammonium cyanate. He famously wrote to his mentor Jöns Jacob Berzelius, "I must tell you that I can make this compound without the use of kidneys, either man or dog."[4] This exclamation captures the revolutionary nature of his discovery.

Wöhler demonstrated the synthesis using various inorganic reactants, highlighting the reproducibility and robustness of the transformation.[5]

Experimental Protocols

While Wöhler's original paper provides a descriptive account, the following protocols are based on his methods and modern recreations, offering a clearer, step-by-step guide.

Protocol 1: Synthesis from Silver Cyanate and Ammonium Chloride

This was one of the primary methods used by Wöhler.

  • Reaction: A solution of silver cyanate (AgNCO) is treated with a solution of ammonium chloride (NH₄Cl).

  • Precipitation: A double displacement reaction occurs, forming insoluble silver chloride (AgCl) and soluble ammonium cyanate (NH₄OCN).

    • AgNCO(aq) + NH₄Cl(aq) → AgCl(s) + NH₄OCN(aq)

  • Isolation of Ammonium Cyanate: The silver chloride precipitate is removed by filtration, leaving an aqueous solution of ammonium cyanate.

  • Isomerization: The ammonium cyanate solution is evaporated by heating. During this process, the ammonium cyanate rearranges to form this compound.

    • NH₄OCN(aq) → (NH₂)₂CO(aq)

  • Purification: The resulting solid this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield white crystals.

Protocol 2: Synthesis from Lead Cyanate and Ammonia

Wöhler also reported the synthesis using lead cyanate.

  • Reaction: Lead cyanate (Pb(OCN)₂) is treated with aqueous ammonia (NH₃).

  • Formation of Ammonium Cyanate: A double displacement reaction forms lead hydroxide (Pb(OH)₂) and ammonium cyanate (NH₄OCN).

    • Pb(OCN)₂(s) + 2NH₃(aq) + 2H₂O(l) → Pb(OH)₂(s) + 2NH₄OCN(aq)

  • Heating and Isomerization: The mixture is heated, causing the ammonium cyanate to isomerize into this compound.

  • Purification: The this compound is isolated and purified as described in the previous protocol.

G Start Inorganic Reactants (e.g., Silver Cyanate + Ammonium Chloride) Step1 Mix Aqueous Solutions Start->Step1 Step2 Double Displacement Reaction Step1->Step2 Intermediate Formation of Ammonium Cyanate (NH₄OCN) in solution Step2->Intermediate Step3 Heat the Solution (Evaporation) Intermediate->Step3 Step4 Isomerization Step3->Step4 Product Formation of this compound ((NH₂)₂CO) Step4->Product Step5 Purification (Recrystallization) Product->Step5 Final Crystalline this compound Step5->Final

Experimental workflow for Wöhler's this compound synthesis.

Data Presentation: The Proof of Identity

The following table summarizes the expected elemental composition based on the known molecular formula of this compound (CH₄N₂O) and the type of comparative data Wöhler would have generated.

ElementAtomic Mass (amu)Moles in this compoundMass in this compound ( g/mol )Percentage by Mass
Carbon (C)12.01112.0120.00%
Hydrogen (H)1.0144.046.73%
Nitrogen (N)14.01228.0246.65%
Oxygen (O)16.00116.0026.62%
Total 60.07 100.00%

Wöhler's analysis would have demonstrated that his synthetic product and natural this compound had identical elemental compositions, providing strong evidence that they were the same compound.

Historical Significance and Long-Term Impact

The synthesis of this compound from inorganic starting materials was a pivotal moment in the history of chemistry.[6]

  • The Decline of Vitalism: While not an instantaneous refutation, Wöhler's work dealt a significant blow to the doctrine of vitalism.[1] It demonstrated that organic molecules could be synthesized in the laboratory without the need for a "vital force," thereby bridging the gap between organic and inorganic chemistry.[2][3] Over the following decades, further syntheses of organic compounds by chemists such as Hermann Kolbe solidified the understanding that the same chemical laws govern both living and non-living matter.

  • The Birth of Organic Chemistry: Wöhler's synthesis is widely considered the starting point of modern organic chemistry.[5] By showing that organic compounds were amenable to laboratory synthesis, it opened the floodgates for the investigation and creation of a vast array of carbon-based molecules. This laid the foundation for the development of synthetic organic chemistry, a field that is central to drug discovery and development.

  • Isomerism: The synthesis also provided a crucial early example of isomerism. Ammonium cyanate and this compound are isomers, meaning they have the same chemical formula (CH₄N₂O) but different atomic arrangements and, consequently, different properties. This discovery was instrumental in developing the concept of molecular structure.

G cluster_after New Paradigm (Post-1828) Chemical_Laws Universal Chemical Laws Inorganic_Reactants Inorganic Reactants Chemical_Laws->Inorganic_Reactants governs Organic_Compound Organic Compound (this compound) Chemical_Laws->Organic_Compound governs Laboratory_Synthesis Laboratory Synthesis (Wöhler's Experiment) Inorganic_Reactants->Laboratory_Synthesis subjected to Laboratory_Synthesis->Organic_Compound produces Vitalism_Challenged Vitalism Doctrine Challenged Organic_Compound->Vitalism_Challenged directly challenges

Shift in chemical philosophy after Wöhler's synthesis.

Conclusion

Friedrich Wöhler's synthesis of this compound was more than just the creation of a single organic molecule; it was a paradigm shift in scientific thought. By demonstrating that an organic compound could be synthesized from inorganic materials, he initiated the decline of the long-held doctrine of vitalism and laid the groundwork for the flourishing of organic chemistry. For modern researchers, scientists, and drug development professionals, Wöhler's experiment serves as a powerful reminder of the importance of empirical evidence in challenging established dogma and the immense potential of synthetic chemistry to understand and manipulate the molecules of life.

References

Physicochemical Properties of Concentrated Urea Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Urea, or carbamide, is a small organic compound with the chemical formula CO(NH₂)₂.[1] Its unique ability to disrupt noncovalent bonds, particularly hydrogen bonds, makes it an invaluable tool in biochemistry and pharmaceutical sciences, primarily as a protein denaturant.[1][2][3] Concentrated this compound solutions are widely used to increase the solubility of some proteins and to study protein folding and unfolding mechanisms.[1][4] This guide provides an in-depth overview of the core physicochemical properties of concentrated aqueous this compound solutions, methodologies for their measurement, and the molecular interactions that govern their behavior.

Quantitative Physicochemical Data

The following tables summarize key quantitative data for aqueous this compound solutions at various concentrations and temperatures.

Table 1: Density of Aqueous this compound Solutions

This compound Concentration (mol/kg) Temperature (K) Density (g/cm³)
0.1809 278.15 1.0034
4.22335 278.15 1.0563
12.801 278.15 1.1378
0.1809 298.15 0.9991
4.22335 298.15 1.0504
12.801 298.15 1.1287
0.1809 323.15 0.9904
4.22335 323.15 1.0401
12.801 323.15 1.1158

Data sourced from a study on the density of aqueous this compound solutions over a range of temperatures and pressures.[5]

Table 2: Viscosity of Aqueous this compound Solutions

This compound Concentration (mol/kg) Temperature (K) Relative Viscosity (η/η₀)
1.0 288.15 1.045
4.0 288.15 1.185
7.0 288.15 1.350
1.0 298.15 1.038
4.0 298.15 1.155
7.0 298.15 1.291
1.0 308.15 1.031
4.0 308.15 1.128
7.0 308.15 1.240

Data adapted from a study on the effect of this compound concentration and temperature on water structure.[6] The viscosity of this compound solutions increases with concentration but decreases with temperature.[6][7]

Table 3: Refractive Index of Aqueous this compound Solutions at 298.15 K (Sodium D-line)

This compound Concentration (N) Refractive Index (n)
0.1 1.3338
1.0 1.3419
4.0 1.3629
8.0 1.3860
10.0 1.3965

Data sourced from a study on the conductance and physical properties of this compound solutions.[8]

Table 4: Electrical Conductivity of Aqueous this compound Solutions at 308.15 K

This compound Concentration (N) Specific Conductance (mhos/cm) Equivalent Conductance (Λ)
0.001 1.56 x 10⁻⁵ 15.60
0.01 4.10 x 10⁻⁵ 4.10
0.1 1.11 x 10⁻⁴ 1.11
1.0 4.30 x 10⁻⁴ 0.43
10.0 1.10 x 10⁻³ 0.11

Data sourced from a study on the conductance and physical properties of this compound solutions.[8] this compound behaves as a weak electrolyte in aqueous solutions.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of physicochemical properties.

Density Measurement

Methodology: Vibrating Tube Densitometry

  • Apparatus: A vibrating tube digital densimeter (e.g., Anton Paar DMA series) is commonly used.[5][6] This instrument measures the oscillation period of a U-shaped tube filled with the sample.

  • Procedure:

    • Calibration: The instrument is calibrated using two standards of known density, typically dry air and demineralized, double-distilled water.[5][6]

    • Sample Preparation: Aqueous this compound solutions are prepared by weight using high-purity this compound and demineralized, double-distilled water.[6]

    • Measurement: The sample is introduced into the oscillating tube. The instrument measures the oscillation period, which is directly related to the density of the sample.

    • Temperature Control: The temperature of the measuring cell is precisely controlled to ±0.01°C using a built-in Peltier system or an external thermostat.[6]

Viscosity Measurement

Methodology: Capillary Viscometry

  • Apparatus: An Ubbelohde or Ostwald-type capillary viscometer is frequently employed.[6][9][10]

  • Procedure:

    • Preparation: The viscometer is thoroughly cleaned and dried. A known volume of the this compound solution is introduced into the viscometer.

    • Thermal Equilibration: The viscometer is placed in a constant temperature water bath, controlled to ±0.01°C, and allowed to equilibrate.[6]

    • Measurement: The time taken for the liquid to flow between two marked points on the capillary is measured accurately using a stopwatch.

    • Calculation: The kinematic viscosity (ν) is calculated using the equation ν = k * t, where 'k' is the viscometer constant and 't' is the flow time. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).[9] The viscometer constant 'k' is determined by measuring the flow time of a liquid of known viscosity, such as pure water.

Refractive Index Measurement

Methodology: Refractometry

  • Apparatus: An Abbe refractometer is a standard instrument for this measurement.[8]

  • Procedure:

    • Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.

    • Sample Application: A few drops of the this compound solution are placed on the prism surface.

    • Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the scale.

    • Temperature Control: The temperature of the prisms is maintained at the desired value (e.g., 298.15 K) by circulating water from a thermostatically controlled bath.[8]

Electrical Conductivity Measurement

Methodology: Conductometry

  • Apparatus: A conductivity meter with a platinized vertical cell is used.[8]

  • Procedure:

    • Cell Constant Determination: The cell constant is determined by measuring the resistance of a standard solution of known conductivity, such as a potassium chloride solution.

    • Sample Measurement: The conductivity cell is rinsed and filled with the this compound solution. The resistance of the solution is measured using an impedance bridge.[8]

    • Solvent Correction: The specific conductivity of the purified water used to make the solutions is measured and subtracted from the conductivity of the this compound solution to correct for solvent conductance.[8]

    • Temperature Control: All measurements are performed in a thermostat-controlled bath to maintain a constant temperature (e.g., 35 ± 0.05°C).[8]

Molecular Interactions and Mechanisms

The macroscopic properties of concentrated this compound solutions are governed by their effects on the microscopic structure of water and interactions with other solutes, such as proteins.

Effect on Water Structure

This compound's interaction with water is complex and a subject of ongoing research. Two primary mechanisms have been proposed:

  • Direct Mechanism: this compound molecules directly replace water molecules in the hydration shells of proteins and engage in hydrogen bonding with the polypeptide backbone.[2][3] By forming hydrogen bonds with the protein, this compound disrupts the intramolecular hydrogen bonds that stabilize the protein's native structure.[2][3]

  • Indirect Mechanism: this compound alters the bulk structure of water. It is considered a "structure breaker," meaning it disrupts the extensive hydrogen-bonded network of water molecules.[6][11] This disruption weakens the hydrophobic effect, which is a major driving force for protein folding. The increased solubility of nonpolar groups in the this compound-water mixture favors the exposure of the protein's hydrophobic core, leading to denaturation.

Molecular dynamics simulations suggest that at all concentrations, the average number of hydrogen bonds and their lifetimes remain nearly constant, implying that the ideal behavior of this compound solutions is a result of facile local hydrogen bonding.[12]

Protein Denaturation by this compound

This compound is a powerful protein denaturant at high concentrations (typically up to 8 M or 10 M).[1] It disrupts the secondary, tertiary, and quaternary structures of proteins without breaking the primary peptide bonds.[2][4] The denaturation process involves the unfolding of the protein from its native, functional conformation to a disordered, inactive state.

G cluster_mech Mechanism of Denaturation Native Native Protein (Folded, Active) Intermediate Partially Unfolded Intermediate Native->Intermediate Disruption of Noncovalent Bonds This compound Concentrated This compound Solution (8M) Denatured Denatured Protein (Unfolded, Inactive) Hbond Disruption of Intramolecular H-Bonds This compound->Hbond Direct Interaction Hydrophobic Weakening of Hydrophobic Effect This compound->Hydrophobic Indirect Interaction (Water Structure Alteration) Intermediate->Denatured Further Unfolding Hbond->Intermediate Hydrophobic->Intermediate G API Poorly Soluble API Screen Screening of Solubilizing Agents (including this compound) API->Screen Formulate Formulation with Concentrated this compound Screen->Formulate Characterize Physicochemical Characterization (Solubility, Stability, etc.) Formulate->Characterize Preclinical Preclinical Testing (In vitro / In vivo) Characterize->Preclinical Optimize Formulation Optimization Preclinical->Optimize Iterate based on results Optimize->Formulate

References

The Central Role of Urea in the Mammalian Urea Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The mammalian urea cycle is a critical metabolic pathway predominantly occurring in the liver, responsible for the detoxification of ammonia—a neurotoxic byproduct of amino acid catabolism—by converting it into this compound for excretion. This compound, a comparatively non-toxic and water-soluble compound, represents the primary vehicle for the disposal of excess nitrogen in ureotelic organisms. This technical guide provides an in-depth examination of the this compound cycle, with a specific focus on the pivotal role of its end product, this compound. It details the enzymatic steps of the cycle, its intricate regulatory mechanisms at both allosteric and transcriptional levels, and the interplay with other metabolic pathways. Furthermore, this document furnishes detailed experimental protocols for the quantitative analysis of key cycle components and enzyme activities, presents quantitative data in a structured format, and utilizes logical diagrams to illustrate the complex signaling and metabolic workflows. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and pharmacology, particularly those engaged in the development of therapeutics for this compound cycle disorders.

Introduction

Ammonia is a constant product of protein and amino acid metabolism. While it serves as a substrate for the synthesis of various nitrogen-containing compounds, its accumulation in the body is highly toxic, particularly to the central nervous system.[1] The this compound cycle, first elucidated by Krebs and Henseleit in 1932, is the primary metabolic pathway for the detoxification of ammonia in mammals.[2] This cycle converts two molecules of ammonia and one molecule of bicarbonate into one molecule of this compound, at the cost of four high-energy phosphate bonds.[2] The synthesis of this compound occurs primarily in the periportal hepatocytes of the liver and, to a lesser extent, in the kidneys.[3][4] The produced this compound is then released into the bloodstream, transported to the kidneys, and excreted in the urine.[3] Beyond its role in nitrogen waste removal, this compound also contributes to the countercurrent exchange system in the nephrons, aiding in water reabsorption.[5]

This guide will provide a technical overview of the this compound cycle, focusing on the synthesis, regulation, and physiological significance of this compound.

The this compound Cycle Pathway

The this compound cycle is a five-step enzymatic process that spans two cellular compartments: the mitochondria and the cytosol.

  • Formation of Carbamoyl Phosphate: The cycle initiates in the mitochondrial matrix where carbamoyl phosphate synthetase I (CPS1) catalyzes the condensation of ammonia (NH₃), bicarbonate (HCO₃⁻), and two molecules of ATP to form carbamoyl phosphate.[6] This is the rate-limiting and irreversible step of the this compound cycle.[1][7]

  • Formation of Citrulline: Ornithine transcarbamoylase (OTC) transfers the carbamoyl group from carbamoyl phosphate to ornithine, forming citrulline.[6] Citrulline is then transported out of the mitochondria into the cytosol.

  • Formation of Argininosuccinate: In the cytosol, argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline with aspartate to form argininosuccinate. This reaction requires ATP, which is cleaved to AMP and pyrophosphate.[2]

  • Cleavage of Argininosuccinate: Argininosuccinate lyase (ASL) cleaves argininosuccinate into arginine and fumarate.[1] The fumarate produced links the this compound cycle to the citric acid cycle.[2]

  • Formation of this compound: Finally, arginase cleaves arginine to produce this compound and regenerate ornithine.[1] Ornithine is then transported back into the mitochondria to begin another round of the cycle.

// Invisible nodes for layout {rank=same; "NH3"; "HCO3-"; "2ATP"} {rank=same; "Citrulline_cyto"; "Aspartate"; "ATP_cyto"} } Caption: The enzymatic steps of the this compound cycle, highlighting the subcellular localization.

Regulation of the this compound Cycle

The flux through the this compound cycle is tightly regulated to meet the body's needs for nitrogen disposal while preventing excessive ammonia accumulation. Regulation occurs at two main levels: allosteric regulation of enzyme activity and transcriptional regulation of enzyme synthesis.

Allosteric Regulation

The primary site of allosteric regulation is Carbamoyl Phosphate Synthetase I (CPS1), the rate-limiting enzyme.[8] CPS1 is allosterically activated by N-acetylglutamate (NAG).[6] NAG is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[6] The synthesis of NAG is, in turn, stimulated by arginine, an intermediate of the this compound cycle.[6] Therefore, an increase in amino acid catabolism leads to a rise in glutamate and arginine levels, which activates NAGS, leading to increased NAG production and subsequent activation of CPS1 and the entire this compound cycle.[9]

Transcriptional Regulation

The expression of this compound cycle enzymes is coordinately regulated by dietary protein intake and hormonal signals.[10] A high-protein diet or prolonged fasting, conditions that increase amino acid breakdown, lead to the upregulation of the genes encoding all five this compound cycle enzymes.[9] This long-term regulation ensures the liver has the capacity to handle increased nitrogen loads.

Several hormones play a key role in this transcriptional control:

  • Glucagon and Glucocorticoids: These hormones are known to upregulate the transcription of this compound cycle genes, including ASS1, ASL, and ARG1, and stabilize CPS1 mRNA.[1][11]

  • Insulin: Conversely, insulin has been shown to downregulate the expression of this compound cycle enzymes.[1]

Transcription factors such as cAMP response element-binding protein (CREB), Hepatocyte Nuclear Factor 1 (HNF-1), Nuclear Factor Y (NF-Y), and Specificity protein 1 (Sp1) have been identified to bind to the promoter and enhancer regions of the NAGS gene, providing a molecular link between hormonal signals and the regulation of ureagenesis.[3][12] Hypoxia-inducible factors (HIFs) have also been shown to transcriptionally regulate CPS1 and ARG1.[11]

// Hormones and Dietary Signals "High_Protein_Diet" [label="High Protein Diet/\nFasting", fillcolor="#FBBC05"]; "Glucagon" [label="Glucagon", fillcolor="#FBBC05"]; "Glucocorticoids" [label="Glucocorticoids", fillcolor="#FBBC05"]; "Insulin" [label="Insulin", fillcolor="#FBBC05"];

// Transcription Factors "CREB" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HNF1" [label="HNF-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NFY" [label="NF-Y", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sp1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HIFs" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Target Genes "Urea_Cycle_Genes" [label="this compound Cycle Enzyme Genes\n(CPS1, OTC, ASS1, ASL, ARG1, NAGS)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships "High_Protein_Diet" -> "Glucagon"; "High_Protein_Diet" -> "Glucocorticoids"; "Glucagon" -> "CREB" [label="+"]; "Glucocorticoids" -> "HNF1" [label="+"]; "High_Protein_Diet" -> "NFY" [label="+"]; "High_Protein_Diet" -> "Sp1" [label="+"]; "High_Protein_Diet" -> "HIFs" [label="+"];

"CREB" -> "Urea_Cycle_Genes" [label="+"]; "HNF1" -> "Urea_Cycle_Genes" [label="+"]; "NFY" -> "Urea_Cycle_Genes" [label="+"]; "Sp1" -> "Urea_Cycle_Genes" [label="+"]; "HIFs" -> "Urea_Cycle_Genes" [label="+"]; "Insulin" -> "Urea_Cycle_Genes" [label="-"]; } Caption: Hormonal and dietary signals converge on transcription factors to regulate this compound cycle gene expression.

Quantitative Data

The following tables summarize key quantitative data related to the mammalian this compound cycle. It is important to note that these values can vary depending on the species, nutritional state, and experimental conditions.

Table 1: Kinetic Properties of this compound Cycle Enzymes

EnzymeSubstrate(s)Km (mM)Vmax (µmol/min/mg protein)Source
Carbamoyl Phosphate Synthetase I (CPS1)NH₄⁺0.24 - 0.73Varies significantly with NAG concentration[9]
Ornithine Transcarbamoylase (OTC)Carbamoyl Phosphate, Ornithine~0.1, ~0.2--
Argininosuccinate Synthetase (ASS)Citrulline, Aspartate0.2, -0.0157 ± 0.0087 (nmol/hr/mg)[13]
Argininosuccinate Lyase (ASL)Argininosuccinate0.1120.04[5]
ArginaseArginine2-20Varies by isoform-

Table 2: Physiological Concentrations of this compound Cycle Intermediates and Related Compounds

MetaboliteConcentration in Liver (mM)Concentration in Blood (mM)Source
Ammonia< 0.050.015 - 0.06[14]
Ornithine0.1 - 0.40.04 - 0.1-
Citrulline0.01 - 0.050.02 - 0.055-
ArgininosuccinateLow (transient)Very low-
Arginine0.05 - 0.20.05 - 0.15-
This compoundVaries2.5 - 6.7[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound cycle.

Measurement of this compound Concentration (Diacetyl Monoxime Method)

This colorimetric assay is based on the reaction of this compound with diacetyl monoxime in an acidic environment to produce a pink-colored complex, which can be quantified spectrophotometrically.[16]

Reagents:

  • This compound Reagent: Contains thiosemicarbazide and ferric chloride in sulfuric acid.

  • Diacetyl Monoxime Reagent.

  • This compound Standard (e.g., 30 mg/dL).

Procedure:

  • Label three test tubes: "Blank," "Standard," and "Test."

  • To the "Blank" tube, add 10 µL of distilled water.

  • To the "Standard" tube, add 10 µL of this compound Standard.

  • To the "Test" tube, add 10 µL of the biological sample (e.g., serum).

  • To all three tubes, add 2 mL of this compound Reagent.

  • Add 25 µL of Diacetyl Monoxime Reagent to all tubes.

  • Mix the contents of the tubes and incubate in a boiling water bath for 10 minutes.

  • Cool the tubes and measure the absorbance of the "Standard" and "Test" samples against the "Blank" at 540 nm using a spectrophotometer.

  • Calculate the this compound concentration in the sample using the formula: (Absorbance of Test / Absorbance of Standard) x Concentration of Standard.

Arginase Activity Assay

This assay measures the activity of arginase by quantifying the amount of this compound produced from arginine. The this compound is then measured using a colorimetric method.

Reagents:

  • Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Substrate Buffer (containing L-arginine).

  • This compound Reagent (as described in 5.1).

  • This compound Standard.

Procedure:

  • Prepare cell or tissue lysate in ice-cold Arginase Assay Buffer. Centrifuge to remove debris.

  • Add 40 µL of the lysate to a well of a 96-well plate. Prepare a standard curve with known concentrations of this compound.

  • Add 10 µL of Substrate Buffer to each sample well.

  • Incubate the plate at 37°C for 2 hours.

  • Stop the reaction by adding 200 µL of this compound Reagent to all wells.

  • Incubate at room temperature for 60 minutes.

  • Measure the absorbance at 430 nm.

  • Determine the amount of this compound produced in the samples from the standard curve and calculate the arginase activity (often expressed as units/L, where one unit is the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and this compound per minute at a specific pH and temperature).[15]

Carbamoyl Phosphate Synthetase I (CPS1) Activity Assay

This in vitro colorimetric assay measures the production of carbamoyl phosphate.[17]

Reagents:

  • Reaction Buffer: 50 mM triethanolamine, 10 mM Mg(C₂H₃O₂)₂, 1 mM dithiothreitol.

  • 50 mM NH₄HCO₃.

  • 5 mM ATP.

  • 5 mM N-acetyl-L-glutamate (NAG).

  • Purified CPS1 enzyme or mitochondrial lysate.

  • 100 mM hydroxylamine.

  • Chromogenic reagent.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NH₄HCO₃, ATP, and NAG.

  • Add the CPS1 enzyme source to the reaction mixture.

  • Incubate for 10 minutes at 37°C.

  • Convert the resulting carbamoyl phosphate to hydroxythis compound by adding 100 mM hydroxylamine and incubating for 10 minutes at 95°C.

  • Add 80 µL of chromogenic reagent and heat for 15 minutes at 95°C.

  • Measure the absorbance at the appropriate wavelength for the chromogen used to determine the concentration of hydroxythis compound, which is proportional to the amount of carbamoyl phosphate produced.

Measurement of this compound Cycle Flux using Stable Isotopes

This method allows for the in vivo quantification of the rate of this compound synthesis.[18]

Protocol Overview:

  • A primed, constant intravenous infusion of stable isotopes, such as [¹⁵N₂]this compound or [¹⁸O]this compound, is administered to the subject.

  • Blood samples are collected at baseline and at several time points during the infusion.

  • The isotopic enrichment of this compound in the plasma is measured using mass spectrometry.

  • The rate of appearance of this compound (i.e., the this compound production rate or flux) is calculated from the isotopic enrichment data and the infusion rate of the tracer.

  • To trace the nitrogen source, a co-infusion of a ¹⁵N-labeled amino acid, such as [5-¹⁵N]glutamine, can be used. The ratio of ¹⁵N enrichment in this compound to that in the precursor amino acid provides an index of the proportion of this compound nitrogen derived from that precursor.[18]

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Sample Processing and Analysis cluster_calculation Data Analysis Subject Subject Infusion Primed, Constant Infusion of Stable Isotopes (e.g., [15N2]this compound) Subject->Infusion Blood_Sampling Serial Blood Sampling Infusion->Blood_Sampling Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation Mass_Spectrometry Mass Spectrometry (Isotopic Enrichment Analysis) Plasma_Isolation->Mass_Spectrometry Flux_Calculation Calculation of This compound Production Rate (Flux) Mass_Spectrometry->Flux_Calculation

Role in Drug Development

The this compound cycle is a critical target for drug development, primarily for the treatment of this compound cycle disorders (UCDs). UCDs are a group of inherited metabolic diseases caused by deficiencies in one of the enzymes or transporters of the this compound cycle, leading to hyperammonemia.

Current therapeutic strategies for UCDs include:

  • Dietary Management: A low-protein diet to reduce the nitrogen load.

  • Ammonia Scavengers: Drugs like sodium phenylbutyrate that provide an alternative pathway for nitrogen excretion.

  • Arginine or Citrulline Supplementation: To replenish cycle intermediates and drive the cycle forward.

  • Liver Transplantation: In severe cases, this is the only curative treatment.

Future drug development efforts are focused on:

  • Gene Therapy: To correct the underlying genetic defect.

  • mRNA Therapeutics: To provide a functional copy of the deficient enzyme.

  • Small Molecule Activators: To enhance the activity of residual mutant enzymes.

Understanding the quantitative aspects and regulatory networks of the this compound cycle, as detailed in this guide, is fundamental for the rational design and evaluation of novel therapeutics for UCDs.

Conclusion

The this compound cycle is a cornerstone of nitrogen metabolism in mammals, with this compound serving as the essential, non-toxic end product for nitrogen excretion. The intricate regulation of this pathway at both the enzymatic and genetic levels ensures its responsiveness to the physiological state of the organism. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of the role of this compound and the dynamics of its synthesis is paramount for advancing our knowledge of metabolic diseases and for developing effective therapeutic interventions for this compound cycle disorders.

References

Harnessing the Urea Scaffold: A Technical Guide to the Synthesis of Novel Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urea functional group is a cornerstone in modern medicinal chemistry, recognized for its unique ability to form critical hydrogen bond interactions with biological targets and to fine-tune the physicochemical properties of drug candidates.[1][2] From the early approval of suramin to the development of potent kinase inhibitors, the this compound moiety has proven to be a privileged scaffold, integral to a multitude of approved therapies.[1][3] This in-depth guide provides a technical overview of the synthesis of novel this compound derivatives, their mechanisms of action in key signaling pathways, and detailed experimental protocols for their preparation and evaluation.

Core Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives offers significant versatility, allowing for the creation of vast and diverse chemical libraries.[4] Methodologies range from traditional approaches to modern, safer alternatives, generally centered around the formation of an isocyanate intermediate or the direct reaction of amines with a carbonyl source.

A general workflow for the synthesis of unsymmetrical diaryl ureas, a common motif in kinase inhibitors, is depicted below. This process typically starts with an aniline derivative, which is converted to an isocyanate. This reactive intermediate is then coupled with a second, distinct aniline to yield the final product.

G cluster_prep Step 1: Isocyanate Formation cluster_coupling Step 2: this compound Formation cluster_purification Step 3: Purification A Aniline Derivative (Ar1-NH2) C Isocyanate Intermediate (Ar1-N=C=O) A->C  + Phosgenating Agent  (e.g., Triphosgene)  in inert solvent (DCM, Toluene) B Phosgene or Triphosgene E Unsymmetrical Diaryl this compound C->E  + Ar2-NH2  in aprotic solvent  (e.g., Dichloromethane) D Second Aniline (Ar2-NH2) D->E F Crude Product E->F Reaction Work-up G Purified this compound Derivative F->G Crystallization or Chromatography G cluster_receptor Cell Membrane cluster_pathways Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt->Proliferation Inhibitor Diaryl this compound Inhibitor (e.g., Sorafenib) Inhibitor->VEGFR2 Inhibits Inhibitor->BRaf Inhibits G cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_response Cellular Response Stress Environmental Stress MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation (TNF-α, IL-1β production) TranscriptionFactors->Inflammation Inhibitor Pyrazole this compound Inhibitor Inhibitor->p38 Inhibits

References

The Intricate Machinery of Renal Urea Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanisms governing urea transport in the kidney, a process paramount to the body's ability to concentrate urine and maintain water homeostasis. This compound, far from being a simple waste product, is a key player in the generation of the corticomedullary osmotic gradient. This document delves into the molecular players, regulatory pathways, and experimental methodologies that form the foundation of our current understanding of renal this compound handling.

Core Principles of Renal this compound Transport

The movement of this compound across the renal tubular epithelium is not a passive process but is facilitated by a dedicated family of this compound transporter (UT) proteins. These transporters are encoded by two main genes, SLC14A2 (UT-A) and SLC14A1 (UT-B), which give rise to multiple isoforms through alternative splicing.[1][2] The differential expression of these isoforms along the nephron and vasa recta is critical for the countercurrent exchange mechanism that concentrates this compound in the inner medulla.[3][4]

The primary role of this intricate system is to accumulate high concentrations of this compound in the medullary interstitium, which in turn provides the osmotic driving force for water reabsorption from the collecting ducts, a process regulated by the antidiuretic hormone, vasopressin.[2][5]

The this compound Transporter Family: Key Molecular Players

The UT-A and UT-B proteins are the primary facilitators of this compound movement across renal cell membranes. Their specific locations within the kidney dictate their roles in the urinary concentrating mechanism.

TransporterGenePrimary Location in KidneyFunction in this compound Handling
UT-A1 SLC14A2Apical membrane of the inner medullary collecting duct (IMCD)Vasopressin-regulated reabsorption of this compound from the collecting duct into the medullary interstitium.[2]
UT-A2 SLC14A2Apical membrane of the thin descending limbs of Henle's loopSecretion of this compound from the interstitium into the descending limb, contributing to this compound recycling.[2]
UT-A3 SLC14A2Basolateral membrane of the IMCDFacilitates the exit of this compound from the collecting duct cells into the interstitium.[2]
UT-B SLC14A1Descending vasa rectaFacilitates rapid movement of this compound into and out of red blood cells and endothelial cells, preventing the washout of the medullary this compound gradient.

Quantitative Analysis of this compound Transporter Function: Insights from Knockout Models

The physiological importance of this compound transporters has been significantly elucidated through the study of knockout mouse models. These studies have provided invaluable quantitative data on the contribution of each transporter to the urinary concentrating mechanism.

Table 3.1: Phenotypic Data from this compound Transporter Knockout Mice

GenotypeConditionUrine OutputUrine Osmolality (mOsm/kg H₂O)Reference
Wild-Type Normal Protein Diet1.5 ± 0.12 ml/day2,317 ± 80[6]
UT-A1/A3 KO Normal Protein Diet4.4 ± 0.20 ml/day861 ± 22[6]
Wild-Type High Protein Diet1.5 ± 0.3 ml/day2,647 ± 309[7]
UT-A1/A3 KO High Protein Diet4.2 ± 0.8 ml/day1,022 ± 96[7]
Wild-Type Water Restricted-~3,000[8]
UT-A1/A3 KO Water Restricted-~800[8]
UT-A1 KO Basal~3-fold > WTSignificantly lower than WT[9]
All-UT KO Basal~3.5-fold > WTSignificantly lower than WT[9]

KO: Knockout; WT: Wild-Type

These data clearly demonstrate the profound impact of UT-A1 and UT-A3 on the kidney's ability to concentrate urine, with their absence leading to a significant diuretic effect.[6][7][10]

Regulation of this compound Transport: The Vasopressin Signaling Pathway

The acute regulation of this compound transport in the collecting duct is primarily orchestrated by the antidiuretic hormone, vasopressin. The binding of vasopressin to its V2 receptor on the basolateral membrane of principal cells initiates a signaling cascade that culminates in the increased activity and cell surface expression of UT-A1.

Vasopressin_Signaling_Pathway cluster_membrane Apical Membrane cluster_cytosol Cytosol UTA1_inactive UT-A1 (inactive) UTA1_active UT-A1 (active, phosphorylated) UTA1_inactive->UTA1_active V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active PKA_active->UTA1_inactive phosphorylates (S486, S499) Vesicle UT-A1 Vesicle PKA_active->Vesicle phosphorylates Vesicle->UTA1_inactive trafficking & insertion Vasopressin Vasopressin Vasopressin->V2R binds

Caption: Vasopressin signaling cascade in the IMCD principal cell.

This signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11] PKA then directly phosphorylates UT-A1 at serine residues 486 and 499, a crucial step for both its increased transport activity and its trafficking to the apical plasma membrane.[12][13][14] This rapid response allows the kidney to finely tune water reabsorption in response to changes in hydration status.

Experimental Protocols for Studying Renal this compound Transport

A variety of sophisticated experimental techniques are employed to investigate the mechanisms of this compound transport in the kidney.

Generation of this compound Transporter Knockout Mice

The generation of mice lacking specific this compound transporters has been instrumental in understanding their physiological roles. This is typically achieved through homologous recombination in embryonic stem cells.

Knockout_Mouse_Workflow Start Design Targeting Vector ES_cells Electroporation into Embryonic Stem (ES) Cells Start->ES_cells Selection Selection of Homologous Recombinants ES_cells->Selection Blastocyst Injection into Blastocysts Selection->Blastocyst Surrogate Transfer to Surrogate Mother Blastocyst->Surrogate Chimeras Birth of Chimeric Pups Surrogate->Chimeras Breeding Breeding to Generate Heterozygous Mice Chimeras->Breeding Genotyping Genotyping of Offspring Breeding->Genotyping Homozygous Intercrossing to Generate Homozygous Knockout Mice Genotyping->Homozygous End Phenotypic Analysis Homozygous->End

Caption: Experimental workflow for generating knockout mice.
Western Blotting for this compound Transporter Expression

Western blotting is a fundamental technique used to quantify the abundance of this compound transporter proteins in kidney tissue lysates.

Protocol:

  • Sample Preparation: Homogenize kidney tissue (e.g., inner medulla) in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the this compound transporter of interest (e.g., anti-UT-A1).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin) to compare protein expression levels between samples.[15][16][17][18]

Immunofluorescence Staining for this compound Transporter Localization

Immunofluorescence allows for the visualization of the subcellular localization of this compound transporters within kidney tissue sections.

Protocol:

  • Tissue Preparation: Fix kidney tissue in 4% paraformaldehyde, embed in paraffin, and cut thin sections. Alternatively, use frozen sections.

  • Deparaffinization and Rehydration: If using paraffin sections, deparaffinize with xylene and rehydrate through a series of graded ethanol solutions.

  • Antigen Retrieval: Heat the sections in a citrate buffer to unmask the antigenic sites.

  • Permeabilization: Treat the sections with a detergent (e.g., Triton X-100) to permeabilize cell membranes.

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., BSA or serum).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against the target this compound transporter.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining: Stain cell nuclei with a fluorescent dye such as DAPI.

  • Mounting and Imaging: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.[19][20][21][22]

Future Directions and Therapeutic Implications

The detailed understanding of this compound transport mechanisms opens avenues for the development of novel therapeutic agents. Inhibitors of this compound transporters have the potential to act as a new class of diuretics, termed "urearetics," which could be beneficial in conditions of fluid retention without causing the electrolyte imbalances associated with conventional diuretics. Further research into the intricate regulatory networks governing this compound transporter expression and activity will undoubtedly unveil new targets for intervention in renal and cardiovascular diseases. The continued application of advanced molecular and imaging techniques will be crucial in translating our fundamental knowledge of renal this compound transport into clinical practice.

References

Investigating the Role of Urea in Protein Folding Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein folding is a fundamental biological process by which a polypeptide chain acquires its native three-dimensional structure, which is essential for its biological function.[1] The stability of this native conformation is marginal and can be disrupted by various chemical denaturants, such as urea.[2][3][4][5] Understanding the mechanism of this compound-induced protein denaturation is crucial for studying protein stability, folding pathways, and the effects of mutations.[6] This guide provides a comprehensive overview of the role of this compound in protein folding, detailing the underlying mechanisms, experimental protocols for studying denaturation, and quantitative data for key proteins.

The Mechanism of this compound-Induced Protein Denaturation

The precise mechanism by which this compound denatures proteins has been a subject of extensive research and debate. It is now widely accepted that this compound acts through a combination of direct and indirect mechanisms to disrupt the native structure of proteins.[6][7]

Direct Mechanism

The direct mechanism posits that this compound molecules interact directly with the protein.[3][8] These interactions can occur in several ways:

  • Hydrogen Bonding: this compound, with its amide groups and carbonyl oxygen, can form hydrogen bonds with the peptide backbone and polar side chains of the protein.[3][8] This competition with intramolecular hydrogen bonds weakens the native structure.

  • van der Waals Interactions: this compound has been shown to have favorable van der Waals interactions with both the protein backbone and amino acid side chains, which are stronger than those of water.[8] These interactions contribute to the solubilization of nonpolar groups and the destabilization of the hydrophobic core.

Indirect Mechanism

The indirect mechanism suggests that this compound alters the structure and properties of the solvent (water), which in turn destabilizes the protein.[3][6] Key aspects of the indirect mechanism include:

  • Disruption of Water Structure: this compound is believed to disrupt the hydrogen-bonding network of water.[6][9] This "chaotropic" effect makes water a better solvent for nonpolar amino acid side chains, thus weakening the hydrophobic effect, which is a major driving force for protein folding.[6][7]

  • Increased Solvation of Hydrophobic Groups: By altering the water structure, this compound facilitates the solvation of hydrophobic residues that are normally buried within the protein's core.[6][7] This exposure of the hydrophobic core to the solvent is a critical step in the unfolding process.

A Unified View: Direct and Indirect Mechanisms are Intertwined

Current evidence suggests that both direct and indirect mechanisms contribute to this compound-induced denaturation, and they are not mutually exclusive.[6][7] Molecular dynamics simulations have shown that this compound accumulates around the protein, displacing water molecules from the first hydration shell.[8] This initial direct interaction is followed by the penetration of this compound into the protein's interior, facilitated by the weakening of the hydrophobic effect (an indirect effect).[8]

cluster_direct Direct Mechanism cluster_indirect Indirect Mechanism Urea1 This compound Protein_Backbone Protein Backbone Urea1->Protein_Backbone H-bonding Polar_Side_Chains Polar Side Chains Urea1->Polar_Side_Chains H-bonding Nonpolar_Side_Chains Nonpolar Side Chains Urea1->Nonpolar_Side_Chains van der Waals Unfolded_Protein Unfolded Protein Protein_Backbone->Unfolded_Protein Polar_Side_Chains->Unfolded_Protein Nonpolar_Side_Chains->Unfolded_Protein Urea2 This compound Water_Structure Water H-bond Network Urea2->Water_Structure Disrupts Hydrophobic_Effect Hydrophobic Effect Water_Structure->Hydrophobic_Effect Weakens Hydrophobic_Effect->Unfolded_Protein Leads to exposure of hydrophobic core

Figure 1: Interplay of direct and indirect mechanisms of this compound-induced protein denaturation.

Quantitative Analysis of this compound-Induced Denaturation

The stability of a protein can be quantified by determining the free energy of unfolding (ΔG°U). This is often done by measuring a spectroscopic signal as a function of this compound concentration. Two important parameters derived from these experiments are the midpoint of the denaturation curve (Cm) and the m-value.

  • Cm (M): The molar concentration of this compound at which 50% of the protein is unfolded. It is a measure of the protein's resistance to denaturation.

  • m-value (kcal mol-1 M-1): A measure of the dependence of ΔG°U on the denaturant concentration. It is related to the change in the solvent-accessible surface area upon unfolding.[10]

The following tables summarize the Cm and m-values for the this compound-induced denaturation of two well-studied proteins, Lysozyme and Chymotrypsin Inhibitor 2, as well as a selection of other proteins for comparison.

Table 1: this compound Denaturation Parameters for Lysozyme

ParameterValueConditionsReference
Cm (M)~5.7pH 7.0, 25°C[11]
m-value (kcal mol-1 M-1)~1.0 - 1.5pH 7.0, 25°C[1]

Table 2: this compound Denaturation Parameters for Chymotrypsin Inhibitor 2 (CI2)

ParameterValueConditionsReference
Cm (M)~6.5pH 7.0, 25°CFersht, A. R. (1999). Structure and Mechanism in Protein Science.
m-value (kcal mol-1 M-1)~1.2pH 7.0, 25°CFersht, A. R. (1999). Structure and Mechanism in Protein Science.

Table 3: this compound Denaturation Parameters for Various Proteins

ProteinCm (M)m-value (kcal mol-1 M-1)ConditionsReference
Ribonuclease A~7.0~1.0pH 7.0, 25°CPace, C. N. (1986). Methods in Enzymology, 131, 266-280.
Barnase~4.5~1.8pH 6.3, 25°CFersht, A. R. (1999). Structure and Mechanism in Protein Science.
Myoglobin~4.8~1.3pH 7.0, 25°CPace, C. N. (1986). Methods in Enzymology, 131, 266-280.

Experimental Protocols

The unfolding of a protein by this compound can be monitored using various spectroscopic techniques that are sensitive to changes in protein conformation. Circular Dichroism (CD) and Fluorescence Spectroscopy are two of the most commonly used methods.

This compound Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The secondary structure of proteins, such as α-helices and β-sheets, gives rise to characteristic CD spectra in the far-UV region (190-250 nm). Denaturation leads to a loss of this regular secondary structure, resulting in a change in the CD signal.

Detailed Methodology:
  • Protein and Buffer Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate or Tris buffer) at a known concentration. The buffer should not have a high absorbance in the far-UV region.

    • Prepare a stock solution of high-purity this compound (e.g., 8 M or 10 M) in the same buffer. Ensure the pH of the this compound solution is adjusted to the desired experimental pH.

  • Sample Preparation for Denaturation Curve:

    • Prepare a series of samples with a constant protein concentration and varying this compound concentrations. This can be done by mixing appropriate volumes of the protein stock, this compound stock, and buffer.

    • It is crucial to accurately determine the final this compound concentration in each sample, for example, by measuring the refractive index.

    • Include a "zero this compound" sample (native protein) and a high this compound concentration sample (fully unfolded protein).

    • Allow the samples to equilibrate for a sufficient time (e.g., overnight at a constant temperature) to ensure that the unfolding reaction has reached equilibrium.

  • CD Measurement:

    • Set up the CD spectropolarimeter. Purge the instrument with nitrogen gas.

    • Use a quartz cuvette with a suitable path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer (containing the corresponding this compound concentration but no protein) and subtract it from the sample spectrum.

    • Measure the CD spectrum of each sample in the far-UV range (e.g., 200-260 nm).

    • Alternatively, monitor the CD signal at a single wavelength where the change upon unfolding is maximal (e.g., 222 nm for α-helical proteins).

  • Data Analysis:

    • Plot the observed CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the final this compound concentration.

    • Fit the data to a two-state unfolding model to determine the Cm and m-value.

start Start prep Prepare Protein, Buffer, and this compound Stock Solutions start->prep samples Prepare Samples with Varying This compound Concentrations prep->samples equilibrate Equilibrate Samples samples->equilibrate cd_setup Set up CD Spectropolarimeter equilibrate->cd_setup measure Measure CD Spectra cd_setup->measure analyze Analyze Data (Plot and Fit) measure->analyze end End analyze->end

Figure 2: Experimental workflow for a this compound-induced denaturation study using CD spectroscopy.

This compound Denaturation Monitored by Fluorescence Spectroscopy

Intrinsic protein fluorescence, primarily from tryptophan and tyrosine residues, is sensitive to the local environment of these amino acids.[1][10] In the folded state, tryptophan residues are often buried in the hydrophobic core, resulting in a fluorescence emission maximum at a shorter wavelength (e.g., ~330 nm).[10] Upon unfolding, these residues become exposed to the polar solvent, causing a red-shift in the emission maximum (to ~350 nm) and often a change in fluorescence intensity.[10]

Detailed Methodology:
  • Protein and Buffer Preparation:

    • Similar to the CD protocol, prepare stock solutions of the protein, buffer, and this compound. The buffer should be non-fluorescent.

  • Sample Preparation:

    • Prepare a series of samples with a constant protein concentration and varying this compound concentrations, as described for the CD experiment.

    • Allow the samples to equilibrate.

  • Fluorescence Measurement:

    • Set up the spectrofluorometer.

    • Use a quartz cuvette.

    • Set the excitation wavelength. To selectively excite tryptophan, use a wavelength of around 295 nm.[10]

    • Record the fluorescence emission spectrum (e.g., from 310 to 400 nm) for each sample.

    • Record and subtract the spectrum of a blank solution (buffer with the corresponding this compound concentration).

  • Data Analysis:

    • Determine the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength for each sample.

    • Plot the change in λmax or fluorescence intensity as a function of this compound concentration.

    • Fit the data to a two-state unfolding model to obtain the Cm and m-value.

Visualizing Protein Folding Pathways

The process of a protein transitioning from an unfolded to a folded state can be conceptually visualized as a funnel on an energy landscape. This compound influences this landscape by stabilizing the unfolded state.

cluster_unfolded High Energy, High Entropy cluster_intermediates Folding Intermediates cluster_folded Low Energy, Low Entropy Unfolded Unfolded State (Random Coil) Intermediate1 Molten Globule Unfolded->Intermediate1 Intermediate2 Partially Folded Unfolded->Intermediate2 Folded Native State Intermediate1->Folded Intermediate2->Folded This compound This compound This compound->Unfolded Stabilizes

Figure 3: A simplified representation of a protein folding pathway and the influence of this compound.

Conclusion

This compound is an invaluable tool for investigating protein folding and stability. By understanding its dual mechanism of action and employing techniques like circular dichroism and fluorescence spectroscopy, researchers can gain quantitative insights into the forces that govern protein structure. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting this compound-induced denaturation studies, ultimately contributing to a deeper understanding of protein folding pathways in both health and disease.

References

Urea's Intricate Dance with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea, a small organic molecule renowned for its role as a protein denaturant, engages in a complex and multifaceted relationship with biological membranes. Its presence, particularly at high concentrations, can significantly alter the physical and functional properties of the lipid bilayer and its associated proteins. Understanding these interactions is paramount for researchers in fields ranging from fundamental biophysics to drug formulation and toxicology. This in-depth technical guide explores the core mechanisms of this compound's action on membranes, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes the underlying processes.

The interaction of this compound with biological membranes can be broadly categorized into two mechanisms:

  • Direct Interactions: this compound molecules can directly interact with the polar headgroups of lipids and the residues of membrane-embedded proteins through hydrogen bonding.[1][2] This direct association can disrupt the local hydration shell of the membrane and interfere with lipid-lipid and lipid-protein interactions.

  • Indirect Interactions: A significant aspect of this compound's influence is its ability to alter the structure and dynamics of bulk water.[3] By disrupting the hydrogen bond network of water, this compound effectively weakens the hydrophobic effect, which is a primary driving force for the self-assembly of the lipid bilayer and the correct folding and insertion of membrane proteins.[3] This indirect mechanism can lead to increased solvation of hydrophobic regions of both lipids and proteins, thereby promoting their disorder.

This guide will delve into the quantifiable consequences of these interactions on membrane properties and provide the methodological foundation for researchers to investigate these phenomena in their own work.

Biophysical Effects of this compound on Biological Membranes

The presence of this compound can induce significant changes in the structural and dynamic properties of lipid bilayers. These effects are concentration-dependent and can vary based on the specific lipid composition of the membrane.

Impact on Membrane Structure and Fluidity

This compound has been shown to influence several key parameters of membrane structure and dynamics. At lower concentrations, it can have a stabilizing effect on the liquid crystalline phase of membranes, particularly under conditions of dehydration.[1][4] However, at higher concentrations, its disruptive effects become more pronounced. Some this compound derivatives have even been observed to induce pore formation in lipid bilayers.[5][6] Conversely, some studies suggest that this compound does not directly lead to the solubilization or permeabilization of these membranes.[7][8]

Below is a summary of quantitative data on the effects of this compound on various membrane properties.

Table 1: Effect of this compound on Lipid Diffusion in Supported Lipid Bilayers (SLBs)

This compound ConcentrationIncubation TimeAnomalous Diffusion Coefficient (Γ) (μm²/sα)Anomaly Parameter (α)Reference
0 M-6.01.01 ± 0.01[6][7]
1 M10 min~0.02~0.38[6][7]
0 M to 1 MShortExponential decrease from 6.0Modest decrease to ~0.94[6][7]

Table 2: Effect of this compound on Red Blood Cell Membrane Permeability

ParameterConditionPermeability Coefficient (Pu) (x 10-4 cm/s)Reference
This compound PermeabilityDonor 130.54 ± 0.03[9]
This compound PermeabilityDonor 123.3 ± 0.6[9]
This compound PermeabilitySame Donor (1973)2.8 ± 0.2[9]
This compound PermeabilitySame Donor (2020)0.5 ± 0.2[9]

Influence of this compound on Membrane Proteins

This compound is widely recognized for its ability to denature proteins, and this property extends to proteins embedded within biological membranes. It is frequently used in experimental setups to study the thermodynamics of membrane protein folding, insertion, and stability.[3][8][10][11] The mechanism of denaturation involves both direct interaction with the protein and indirect effects mediated by the disruption of the surrounding water structure, which weakens the hydrophobic forces that stabilize the protein's tertiary structure.[3]

Functionally, this compound can have a significant impact on membrane proteins. For instance, it has been shown to inactivate membrane transport proteins, such as the anion exchanger in erythrocytes.[12]

Experimental Protocols for Studying this compound-Membrane Interactions

A variety of experimental and computational techniques are employed to elucidate the interactions between this compound and biological membranes. Below are detailed methodologies for some of the key approaches.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the dynamic interactions between this compound, lipids, and water molecules.

Experimental Workflow for MD Simulation of a this compound-Membrane System:

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis prep1 Choose Force Field (e.g., GROMOS, CHARMM) prep2 Build Lipid Bilayer (e.g., using GROMACS tools) prep1->prep2 prep3 Insert Protein (if applicable) prep2->prep3 prep4 Solvate with this compound Solution of Desired Concentration prep3->prep4 prep5 Add Ions to Neutralize and Set Ionic Strength prep4->prep5 sim1 Energy Minimization prep5->sim1 sim2 NVT Equilibration (Constant Volume and Temperature) sim1->sim2 sim3 NPT Equilibration (Constant Pressure and Temperature) sim2->sim3 sim4 Production MD Run sim3->sim4 ana1 Calculate Membrane Properties (Thickness, Area per Lipid) sim4->ana1 ana2 Analyze Lipid Order Parameters ana1->ana2 ana3 Determine this compound Distribution and Interaction Sites ana1->ana3 ana4 Analyze Protein Structure and Dynamics (if applicable) ana1->ana4

MD Simulation Workflow for this compound-Membrane Systems

Detailed Protocol for MD Simulation using GROMACS:

  • System Setup:

    • Force Field: Select a suitable force field that has been parameterized for both lipids and this compound, such as GROMOS53a6 or CHARMM36.

    • Lipid Bilayer Construction: Use a tool like gmx membed in GROMACS to insert a protein into a pre-equilibrated lipid bilayer or build a pure lipid bilayer.[10]

    • Solvation: Solvate the system with a pre-prepared box of this compound solution at the desired molarity. The water model (e.g., SPC/E, TIP3P) should be compatible with the chosen force field.

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological ionic strength using gmx genion.

  • Simulation Parameters (in .mdp file):

    • Energy Minimization: Employ the steepest descent algorithm for at least 5000 steps or until convergence.

    • NVT Equilibration: Run for at least 1 ns with position restraints on heavy atoms of the protein and lipids. Use a thermostat (e.g., V-rescale) to maintain the desired temperature (e.g., 310 K).

    • NPT Equilibration: Run for 5-10 ns with position restraints. Use a thermostat and a barostat (e.g., Parrinello-Rahman) to maintain constant temperature and pressure (e.g., 1 bar).

    • Production Run: Remove position restraints and run for the desired simulation time (typically hundreds of nanoseconds to microseconds).

  • Analysis:

    • Use GROMACS analysis tools such as gmx energy, gmx density, gmx sasa, and custom scripts to analyze trajectories.

    • Calculate properties like membrane thickness, area per lipid, deuterium order parameters, and radial distribution functions for this compound around lipid headgroups.

Neutron and X-ray Scattering

Neutron and X-ray scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Neutron Reflectometry, are powerful for determining the structure of lipid bilayers and how it is perturbed by molecules like this compound.

Experimental Workflow for Scattering Studies:

Scattering_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare Lipid Vesicles (e.g., by extrusion) prep2 Incubate with this compound Solution prep1->prep2 prep3 For Neutron Scattering, use Deuterated Lipids/Urea for Contrast prep2->prep3 exp1 Perform SAXS/Neutron Scattering Measurement prep3->exp1 exp2 Collect Scattering Data at Different this compound Concentrations/Temperatures exp1->exp2 ana1 Model the Scattering Data exp2->ana1 ana2 Determine Bilayer Thickness, Lamellar Spacing, and Electron/Scattering Length Density Profiles ana1->ana2

Workflow for Scattering Studies of this compound-Membrane Interactions

Detailed Protocol for SAXS/WAXS:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a lipid film with the desired this compound solution.

  • Data Acquisition: Use a SAXS/WAXS instrument with a temperature-controlled sample stage. Perform thermal scans, heating and cooling the sample at a controlled rate (e.g., 1°C/min) over the temperature range of interest.[4]

  • Data Analysis: Analyze the resulting diffraction patterns to identify the lipid phase (e.g., lamellar, hexagonal) and determine the lattice dimensions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is sensitive to the vibrational modes of molecules and can be used to probe changes in the conformation and hydration of lipid headgroups and acyl chains upon interaction with this compound.

Detailed Protocol for FTIR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the lipid-urea mixture on an ATR crystal or prepare lipid vesicles in a this compound solution for transmission measurements.

  • Data Acquisition: Record FTIR spectra over a range of wavenumbers (e.g., 4000-1000 cm⁻¹).

  • Data Analysis: Analyze the positions and shapes of characteristic lipid bands, such as the C=O stretching vibration of the ester groups, the PO₂⁻ asymmetric and symmetric stretching vibrations of the phosphate group, and the CH₂ symmetric and asymmetric stretching vibrations of the acyl chains, to infer changes in hydration, conformation, and packing.[2]

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in materials. It is particularly useful for studying the effect of solutes like this compound on the gel-to-liquid crystalline phase transition of lipid bilayers.

Detailed Protocol for DSC:

  • Sample Preparation: Prepare MLVs by hydrating a lipid film with the desired this compound solution. Encapsulate the lipid dispersion in a DSC sample pan.

  • Data Acquisition: Perform heating and cooling scans at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the lipid phase transition.[4]

  • Data Analysis: Determine the phase transition temperature (Tm) from the peak of the endotherm and the enthalpy of the transition (ΔH) from the area under the peak. Changes in Tm and ΔH in the presence of this compound provide information about its interaction with the lipid bilayer.

This compound and Membrane Signaling Pathways

The current body of research does not strongly support a role for this compound as a direct ligand for a specific membrane receptor that initiates a classical signaling cascade. Its effects on signaling are more likely to be indirect, arising from its influence on the physical properties of the membrane and the function of embedded proteins.

For example, high concentrations of this compound can uncouple G proteins from G protein-coupled receptors (GPCRs), an effect that is utilized experimentally to study the receptor in its uncoupled state.[5] This suggests that at physiological or pathophysiological concentrations, this compound could modulate GPCR signaling by altering the efficiency of receptor-G protein coupling.

Furthermore, this compound has been observed to slightly increase the proportion of gel-phase domains in red blood cell membranes.[4] Since lipid rafts, which are ordered membrane microdomains, are known to be platforms for signaling, it is conceivable that this compound could indirectly influence lipid raft-dependent signaling pathways by altering the phase behavior and organization of the surrounding membrane. However, direct evidence for this compound-initiated signaling through lipid rafts is lacking.

Logical Relationship of this compound's Indirect Influence on Signaling:

Urea_Signaling This compound This compound Membrane Alters Membrane Physical Properties (Fluidity, Packing) This compound->Membrane Protein Modulates Membrane Protein Function (e.g., GPCR-G protein coupling) This compound->Protein Signaling Indirect Modulation of Downstream Signaling Membrane->Signaling Protein->Signaling

References

The Core of Nitrogen Disposal: An In-depth Technical Guide to the Intermediates and Regulation of the Urea Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the urea cycle, focusing on its core components: the intermediates and the intricate regulatory mechanisms that govern its flux. The this compound cycle is a critical metabolic pathway that converts toxic ammonia, a byproduct of amino acid catabolism, into the less toxic and readily excretable this compound.[1][2][3] Dysregulation of this cycle can lead to severe hyperammonemia, a life-threatening condition.[1][4] Understanding the quantitative aspects of the cycle's intermediates and the nuances of its regulation is paramount for the development of novel therapeutics for this compound cycle disorders and other related metabolic diseases.

Intermediates of the this compound Cycle: A Quantitative Perspective

The this compound cycle is a five-step metabolic pathway that spans both the mitochondrial matrix and the cytosol of hepatocytes. Three of the key enzymes, N-acetylglutamate synthase (NAGS), carbamoyl phosphate synthetase I (CPS I), and ornithine transcarbamylase (OTC), are located within the mitochondria.[1][4][5] The remaining two enzymes, argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), as well as arginase, are cytosolic.[2] The efficient functioning of the cycle relies on the precise concentrations of its intermediates. While in vivo concentrations can vary depending on physiological conditions, the following table summarizes available data on the kinetic parameters of the this compound cycle enzymes. A comprehensive dataset of in vivo concentrations of all intermediates remains an area of active research.

EnzymeSubstrate(s)K_m_V_max_k_cat_Organism/TissueReference(s)
Carbamoyl Phosphate Synthetase I (CPS I) NH₃~13 µM (apparent in intact mitochondria)--Rat Liver[6]
HCO₃⁻----
ATP----
Ornithine Transcarbamylase (OTC) Carbamoyl Phosphate----
Ornithine--pH-dependentE. coli[7]
Argininosuccinate Synthetase (ASS) Citrulline---Human Liver (variant form)[8]
Aspartate---
ATP---
Argininosuccinate Lyase (ASL) Argininosuccinate--~6 s⁻¹ (at pH 7.5, 25 °C)-[9]
Arginase I Arginine1.7 mM (Mn²⁺-activated)--Rat Liver[10]
Arginine~9-fold increase in N130D mutant~17% of wild-type in N130D mutant-Human[11]
Arginine1.58 mM (in the absence of Mn²⁺)71.3 µmol/min per g of liver-Rat Liver[12]
Arginine0.94 mM (with 30 µM Mn²⁺)69.4 µmol/min per g of liver-Rat Liver[12]
N-Acetylglutamate Synthase (NAGS) Glutamate----
Acetyl-CoA----

Regulation of the this compound Cycle: A Multi-layered Control System

The flux through the this compound cycle is tightly regulated at multiple levels to ensure the efficient removal of ammonia while preventing the wasteful expenditure of ATP. The primary modes of regulation include allosteric control of enzyme activity and long-term regulation through changes in enzyme synthesis.

Allosteric Regulation: The Immediate Response

The primary point of allosteric regulation is the first committed step of the cycle, catalyzed by Carbamoyl Phosphate Synthetase I (CPS I).[13] CPS I is allosterically activated by N-acetylglutamate (NAG).[13][14] NAG is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[4][14] The activity of NAGS is, in turn, stimulated by arginine.[14] This feed-forward mechanism ensures that an increase in amino acid catabolism, which leads to higher levels of arginine, directly activates the this compound cycle to handle the increased ammonia load.

Allosteric_Regulation Arginine Arginine NAGS N-acetylglutamate synthase (NAGS) Arginine->NAGS NAG N-acetylglutamate (NAG) NAGS->NAG CPS1 Carbamoyl Phosphate Synthetase I (CPS I) NAG->CPS1 Urea_Cycle This compound Cycle CPS1->Urea_Cycle

Allosteric activation of CPS I by N-acetylglutamate.
Genetic Regulation: Long-term Adaptation

The expression of the five this compound cycle enzymes and NAGS is coordinately regulated at the genetic level, primarily in response to dietary protein intake and hormonal signals.[15] A high-protein diet or prolonged fasting, conditions that increase amino acid catabolism, lead to an induction of the genes encoding the this compound cycle enzymes. This transcriptional upregulation ensures that the liver has the capacity to handle a sustained increase in nitrogen load. The hormones glucagon and glucocorticoids are known to be major regulators of the expression of this compound cycle enzymes in the liver.[15]

Genetic_Regulation cluster_stimuli Stimuli cluster_hormones Hormones High Protein Diet High Protein Diet Transcriptional Upregulation Transcriptional Upregulation High Protein Diet->Transcriptional Upregulation Prolonged Fasting Prolonged Fasting Prolonged Fasting->Transcriptional Upregulation Glucagon Glucagon Glucagon->Transcriptional Upregulation Glucocorticoids Glucocorticoids Glucocorticoids->Transcriptional Upregulation This compound Cycle Enzymes CPS I OTC ASS ASL Arginase Transcriptional Upregulation->this compound Cycle Enzymes increased synthesis

Genetic regulation of this compound cycle enzyme synthesis.

Experimental Protocols for Key Enzyme Assays

The accurate measurement of this compound cycle enzyme activity is crucial for both basic research and the diagnosis of this compound cycle disorders. This section provides an overview of the methodologies for assaying the key enzymes of the cycle.

General Considerations
  • Sample Preparation: Enzyme assays are typically performed on liver tissue homogenates or isolated mitochondria. For cytosolic enzymes, the supernatant after centrifugation of the homogenate is used. For mitochondrial enzymes, isolated and lysed mitochondria are the preferred source.

  • Spectrophotometry: Many enzyme assays rely on the spectrophotometric detection of a product or the consumption of a substrate, often coupled to another enzymatic reaction that produces a chromophore or a change in NAD(P)H absorbance at 340 nm.

Carbamoyl Phosphate Synthetase I (CPS I) Assay

Principle: The activity of CPS I is determined by measuring the rate of citrulline formation in the presence of excess ornithine transcarbamylase (OTC). The reaction couples the formation of carbamoyl phosphate by CPS I to its condensation with ornithine to produce citrulline.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl₂, KHCO₃, ornithine, N-acetylglutamate (the allosteric activator), and a source of ammonia (e.g., NH₄Cl).

  • Enzyme Source: Add isolated and lysed liver mitochondria.

  • Coupling Enzyme: Add purified ornithine transcarbamylase.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Stopping the Reaction: Stop the reaction at various time points by adding a strong acid (e.g., perchloric acid).

  • Citrulline Quantification: The amount of citrulline produced is determined colorimetrically using the diacetylmonoxime-thiosemicarbazide reaction.

Ornithine Transcarbamylase (OTC) Assay

Principle: OTC activity is measured by quantifying the rate of citrulline formation from ornithine and carbamoyl phosphate.

Protocol Outline:

  • Reaction Mixture: Prepare a buffer containing L-ornithine and carbamoyl phosphate.

  • Enzyme Source: Add liver homogenate supernatant or lysed mitochondria.

  • Incubation: Incubate at 37°C.

  • Stopping the Reaction: Terminate the reaction with acid.

  • Citrulline Quantification: Measure the citrulline produced using a colorimetric method as described for the CPS I assay.

Argininosuccinate Synthetase (ASS) Assay

Principle: ASS activity can be determined by measuring the rate of pyrophosphate (PPi) release, which is a product of the reaction. The PPi can be quantified using a coupled enzymatic assay that leads to the oxidation of NADH.[16][17]

Protocol Outline:

  • Reaction Mixture: Prepare a buffer containing L-citrulline, L-aspartate, and ATP.

  • Enzyme Source: Add liver cytosolic fraction.

  • Coupling Enzymes: Add enzymes for the pyrophosphate detection system.

  • Incubation and Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to NADH oxidation, in a spectrophotometer at a constant temperature.

Argininosuccinate Lyase (ASL) Assay

Principle: ASL activity is measured by monitoring the formation of fumarate, which absorbs light at 240 nm.

Protocol Outline:

  • Reaction Mixture: Prepare a buffer containing argininosuccinate.

  • Enzyme Source: Add liver cytosolic fraction.

  • Measurement: Directly monitor the increase in absorbance at 240 nm in a UV spectrophotometer.

Arginase Assay

Principle: Arginase activity is determined by measuring the amount of this compound produced from the hydrolysis of arginine. The this compound is then hydrolyzed by urease to ammonia, which can be quantified colorimetrically.[10]

Protocol Outline:

  • Reaction Mixture: Prepare a buffer containing L-arginine and MnCl₂ (as an activator).

  • Enzyme Source: Add liver homogenate.

  • Incubation: Incubate at 37°C.

  • Stopping the Reaction: Stop the reaction by adding a strong acid.

  • This compound Quantification: Add urease to convert this compound to ammonia. The ammonia is then reacted to form a colored product (e.g., with the Berthelot reagent) and the absorbance is measured.

Advanced Methodologies for this compound Cycle Analysis

Beyond traditional enzyme assays, modern techniques provide a more dynamic and in-depth understanding of the this compound cycle.

Mass Spectrometry for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the simultaneous and quantitative analysis of this compound cycle intermediates and related amino acids in biological samples like plasma and tissue extracts.[9][12] These methods offer high sensitivity and specificity, allowing for the detection of subtle metabolic changes associated with this compound cycle disorders.[9]

Stable Isotope Tracing for Flux Analysis

Metabolic flux analysis using stable isotopes (e.g., ¹³C or ¹⁵N-labeled substrates) provides a dynamic measure of the rate of ureagenesis in vivo.[1][11][18] By administering a labeled precursor and tracking its incorporation into this compound and other intermediates using mass spectrometry, researchers can quantify the flux through the this compound cycle under different physiological and pathological conditions.[1][18] This technique is invaluable for assessing the efficacy of therapeutic interventions.[1]

Stable_Isotope_Tracing Labeled Precursor Labeled Precursor (e.g., ¹⁵N-Ammonium Chloride) Administration Administration Labeled Precursor->Administration Biological System In Vivo System (e.g., Animal Model, Human Subject) Administration->Biological System Sample Collection Sample Collection (Blood, Urine) Biological System->Sample Collection Mass Spectrometry Mass Spectrometry (LC-MS/MS or GC-MS) Sample Collection->Mass Spectrometry Data Analysis Isotopomer Analysis & Flux Calculation Mass Spectrometry->Data Analysis

Workflow for stable isotope tracing of the this compound cycle.

Conclusion

The this compound cycle is a cornerstone of nitrogen metabolism, and a thorough understanding of its intermediates and regulatory networks is essential for advancing our knowledge of metabolic diseases. This technical guide has provided a detailed overview of the quantitative aspects of the this compound cycle, the intricate layers of its regulation, and the key experimental methodologies used to study it. The continued application of advanced techniques such as mass spectrometry and stable isotope tracing will undoubtedly uncover further complexities of this vital pathway, paving the way for the development of more effective diagnostic and therapeutic strategies for this compound cycle disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermodynamic Properties of Urea-Water Mixtures

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound-water mixtures. This compound's ability to denature proteins by disrupting noncovalent bonds makes understanding its behavior in aqueous solutions critical for various applications in biochemistry and drug development.[1] This document details the density, viscosity, heat capacity, and activity coefficients of these mixtures, presents detailed experimental protocols for their measurement, and illustrates the logical relationships between these properties.

Core Thermodynamic Properties

The interaction of this compound with water is complex; it has been variously described as a "structure-breaker" or having a remarkably neutral effect on water's structure.[2] The thermodynamic properties of the solution provide quantitative insights into the solute-solvent and solute-solute interactions that govern its behavior.

Density

The density of a this compound-water solution is a fundamental property required for converting between molarity and molality and for calculating other properties like apparent molar volume. The density increases with this compound concentration.

Table 1: Density of Aqueous this compound Solutions at 25°C

Molality (m)Weight % this compoundDensity (g/mL)
0.3191.881.0022
0.6433.721.0071
0.9825.571.0123
1.3297.391.0172
1.7099.311.0224
2.11011.251.0277
2.42612.721.0317
2.79114.361.0358
Data sourced from Egan, E. P., & Luff, B. B. (1966).[3][4]
Viscosity

Viscosity is a measure of a fluid's resistance to flow and reflects the intermolecular frictional forces within the solution. For this compound-water mixtures, viscosity generally increases with concentration, which is indicative of greater intermolecular interactions.

Table 2: Relative Viscosity of Aqueous this compound Solutions at 25°C

Molality (m)Relative Viscosity (η/η₀)
1.01.033
2.01.072
3.01.118
4.01.171
6.01.304
8.01.474
η₀ is the viscosity of pure water. Data adapted from Kawahara, K., & Tanford, C. (1966).
Heat Capacity

The apparent molar heat capacity provides insight into the effect of the solute on the solvent's structure.[2] For this compound, the standard heat capacity of solution is small, indicating complex interactions with water molecules.[3]

Table 3: Apparent Molar Heat Capacity of Aqueous this compound Solutions at 25°C

Molality (m)Apparent Molar Heat Capacity (Cp,φ) in J/(mol·K)
0.0289.1
0.0588.7
0.1088.3
0.2087.8
0.5087.0
1.0086.4
Data adapted from Philip, P. R., et al. (1973).
Activity Coefficient

The activity coefficient is a measure of the deviation of a solution from ideal behavior. It is crucial for accurately describing the thermodynamics of concentrated solutions, such as the 8M this compound solutions used in protein denaturation studies.

Table 4: Activity of Water in Aqueous this compound Solutions at 298.15 K (25°C)

Molality of this compound (mol/kg)Activity of Water (a_w)
0.11400.9979
0.19360.9965
0.28480.9949
0.39660.9929
0.50810.9910
0.60510.9894
0.81370.9859
1.03190.9824
Data sourced from Cheméo.[5]

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise and well-established experimental methodologies.

Density Measurement (Pycnometry)

Density is accurately measured using a pycnometer, which is a glass flask with a precisely known volume.[6][7]

  • Apparatus : Pycnometer with a capillary stopper, analytical balance, thermostatic bath.[8]

  • Procedure :

    • Clean and thoroughly dry the pycnometer and its stopper, then measure their combined mass (m₁).[7][8]

    • Fill the pycnometer with distilled water, insert the stopper allowing excess water to exit through the capillary, and ensure no air bubbles are present.[8]

    • Place the filled pycnometer in a thermostatic bath set to the desired temperature (e.g., 25°C) to allow the contents to equilibrate.[7]

    • Remove the pycnometer, carefully dry the exterior, and measure its mass (m₂).[7]

    • Calculate the exact volume of the pycnometer using the known density of water at that temperature: V = (m₂ - m₁) / ρ_water.[8]

    • Repeat steps 1-4 using the this compound-water solution to get the mass of the filled pycnometer (m₃).

    • Calculate the density of the this compound solution: ρ_solution = (m₃ - m₁) / V.[7]

Viscosity Measurement (Ostwald Viscometer)

The Ostwald viscometer, a type of capillary viscometer, is used to measure the viscosity of a liquid by comparing its flow time to that of a reference liquid of known viscosity (e.g., water).[9][10]

  • Apparatus : Ostwald viscometer, stopwatch, thermostatic bath, pipette.[11]

  • Procedure :

    • Clean the viscometer with a suitable solvent (e.g., chromic acid followed by distilled water and acetone) and dry it completely.[12]

    • Pipette a precise volume of the reference liquid (distilled water) into the larger bulb of the viscometer.

    • Place the viscometer vertically in a thermostatic bath to ensure a constant temperature.[10]

    • Using a pipette bulb, draw the liquid up into the other arm until the meniscus is above the upper calibration mark (C).[12]

    • Release the suction and start the stopwatch the moment the meniscus passes mark C. Stop the watch the moment it passes the lower mark (D).[9]

    • Repeat the measurement several times to ensure consistency and calculate the average flow time (t_ref).

    • Thoroughly clean and dry the viscometer, then repeat steps 2-6 with the this compound-water solution to determine its average flow time (t_sample).

    • The viscosity of the sample (η_sample) is calculated using the equation: η_sample = (ρ_sample * t_sample) / (ρ_ref * t_ref) * η_ref, where ρ is the density.[12]

Heat Capacity Measurement (Solution Calorimetry)

Solution calorimetry measures the heat absorbed or released during a process, such as the dissolution of a solute, to determine properties like heat capacity.[13]

  • Apparatus : A solution calorimeter (e.g., a coffee-cup calorimeter), a precise thermometer, a stirrer, and a substance with a known heat of solution for calibration.[13][14]

  • Procedure :

    • Calorimeter Calibration : Determine the heat capacity of the calorimeter (C_cal) by mixing known amounts of hot and cold water or by dissolving a substance with a known enthalpy of solution (e.g., KCl).

    • Place a known mass of water (m_water) into the calorimeter and record the initial temperature (T_initial) once it stabilizes.[13]

    • Quickly add a known mass of this compound (m_this compound) to the water.

    • Stir the solution continuously and record the temperature until it reaches a stable final value (T_final).[13]

    • The heat exchanged by the solution (q_soln) is calculated as: q_soln = - (m_soln * c_soln * ΔT + C_cal * ΔT), where m_soln = m_water + m_this compound, c_soln is the specific heat of the solution, and ΔT = T_final - T_initial.

    • The specific heat of the solution can then be determined from the measured heat change.

Activity Coefficient Determination (Isopiestic Method)

The isopiestic method is a highly accurate technique for determining the activity of a solvent in a solution by allowing it to come to vapor pressure equilibrium with a reference solution of known activity.[15][16]

  • Apparatus : An isopiestic apparatus, which consists of a sealed, evacuated, and thermostatted chamber containing sample cups made of an inert material (e.g., platinum or gold-plated copper).[17]

  • Procedure :

    • Place a known mass of the this compound-water solution into one sample cup and a known mass of a reference solution (e.g., NaCl or KCl, for which activity data are well-established) into another cup.

    • Place the cups in the isopiestic chamber, which is then sealed and evacuated to remove air.

    • The chamber is maintained at a constant temperature. Water vapor distills from the solution with the higher vapor pressure (lower solute concentration) to the one with the lower vapor pressure until the vapor pressures, and thus the water activities, are equal.[17]

    • The system is left to equilibrate, which may take several days to weeks. The process is monitored by periodically removing and weighing the cups until their masses become constant.[17]

    • At equilibrium, the activity of water (a_w) is the same in both solutions. Since the molality and known activity of the reference solution are established, the activity of water in the this compound solution at its final equilibrium molality can be determined.[16]

Visualization of Thermodynamic Relationships

The following diagram illustrates the workflow for determining and interpreting the thermodynamic properties of this compound-water mixtures. It shows how direct experimental measurements lead to the calculation of key properties, which in turn provide insights into the molecular-level interactions within the solution.

ThermodynamicProperties cluster_exp Experimental Measurements cluster_props Calculated Thermodynamic Properties cluster_interp Interpretation & Application exp_mass Mass (Balance) prop_density Density (ρ) exp_mass->prop_density m/V exp_volume Volume (Pycnometer) exp_volume->prop_density exp_flow_time Flow Time (Viscometer) prop_viscosity Viscosity (η) exp_flow_time->prop_viscosity exp_temp_change ΔT (Calorimeter) prop_heat_cap Heat Capacity (Cp) exp_temp_change->prop_heat_cap q = mcΔT exp_vp_eq Vapor Pressure Equilibrium (Isopiestic Method) prop_activity Activity Coefficient (γ) exp_vp_eq->prop_activity Gibbs-Duhem prop_density->prop_viscosity Poiseuille's Law interp Understanding Solute-Solvent and Solute-Solute Interactions (e.g., Protein Denaturation Mechanism) prop_density->interp prop_viscosity->interp prop_heat_cap->interp prop_activity->interp

Caption: Workflow for determining thermodynamic properties of this compound-water solutions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Importance of Urea in Different Organisms

Abstract

This compound, a seemingly simple organic molecule, plays a multifaceted and critical role in the physiology of a vast array of organisms, from microorganisms to complex vertebrates. Historically considered a mere waste product of nitrogen metabolism in mammals, contemporary research has unveiled its significance in osmoregulation, nitrogen transport and recycling, and even as a signaling molecule. This technical guide provides a comprehensive overview of the biological importance of this compound, with a focus on its diverse functions across different life forms. We delve into the key metabolic pathways involving this compound, present quantitative data on its distribution, detail experimental protocols for its study, and explore the potential of this compound-related proteins as therapeutic targets.

Introduction: Beyond a Waste Product

This compound (CO(NH₂)₂) is a small, water-soluble organic compound that serves as the primary nitrogen-containing substance in the urine of mammals.[1][2] Its synthesis in the liver via the this compound cycle is a crucial mechanism for detoxifying ammonia, a toxic byproduct of amino acid catabolism.[3] However, the biological significance of this compound extends far beyond its role as a vehicle for nitrogen excretion. In many organisms, this compound is a key player in maintaining osmotic balance, a vital process for life in both terrestrial and aquatic environments.[4] Furthermore, the discovery of specific this compound transporters has highlighted its controlled movement across cell membranes, implicating it in a variety of physiological processes, including nitrogen salvaging in ruminants and the urine concentrating mechanism in the mammalian kidney. Recent studies have also begun to uncover this compound's role as a signaling molecule, influencing gene expression in response to environmental nitrogen availability.[5] This guide aims to provide a detailed exploration of these diverse functions, offering valuable insights for researchers in physiology, biochemistry, and pharmacology.

The Biological Roles of this compound

Nitrogen Excretion

The primary and most well-known function of this compound is the excretion of excess nitrogen derived from protein and nucleic acid metabolism.[6] Organisms have evolved different strategies for nitrogenous waste disposal, largely dictated by their environment.

  • Ureotelism (this compound Excretion): Mammals, most amphibians, sharks, and some bony fishes are ureotelic, converting toxic ammonia into the less toxic and highly water-soluble this compound.[1][7] This conversion, which occurs through the this compound cycle, allows for the excretion of nitrogen with a lower water cost compared to ammonia, a significant advantage for terrestrial life.[6]

  • Ammonotelism (Ammonia Excretion): Most aquatic invertebrates and bony fishes are ammonotelic, excreting ammonia directly into the surrounding water.[1] Ammonia is highly toxic and requires large volumes of water for its dilution and removal.[6]

  • Uricotelism (Uric Acid Excretion): Birds, insects, and most reptiles are uricotelic, converting ammonia into uric acid.[8] Uric acid is largely insoluble in water and is excreted as a semi-solid paste, resulting in minimal water loss.[8] This adaptation is particularly crucial for animals living in arid environments and for embryonic development within shelled eggs, where waste must be stored in a non-toxic form.[9]

Osmoregulation

This compound plays a pivotal role in maintaining osmotic balance in a variety of organisms.

  • Marine Elasmobranchs: Sharks and rays maintain their body fluids iso-osmotic or slightly hyper-osmotic to seawater by retaining high concentrations of this compound in their blood and tissues.[10] This strategy prevents water loss to the hypertonic marine environment. To counteract the protein-destabilizing effects of high this compound concentrations, these animals also accumulate trimethylamine N-oxide (TMAO).

  • Mammalian Kidney: In the mammalian kidney, this compound is a key component of the countercurrent exchange system, which is essential for the production of concentrated urine.[1] this compound is actively transported and recycled within the renal medulla, creating a hyperosmotic environment that drives water reabsorption from the collecting ducts.[1]

  • Amphibians: Some amphibians, particularly those that estivate in dry conditions, accumulate high levels of this compound in their body fluids to reduce water loss through the skin.[4] Tadpoles are typically ammonotelic but transition to being ureotelic during metamorphosis as they adapt to a more terrestrial lifestyle.[7]

Nitrogen Salvaging and Transport

In ruminant and pseudoruminant mammals, this compound is not just a waste product but also a vital source of nitrogen for gut microbes.[4][11] this compound from the blood diffuses into the rumen, where it is hydrolyzed by bacterial urease into ammonia.[11] These microbes then utilize the ammonia to synthesize amino acids, which are subsequently digested and absorbed by the host animal. This process of this compound-nitrogen salvaging is crucial for protein synthesis, especially on low-protein diets.

This compound as a Signaling Molecule

Emerging evidence suggests that this compound can act as a signaling molecule, informing cells about the availability of nitrogen in the environment.

  • Bacteria: In uropathogenic bacteria such as Providencia stuartii, this compound functions as an environmental signal that activates the transcription of virulence genes.[5] This is mediated by the transcriptional activator UreR, which binds this compound and subsequently promotes the expression of urease genes.[5] The resulting ammonia production helps the bacteria to survive in the acidic environment of the urinary tract.

  • Fungi: In fungi like Saccharomyces cerevisiae and Aspergillus nidulans, the utilization of non-preferred nitrogen sources, including this compound, is regulated by a process known as nitrogen catabolite repression (NCR).[12] When preferred nitrogen sources like ammonium or glutamine are scarce, GATA transcription factors (e.g., AreA in Aspergillus) activate the expression of genes required for the transport and catabolism of alternative nitrogen sources, such as this compound.[12]

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly among different organisms and even between different tissues within the same organism. The following table summarizes representative values for blood or hemolymph this compound concentrations in a variety of animals.

CategorySpeciesSample TypeThis compound Concentration (mmol/L)Reference(s)
Mammals HumanPlasma2.5 - 7.8[13]
CowBlood2.5 - 7.1[14]
HorseBlood3.6 - 8.9[8]
PigBlood3.6 - 7.1[8]
RatBlood5.0 - 10.0[8]
Birds ChickenPlasma0.7 - 2.9
Reptiles Loggerhead Sea Turtle (Caretta caretta)TearsHigh[15]
Amphibians Frog (Rana sp.)Plasma10 - 50 (terrestrial)[10]
Fish Marine Elasmobranch (e.g., Shark)Plasma350 - 600[10]
Freshwater TeleostPlasma< 1.0
Invertebrates Earthworm (Lumbricus terrestris)Body Fluid~20
Crustacean (e.g., Crab)Hemolymph1 - 5[16]

Experimental Protocols

Quantification of this compound
4.1.1. Diacetyl Monoxime (DAM) Method

This colorimetric method is based on the reaction of this compound with diacetyl monoxime in a hot acidic medium to form a pink-colored complex.[6]

Principle: Proteins are first precipitated from the sample. The this compound in the protein-free filtrate then reacts with diacetyl monoxime in the presence of an acid and an oxidizing agent to form a diazine derivative, which has a characteristic pink color. The intensity of the color, measured spectrophotometrically at around 520-540 nm, is directly proportional to the this compound concentration.[15][17]

Detailed Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 0.1 mL of serum, plasma, or urine, add 0.9 mL of 10% trichloroacetic acid (TCA).

    • Vortex thoroughly and let it stand for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the clear supernatant (protein-free filtrate).

  • Reagent Preparation:

    • Diacetyl Monoxime (DAM) Reagent: Dissolve 2 g of diacetyl monoxime and 0.1 g of thiosemicarbazide in 100 mL of distilled water.

    • Acid Reagent: Mix 250 mL of concentrated sulfuric acid and 250 mL of 85% phosphoric acid. Add 0.5 mL of a 1% ferric chloride solution.

  • Assay Procedure:

    • Set up three sets of test tubes labeled Blank, Standard, and Test.

    • Blank: Add 0.5 mL of distilled water.

    • Standard: Add 0.5 mL of a standard this compound solution (e.g., 20 mg/dL).

    • Test: Add 0.5 mL of the protein-free filtrate.

    • To all tubes, add 2.5 mL of the Acid Reagent and 1.0 mL of the DAM Reagent.

    • Mix well and incubate in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance of the Standard and Test samples against the Blank at 520 nm.

  • Calculation:

    • This compound (mg/dL) = (Absorbance of Test / Absorbance of Standard) * Concentration of Standard

4.1.2. Urease-Based (Berthelot) Method

This enzymatic method involves the hydrolysis of this compound by the enzyme urease, followed by the quantification of the resulting ammonia.[18]

Principle: Urease specifically catalyzes the hydrolysis of this compound into ammonia and carbon dioxide. The ammonia produced then reacts with a phenol-hypochlorite reagent in an alkaline medium, in the presence of a catalyst (sodium nitroprusside), to form a stable blue-colored indophenol complex. The absorbance of this complex is measured at around 630 nm and is proportional to the initial this compound concentration.[18]

Detailed Methodology:

  • Sample Preparation:

    • Serum or plasma can be used directly. Urine samples should be diluted 1:50 or 1:100 with deionized water.

  • Reagent Preparation:

    • Urease Solution: Prepare a solution of urease in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Phenol-Nitroprusside Reagent: Dissolve 10 g of phenol and 50 mg of sodium nitroprusside in 1 L of deionized water.

    • Alkaline Hypochlorite Reagent: Dissolve 5 g of sodium hydroxide and 0.42 g of sodium hypochlorite in 1 L of deionized water.

  • Assay Procedure:

    • Set up three sets of test tubes labeled Blank, Standard, and Test.

    • Blank: Add 10 µL of deionized water.

    • Standard: Add 10 µL of a standard this compound solution.

    • Test: Add 10 µL of the sample.

    • To all tubes, add 100 µL of the Urease Solution.

    • Incubate at 37°C for 15 minutes.

    • Add 1.0 mL of the Phenol-Nitroprusside Reagent to all tubes and mix.

    • Add 1.0 mL of the Alkaline Hypochlorite Reagent to all tubes and mix.

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance of the Standard and Test samples against the Blank at 630 nm.

  • Calculation:

    • This compound (mg/dL) = (Absorbance of Test / Absorbance of Standard) * Concentration of Standard

Measurement of this compound Cycle Enzyme Activity
4.2.1. Arginase Activity Assay

Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and this compound. The activity of the enzyme is determined by quantifying the amount of this compound produced over a specific time period, using one of the methods described in section 4.1.

Detailed Methodology:

  • Tissue Homogenization:

    • Homogenize a known weight of tissue (e.g., liver) in an ice-cold lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.

    • Collect the supernatant for the assay.

  • Enzyme Activation:

    • To a specific volume of the tissue lysate, add a manganese chloride (MnCl₂) solution to a final concentration of 10 mM.

    • Incubate at 55-60°C for 10 minutes to activate the arginase.

  • Assay Procedure:

    • Pre-warm a solution of L-arginine (e.g., 0.5 M, pH 9.7) to 37°C.

    • To initiate the reaction, add the activated enzyme extract to the L-arginine solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a strong acid (e.g., a mixture of H₂SO₄, H₃PO₄, and water).

    • Quantify the this compound produced in the reaction mixture using the Diacetyl Monoxime method (section 4.1.1).

  • Calculation:

    • Enzyme activity is typically expressed as µmol of this compound produced per minute per mg of protein. The protein concentration of the tissue lysate can be determined using a standard method like the Bradford or BCA assay.

Functional Characterization of this compound Transporters in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a powerful tool for the functional characterization of membrane transport proteins, including this compound transporters.[9][19]

Principle: The messenger RNA (mRNA) encoding the this compound transporter of interest is injected into Xenopus oocytes. The oocytes' translational machinery synthesizes the transporter protein and inserts it into the plasma membrane. The function of the expressed transporter is then assayed by measuring the uptake of radiolabeled this compound.

Detailed Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Select healthy, stage V-VI oocytes for injection.

  • cRNA Preparation and Injection:

    • Synthesize capped cRNA from the cDNA of the this compound transporter using an in vitro transcription kit.

    • Inject a known amount of cRNA (e.g., 10-50 ng) into the cytoplasm of each oocyte using a microinjection system.

    • Inject a control group of oocytes with water.

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for protein expression.

  • This compound Uptake Assay:

    • Place individual oocytes (or small groups) in a multi-well plate.

    • Wash the oocytes with a transport buffer (e.g., Barth's solution).

    • Initiate the uptake by adding the transport buffer containing ¹⁴C-labeled this compound at a known concentration.

    • Incubate for a specific time period (e.g., 1-10 minutes).

    • Stop the uptake by rapidly washing the oocytes with ice-cold transport buffer.

    • Lyse individual oocytes in a scintillation vial with a detergent (e.g., SDS).

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of this compound uptake (e.g., in pmol/oocyte/hour).

    • Subtract the uptake in water-injected oocytes (background) from the uptake in cRNA-injected oocytes to determine the transporter-mediated uptake.

    • Kinetic parameters (Kₘ and Vₘₐₓ) can be determined by measuring uptake at various this compound concentrations.

    • Inhibitor studies can be performed by including potential inhibitors in the uptake solution.

Signaling Pathways and Logical Relationships

This compound-Dependent Transcriptional Activation in Bacteria

In some bacteria, this compound acts as a signal to induce the expression of genes necessary for its utilization and for survival in specific environments. The UreR protein is a key transcriptional activator in this process.

Urea_Signaling_Bacteria Urea_ext This compound (extracellular) Urea_int This compound (intracellular) Urea_ext->Urea_int Diffusion UreR_active UreR-Urea Complex (active dimer) Urea_int->UreR_active Ammonia Ammonia (NH3) Urea_int->Ammonia Hydrolysis UreR_inactive UreR (inactive dimer) UreR_inactive->UreR_active This compound binding ure_promoter ure Promoter UreR_active->ure_promoter Binds to DNA RNAP RNA Polymerase ure_promoter->RNAP Recruits ure_genes urease genes (this compound, ureB, ureC, etc.) RNAP->ure_genes Transcription urease Urease Enzyme ure_genes->urease Translation pH_increase Increased intracellular pH Ammonia->pH_increase Leads to Fungal_NCR cluster_high_N High Preferred Nitrogen (e.g., Ammonium) cluster_low_N Low Preferred Nitrogen Ammonium Ammonium Gzf3 Gzf3 (Repressor GATA factor) Ammonium->Gzf3 Induces expression Urea_utilization_genes This compound Utilization Genes (e.g., this compound transporter, urease) Gzf3->Urea_utilization_genes Represses transcription AreA_inactive AreA (Inactive in cytoplasm) AreA_active AreA (Active in nucleus) AreA_inactive->AreA_active Translocates to nucleus This compound This compound (Alternative N source) AreA_active->Urea_utilization_genes Activates transcription Arginase_Assay_Workflow Sample Tissue/Cell Sample Homogenization Homogenize in Lysis Buffer Sample->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Supernatant Collect Supernatant (Lysate) Centrifugation->Supernatant Activation Activate with MnCl2 at 55-60°C Supernatant->Activation Reaction Incubate with L-Arginine at 37°C Activation->Reaction Stop Stop Reaction with Acid Reaction->Stop Quantification Quantify this compound (e.g., DAM method) Stop->Quantification Result Calculate Activity (µmol/min/mg protein) Quantification->Result

References

Methodological & Application

Application Notes & Protocols: Utilizing Urea for the Solubilization of Inclusion Bodies from E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The overexpression of recombinant proteins in Escherichia coli is a cornerstone of modern biotechnology and pharmaceutical development. However, a common challenge is the formation of insoluble and non-functional protein aggregates known as inclusion bodies (IBs). While initially viewed as a problematic byproduct, IBs are often highly concentrated sources of the target protein.[1][2] This makes their efficient solubilization and subsequent refolding a critical process for obtaining high yields of pure, biologically active protein. Urea, a strong chaotropic agent, is a widely used and effective denaturant for solubilizing these protein aggregates.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the isolation, washing, this compound-based solubilization, and refolding of proteins from inclusion bodies expressed in E. coli.

I. Principle of this compound-Mediated Solubilization

Inclusion bodies consist of densely packed, misfolded proteins held together by non-covalent interactions such as hydrogen bonds and hydrophobic interactions, as well as incorrect disulfide bonds.[3] this compound disrupts the tertiary and secondary structures of proteins by interfering with these non-covalent interactions. At high concentrations (typically 6-8 M), this compound effectively unfolds the aggregated proteins, releasing them into a soluble, denatured state.[3][4][5] This solubilization step is crucial for the subsequent refolding process, where the denaturant is gradually removed, allowing the protein to refold into its native, biologically active conformation.

II. Experimental Workflow Overview

The overall process of obtaining active protein from inclusion bodies using this compound can be broken down into four main stages:

  • Cell Lysis and Inclusion Body Isolation: Disrupting the E. coli cells to release the inclusion bodies and then separating them from soluble cellular components.

  • Inclusion Body Washing: A critical step to remove contaminating proteins, nucleic acids, and lipids from the inclusion body pellet.

  • This compound Solubilization: Treatment of the washed inclusion bodies with a high concentration of this compound to denature and solubilize the target protein.

  • Protein Refolding and Purification: Removal of the this compound to allow the protein to refold correctly, followed by purification of the active protein.

Workflow cluster_0 Cell Culture & Induction cluster_1 Isolation cluster_2 Washing & Solubilization cluster_3 Refolding & Purification Ecoli_Culture E. coli Culture with Recombinant Plasmid Induction Induction of Protein Expression Ecoli_Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis IB_Pelleting Inclusion Body Pelleting Lysis->IB_Pelleting Washing Inclusion Body Washing (Low M this compound/Detergent) IB_Pelleting->Washing Solubilization Solubilization (6-8 M this compound) Washing->Solubilization Refolding Protein Refolding (e.g., Dialysis, Dilution) Solubilization->Refolding Purification Purification (e.g., Chromatography) Refolding->Purification Analysis Functional Analysis Purification->Analysis

Figure 1: General experimental workflow for protein recovery from inclusion bodies.

III. Quantitative Data Summary

The efficiency of each step can be monitored, and the expected outcomes are summarized below. Note that yields are highly dependent on the specific protein of interest and the expression levels.

ParameterTypical RangeNotes
Inclusion Body Purity after Washing 60-90%The target protein often constitutes the majority of the washed inclusion body pellet.[1]
This compound Concentration for Washing 1-4 MHigher concentrations risk partial solubilization of the target protein.[1][3]
This compound Concentration for Solubilization 6-8 MNecessary for complete denaturation and solubilization.[3][4][5]
Protein Concentration for Refolding 0.01 - 0.1 mg/mLLower concentrations are often used to minimize aggregation during refolding.[3][6]
Final Purity after Refolding & Purification >95%Dependent on the efficiency of the refolding and subsequent purification steps.[4]
Expected Recovery of Bioactive Protein Variable (can be >40%)Highly dependent on the protein and the optimization of the refolding process.[7]

IV. Detailed Experimental Protocols

Protocol 1: Inclusion Body Isolation and Washing

This protocol describes the initial steps of harvesting E. coli cells, lysing them, and washing the inclusion bodies to remove contaminants.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 0.5-1.0% Triton X-100.

  • Wash Buffer A: Lysis Buffer with 2 M this compound.

  • Wash Buffer B: Lysis Buffer without Triton X-100.

  • Lysozyme

  • DNase I

  • Reducing agent (e.g., DTT or β-mercaptoethanol) can be added to all buffers at 5-10 mM if the protein contains cysteines.

Procedure:

  • Cell Harvest: Centrifuge the E. coli culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and record the wet cell weight.

  • Resuspension: Resuspend the cell pellet in 5-10 mL of ice-cold Lysis Buffer per gram of wet cell paste.

  • Lysis:

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Disrupt the cells by sonication on ice. Use short pulses (e.g., 10-20 seconds) with cooling periods in between to prevent overheating.[8][9]

    • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 20-30 minutes to reduce the viscosity of the lysate.

  • Inclusion Body Pelleting: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The inclusion bodies will be in the pellet. Discard the supernatant containing soluble proteins.

  • First Wash (this compound and Detergent):

    • Resuspend the pellet thoroughly in Wash Buffer A. Use a homogenizer or vigorous vortexing to ensure complete resuspension.[1]

    • Incubate with gentle agitation for 30 minutes at 4°C.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant. This step removes many membrane proteins and other contaminants.[6][9]

  • Second Wash (Detergent): Repeat step 5 using Lysis Buffer (with Triton X-100 but without this compound). This helps remove residual this compound from the washing step.

  • Third Wash (Buffer only): Resuspend the pellet in Wash Buffer B (without Triton X-100 and this compound) to remove residual detergent.[1][8] Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • The resulting pellet contains the washed inclusion bodies. At this stage, the pellet can be stored at -80°C or proceed directly to solubilization.[1]

Washing_Protocol Start Cell Pellet Resuspend_Lysis Resuspend in Lysis Buffer Start->Resuspend_Lysis Lyse Cell Lysis (Lysozyme, Sonication, DNase I) Resuspend_Lysis->Lyse Centrifuge1 Centrifuge (15,000 x g) Lyse->Centrifuge1 Wash1 Wash with 2M this compound & Detergent Centrifuge1->Wash1 Centrifuge2 Centrifuge Wash1->Centrifuge2 Wash2 Wash with Detergent Centrifuge2->Wash2 Centrifuge3 Centrifuge Wash2->Centrifuge3 Wash3 Wash with Buffer Only Centrifuge3->Wash3 Centrifuge4 Centrifuge Wash3->Centrifuge4 End Washed Inclusion Bodies Centrifuge4->End Refolding_Logic Start Solubilized Protein in 8M this compound Dialysis_4M Dialysis against 4M this compound Buffer Start->Dialysis_4M [this compound] decreases Dialysis_2M Dialysis against 2M this compound Buffer Dialysis_4M->Dialysis_2M [this compound] decreases Dialysis_1M Dialysis against 1M this compound Buffer Dialysis_2M->Dialysis_1M [this compound] decreases Dialysis_0M Dialysis against This compound-Free Buffer Dialysis_1M->Dialysis_0M [this compound] removed End Refolded Soluble Protein Dialysis_0M->End

References

Application Notes and Protocols: Urea Gradient Gel Electrophoresis for Nucleic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urea polyacrylamide gel electrophoresis (this compound-PAGE) is a high-resolution technique used to separate single-stranded nucleic acids, primarily RNA and DNA, based on their molecular weight.[1][2][3] The inclusion of this compound, a strong denaturing agent, disrupts the secondary structures that can influence the migration of nucleic acids through the gel matrix.[2][4][5] This ensures that separation is almost exclusively a function of chain length, allowing for the resolution of molecules that differ by as little as a single nucleotide.[2][6][7]

This technique is invaluable for a variety of applications in molecular biology, including the analysis and purification of synthetic oligonucleotides, the study of products from enzymatic reactions (such as primer extension or nuclease protection assays), and the quality control of RNA preparations.[2][6][8]

Principle of the Method

This compound-PAGE operates on the principle of separating macromolecules in a porous polyacrylamide gel matrix under denaturing conditions. The polyacrylamide gel acts as a molecular sieve, impeding the movement of larger molecules more than smaller ones.[4] An electric field is applied across the gel, causing the negatively charged nucleic acid molecules to migrate towards the positive electrode.[4]

The key feature of this technique is the presence of 6-8 M this compound in the gel and loading buffer.[2][7] this compound, in combination with heat treatment of the sample before loading, effectively denatures the secondary structures (e.g., hairpins, loops) that are common in single-stranded nucleic acids.[2][4][9] This ensures a linear conformation of the molecules, leading to a predictable and accurate separation based on size. The choice of acrylamide concentration is critical and depends on the size range of the nucleic acids to be analyzed, with higher percentages providing better resolution for smaller fragments.[2][7]

Applications

This compound-PAGE is a versatile technique with a wide range of applications in nucleic acid analysis:

ApplicationDescriptionReferences
Oligonucleotide Analysis and Purification Verification of the purity and length of synthetic DNA and RNA oligonucleotides.[1][2][3][1][2][3]
Analysis of Enzymatic Reactions Separation and analysis of products from reactions such as primer extension, sequencing, and footprinting.[2][7][2][7]
Ribonuclease Protection Assay (RPA) Sizing and quantification of specific RNAs in a complex mixture.[6][10][6][10]
RNA Quality Control Assessment of the integrity and purity of RNA preparations.[11][11]
In vitro Transcription Analysis Analysis of the products of in vitro transcription reactions to determine transcript size and integrity.[10][10]
Single Nucleotide Polymorphism (SNP) Analysis In some contexts, denaturing gradient gel electrophoresis (DGGE) with this compound can be used to detect single base changes.

Experimental Protocols

Materials and Reagents
  • Acrylamide/Bis-acrylamide solution (e.g., 40% stock, 19:1 or 29:1 ratio)

  • This compound, ultrapure

  • 10X Tris-Borate-EDTA (TBE) buffer

  • Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Formamide loading dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

  • Glass plates, spacers, and combs for gel casting

  • Electrophoresis apparatus and power supply

  • Heating block or water bath

  • Staining solution (e.g., SYBR Gold, ethidium bromide)

  • Gel imaging system

Gel Preparation

The concentration of acrylamide in the gel is crucial for achieving optimal resolution of the nucleic acid fragments of interest. The following table provides a guide for selecting the appropriate acrylamide concentration.

Acrylamide Concentration (%)Recommended Separation Range (nucleotides)
202 - 20
1515 - 100
1250 - 200
880 - 300
6200 - 500
4400 - 1000

Protocol for a 12% this compound-PAGE Gel (20 ml for a mini-gel):

  • In a 50 ml conical tube, dissolve 9.6 g of this compound in 4 ml of 10X TBE buffer and 6 ml of 40% acrylamide/bis-acrylamide solution.

  • Add deionized water to a final volume of 20 ml.

  • Gently warm the solution to 37°C and mix until the this compound is completely dissolved.[11] Do not heat excessively.

  • Add 100 µl of fresh 10% APS and 20 µl of TEMED. Mix gently but thoroughly.

  • Immediately pour the solution between the assembled glass plates, avoiding air bubbles.

  • Insert the comb and allow the gel to polymerize for 30-60 minutes at room temperature.[2]

Sample Preparation and Electrophoresis
  • Assemble the gel apparatus and pre-run the gel for at least 30 minutes at a constant voltage to heat the gel to approximately 45-55°C.[2][6] This helps to ensure complete denaturation of the nucleic acids.

  • Mix the nucleic acid sample with an equal volume of formamide loading dye.

  • Heat the samples at 70-95°C for 2-5 minutes to denature the nucleic acids.[2][4]

  • Immediately place the samples on ice to prevent re-annealing.

  • Load the denatured samples into the wells of the pre-warmed gel.

  • Run the gel at a constant power or voltage until the tracking dye has migrated to the desired position. The appropriate voltage will depend on the gel size and thickness.

  • After electrophoresis, carefully disassemble the glass plates.

Visualization and Analysis
  • Stain the gel using a suitable nucleic acid stain (e.g., SYBR Gold or ethidium bromide) according to the manufacturer's instructions.

  • Visualize the bands using an appropriate gel imaging system.

  • The size of the nucleic acid fragments can be determined by comparing their migration to that of a known molecular weight ladder run on the same gel.

Diagrams

Experimental_Workflow prep_gel 1. Prepare this compound-Polyacrylamide Gel Solution cast_gel 2. Cast the Gel prep_gel->cast_gel assemble_apparatus 3. Assemble Electrophoresis Apparatus cast_gel->assemble_apparatus prerun 4. Pre-run the Gel assemble_apparatus->prerun load_samples 6. Load Samples onto the Gel prerun->load_samples prep_samples 5. Prepare and Denature Samples prep_samples->load_samples electrophoresis 7. Run Electrophoresis load_samples->electrophoresis stain_gel 8. Stain the Gel electrophoresis->stain_gel visualize 9. Visualize and Analyze Results stain_gel->visualize

Caption: Workflow for this compound-PAGE Analysis.

Logical_Relationship This compound This compound (Denaturant) linearNA Linearized Nucleic Acid This compound->linearNA heat Heat (Denaturant) heat->linearNA ssNA Single-Stranded Nucleic Acid (with secondary structure) ssNA->linearNA Denaturation page Polyacrylamide Gel Matrix (Molecular Sieve) linearNA->page separation Separation by Size page->separation Electrophoresis

Caption: Principle of Denaturing this compound-PAGE.

Troubleshooting

ProblemPossible CauseSolution
Smiling Bands Uneven heating of the gel.Ensure the electrophoresis apparatus provides even heat distribution. Pre-running the gel can help.
Wavy Bands Wells were not properly formed or were flushed improperly before loading.Ensure the comb is clean and inserted correctly. Rinse wells thoroughly with running buffer before loading.
Fuzzy or Diffuse Bands Incomplete denaturation of nucleic acids.Increase the denaturation temperature or time. Ensure the formamide loading dye is of high quality.
Gel overheating.Reduce the running voltage or power. Run the gel in a cold room or with a cooling system.
No Bands Visible Problem with sample loading or staining.Ensure the sample was loaded correctly. Check the concentration and age of the staining solution.
Nucleic acid degradation.Use RNase/DNase-free solutions and equipment. Store samples appropriately.
Distorted Migration High salt concentration in the sample.Precipitate and resuspend the sample in a low-salt buffer before loading.

References

Application of Urea in Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Denaturing polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins and nucleic acids based on their molecular size. The inclusion of urea as a denaturing agent is critical for the accurate size-based separation of molecules that possess significant secondary structures. This compound disrupts the hydrogen bonds within and between molecules, leading to their linearization and ensuring that migration through the gel matrix is solely a function of molecular weight. This document provides detailed application notes and protocols for the use of this compound in denaturing PAGE.

Principle and Mechanism of this compound Denaturation

This compound is a chaotropic agent that effectively disrupts the secondary and tertiary structures of proteins and nucleic acids. Its mechanism of action involves the direct interaction with the biomolecules, breaking the intramolecular and intermolecular hydrogen bonds that stabilize their native conformations.[1] In the context of PAGE, this ensures that the migration of molecules is not influenced by their shape or folding, allowing for a more accurate determination of their molecular weight. For nucleic acids, this compound prevents the formation of secondary structures like hairpins and loops, which can significantly alter their electrophoretic mobility.[1] Similarly, for proteins, this compound unfolds the polypeptide chains, allowing for separation based on the length of the chain rather than its complex three-dimensional structure.

Applications of this compound-PAGE

Denaturing this compound-PAGE is a versatile technique with a wide range of applications in molecular biology and biochemistry research, including:

  • Analysis of single-stranded DNA and RNA: this compound-PAGE is the method of choice for separating and analyzing single-stranded nucleic acids, such as oligonucleotides, RNA transcripts, and products of enzymatic reactions.[1] It can resolve fragments that differ in length by as little as a single nucleotide.[1]

  • Nucleic acid sequencing: Historically, this compound-PAGE was a cornerstone of DNA sequencing methodologies.

  • Protein unfolding studies: this compound gradient gel electrophoresis, where a gradient of this compound concentration is established across the gel, is a powerful tool to study the denaturation and folding of proteins.[2]

  • Analysis of protein modifications: Acid this compound (AU) PAGE can be used to separate proteins based on charge and size, making it suitable for analyzing modifications like phosphorylation and acetylation that alter a protein's charge.

Quantitative Data Summary

The concentration of this compound and the percentage of polyacrylamide are critical parameters that determine the resolution of separation. The following tables provide a general guideline for selecting the appropriate gel composition for different applications.

Table 1: Recommended Acrylamide Concentrations for Denaturing this compound-PAGE of Nucleic Acids
Acrylamide Percentage (%)Separation Range (nucleotides)
580 - 500
660 - 400
840 - 300
1025 - 200
1210 - 100
152 - 50
20< 10

Note: These are approximate ranges and the optimal percentage may vary depending on the specific application and experimental conditions.

Table 2: Common this compound Concentrations and Their Applications
This compound ConcentrationPrimary ApplicationNotes
6-8 MStandard denaturing PAGE for single-stranded DNA and RNA.[1]Provides complete denaturation for most nucleic acid secondary structures.[1]
0-8 M GradientProtein unfolding and stability studies.[2]Allows for the analysis of the transition from the native to the unfolded state.[2]
4-8 M GradientSeparation of G protein subunits.Used in combination with SDS-PAGE for enhanced resolution.
8 MAnalysis of RNA samples.Often used for RNA analysis to ensure complete denaturation.

Experimental Protocols

Protocol 1: Denaturing this compound-PAGE for Nucleic Acids

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 40% stock, 19:1 or 29:1)

  • This compound (ultrapure)

  • 10X TBE buffer (Tris-borate-EDTA)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Ammonium persulfate (APS), 10% (w/v) solution (freshly prepared)

  • 2X RNA Loading Dye (containing formamide, EDTA, bromophenol blue, and xylene cyanol)[1]

  • Glass plates, spacers, and combs for gel casting

  • Electrophoresis apparatus and power supply

Procedure:

  • Gel Preparation:

    • Assemble the gel casting apparatus with clean glass plates and spacers of the desired thickness (e.g., 0.75 mm for higher resolution).[1]

    • In a beaker, dissolve the required amount of this compound in the appropriate volumes of acrylamide/bis-acrylamide solution, 10X TBE buffer, and deionized water to achieve the desired final concentrations (refer to Table 1). Gently heat the solution (up to 40°C) to aid in dissolving the this compound.[3]

    • Once the this compound is completely dissolved, allow the solution to cool to room temperature.

    • Add TEMED and swirl the mixture gently.

    • Immediately add freshly prepared 10% APS and mix gently to initiate polymerization.

    • Pour the gel solution between the glass plates, avoiding air bubbles.

    • Insert the comb and allow the gel to polymerize for at least 30-60 minutes.[4]

  • Sample Preparation:

    • Mix the nucleic acid sample with an equal volume of 2X RNA Loading Dye.[5]

    • Heat the samples at 70-95°C for 3-5 minutes to denature the nucleic acids.[1][5]

    • Immediately place the samples on ice to prevent re-annealing.[5]

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the upper and lower buffer chambers with 1X TBE buffer.

    • Pre-run the gel for at least 30 minutes at a constant power (e.g., 15-25 W) to heat the gel to the optimal running temperature (45-55°C).[1] This step is crucial for maintaining denaturation during electrophoresis.[6]

    • After the pre-run, flush the wells with 1X TBE buffer to remove any this compound that has leached out.[7]

    • Load the denatured samples into the wells.

    • Run the gel at a constant power to maintain a temperature of 45-55°C until the tracking dyes have migrated to the desired position.[1] The run time can vary from 2 to 4 hours depending on the gel percentage and thickness.[1]

  • Visualization:

    • After electrophoresis, carefully disassemble the gel plates.

    • The nucleic acids can be visualized by various methods, including staining with ethidium bromide or SYBR Gold, or by autoradiography if radiolabeled. For staining, it is recommended to first soak the gel in 1X TBE for about 15 minutes to remove the this compound, which can interfere with staining.[8]

Protocol 2: Acid this compound (AU) PAGE for Basic Proteins

Materials:

  • Acrylamide/Bis-acrylamide solution

  • This compound

  • Glacial Acetic Acid

  • TEMED

  • Ammonium persulfate (APS), 10% (w/v) solution

  • Sample buffer (9M this compound, 5% acetic acid, with methyl green as a tracking dye)

  • Running buffer (5% acetic acid)

Procedure:

  • Gel Preparation:

    • Prepare the gel solution containing the desired percentage of acrylamide, 8M this compound, and acetic acid.

    • Add APS and TEMED to initiate polymerization and pour the gel. A stacking gel is recommended for larger gels.[9]

    • Allow the gel to polymerize completely.

  • Pre-electrophoresis:

    • Pre-electrophorese the gel in 5% acetic acid running buffer. Important: Run these gels with reverse polarity (red to black).[9]

    • For mini-gels, pre-electrophorese at 150V for 1-2 hours. For larger gels, run overnight at 150V.[9] Pre-electrophoresis is complete when the current drops to a stable low level.[9]

    • Replace the running buffer with fresh 5% acetic acid before loading samples.[9]

  • Sample Preparation:

    • Dissolve protein samples in 5% acetic acid.

    • Mix the sample with the sample buffer (containing 9M this compound and methyl green) at a 2:1 ratio.[9]

  • Electrophoresis:

    • Load the samples into the wells.

    • Run mini-gels at 120-150V and large gels at 250V until the methyl green tracking dye has run off the bottom of the gel.[9]

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or other suitable protein stains.

Visualizations

Experimental Workflow for Denaturing this compound-PAGE

G cluster_prep Gel Preparation cluster_sample Sample Preparation cluster_run Electrophoresis cluster_viz Visualization p1 Assemble Gel Cassette p2 Prepare this compound-Acrylamide Solution p1->p2 p3 Add TEMED & APS p2->p3 p4 Pour Gel & Insert Comb p3->p4 p5 Allow Polymerization p4->p5 r1 Assemble Electrophoresis Unit p5->r1 s1 Mix Sample with Loading Buffer s2 Heat Denaturation (70-95°C) s1->s2 s3 Chill on Ice s2->s3 r4 Load Samples s3->r4 r2 Pre-run Gel (45-55°C) r1->r2 r3 Flush Wells r2->r3 r3->r4 r5 Run Gel at Constant Power r4->r5 v1 Disassemble Gel r5->v1 v2 Stain or Expose to Film v1->v2 v3 Analyze Results v2->v3

Caption: Workflow for denaturing this compound-PAGE.

Mechanism of this compound Denaturation

G cluster_native Native State cluster_denatured Denatured State Native Folded Biomolecule (Protein or Nucleic Acid) Hbond1 Intramolecular H-Bonds Native->Hbond1 Stabilized by This compound This compound Native->this compound Addition of Denatured Unfolded Biomolecule Hbond2 Disrupted H-Bonds Denatured->Hbond2 Characterized by This compound->Denatured Induces

Caption: this compound disrupts H-bonds to denature biomolecules.

Troubleshooting

Common issues encountered during this compound-PAGE and their potential solutions are outlined below:

ProblemPotential Cause(s)Suggested Solution(s)
Smeared Bands - Incomplete denaturation of sample.- Gel temperature too high (>60°C).[1] - High salt concentration in the sample.- Ensure proper heating of samples before loading.- Maintain gel temperature between 45-55°C by running at constant power.[1] - Precipitate and resuspend the sample to remove excess salt.
Distorted Bands ("Smiling") - Uneven heat distribution across the gel.- Ensure the electrophoresis tank has adequate buffer to dissipate heat evenly.- Use a metal plate attached to the glass plate to help distribute heat.
Wavy Bands - Wells not flushed properly before loading.- Uneven polymerization of the gel.- Thoroughly flush wells with running buffer after the pre-run to remove leached this compound.[7] - Ensure the gel solution is well-mixed before pouring and allow for complete polymerization.
No Bands or Faint Bands - Insufficient sample loaded.- Poor staining.- Increase the amount of sample loaded.- Ensure this compound is sufficiently removed from the gel before staining, as it can interfere with some stains.[8]

By following these detailed protocols and troubleshooting guidelines, researchers can effectively utilize this compound-PAGE for the high-resolution separation of proteins and nucleic acids.

References

Application Notes and Protocols for Protein Refolding Following Urea Denaturation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The production of recombinant proteins in bacterial expression systems like E. coli is a cornerstone of modern biotechnology. However, high-level expression often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies (IBs).[1][2] To recover functional proteins, these IBs must be solubilized using high concentrations of denaturants, such as 8M urea or 6M guanidine hydrochloride (GuHCl), which disrupt the non-covalent interactions maintaining the protein's structure.[3][4] Following solubilization, the denaturant must be removed in a controlled manner to allow the protein to refold into its native, biologically active conformation. This process, known as protein refolding, is a critical and often challenging step in the production of recombinant proteins.[5][6]

This compound is a chaotropic agent that effectively denatures proteins by disrupting hydrogen bonds and hydrophobic interactions.[7] The successful refolding of a protein from a this compound-denatured state depends on guiding the polypeptide chain to its thermodynamically most stable native state while avoiding aggregation, which is a competing and often irreversible off-pathway process.[6][8] The choice of refolding strategy is crucial and is dependent on the specific properties of the protein of interest.

This document provides an overview of common protein refolding techniques after this compound denaturation, detailed experimental protocols, and key parameters for optimization.

General Workflow for Protein Refolding from Inclusion Bodies

The overall process begins with the harvesting of cells, followed by lysis and isolation of inclusion bodies. The purified IBs are then solubilized in a buffer containing a high concentration of this compound and a reducing agent to break any incorrect disulfide bonds. The final and most critical stage is the refolding, where the this compound is removed, allowing the protein to adopt its native conformation.

G cluster_0 Upstream Processing cluster_1 Denaturation & Refolding cluster_2 Downstream & Analysis CellCulture Cell Culture & Expression CellHarvest Cell Harvest CellCulture->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis IB_Isolation Inclusion Body Isolation (Centrifugation) CellLysis->IB_Isolation IB_Wash Inclusion Body Washing IB_Isolation->IB_Wash Solubilization Solubilization (e.g., 8M this compound + DTT) IB_Wash->Solubilization Refolding Refolding (this compound Removal) Solubilization->Refolding Purification Purification of Refolded Protein Refolding->Purification Analysis Structural & Functional Analysis Purification->Analysis FinalProduct Active Protein Analysis->FinalProduct

Caption: General experimental workflow from cell culture to active protein.

Refolding by Dialysis

Application Notes

Dialysis is a widely used technique that involves the gradual removal of the denaturant by diffusion across a semi-permeable membrane.[3] The protein solution, solubilized in a high concentration of this compound, is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that retains the protein while allowing small molecules like this compound to pass through. The bag is then submerged in a large volume of a refolding buffer with a lower this compound concentration. By performing sequential dialysis steps against buffers with progressively decreasing this compound concentrations, the protein is gently guided towards its native state.[5][6]

  • Advantages: This method is simple to perform and allows for a slow, controlled removal of the denaturant, which can be beneficial for proteins prone to aggregation.[5] It keeps the protein concentration relatively constant during the process.[4]

  • Disadvantages: Dialysis is often a very time-consuming process, sometimes taking several days.[9] There is a risk of protein precipitation within the dialysis bag, especially during the intermediate stages of this compound removal (e.g., at 2-4M this compound).[9][10] This method is also not easily scalable for industrial applications.[3]

Experimental Protocol: Stepwise Dialysis

This protocol describes the refolding of a protein from an initial concentration of 8M this compound.

  • Preparation of Denatured Protein:

    • Solubilize the purified inclusion bodies in Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM DTT, 8M this compound) to a final protein concentration of 1-10 mg/mL.

    • Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete denaturation.

    • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes to remove any remaining insoluble material.[9]

  • Dialysis Setup:

    • Prepare a series of dialysis buffers with decreasing this compound concentrations. For example:

      • Dialysis Buffer 1: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 5 mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG), 6M this compound.

      • Dialysis Buffer 2: Same as above, with 4M this compound.

      • Dialysis Buffer 3: Same as above, with 2M this compound.

      • Dialysis Buffer 4: Same as above, with 1M this compound.

      • Final Dialysis Buffer: Same as above, with 0M this compound.

    • Hydrate a dialysis membrane (with an appropriate MWCO, typically 12-14 kDa) according to the manufacturer's instructions.[11]

    • Transfer the solubilized protein solution into the prepared dialysis bag and securely clip both ends.

  • Stepwise Dialysis Procedure:

    • Place the dialysis bag in a beaker containing a 100-fold volume of Dialysis Buffer 1.

    • Stir gently on a magnetic stirrer at 4°C for 4-6 hours.

    • Transfer the bag to Dialysis Buffer 2 and repeat the process.

    • Continue this stepwise transfer through all the dialysis buffers, ending with the Final Dialysis Buffer (this compound-free).

    • Perform two to three changes of the Final Dialysis Buffer, each for at least 4 hours or overnight, to ensure complete removal of this compound.[11][12]

  • Recovery and Analysis:

    • Remove the dialysis bag from the final buffer and carefully transfer the refolded protein solution to a centrifuge tube.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet any aggregated protein.[9]

    • Collect the supernatant containing the soluble, refolded protein.

    • Determine the protein concentration and assess the refolding efficiency and protein activity using appropriate analytical techniques.

Caption: Principle of protein refolding by dialysis.

Refolding by Dilution

Application Notes

Dilution is one of the simplest and most effective methods for protein refolding.[3] It involves the rapid or stepwise dilution of the concentrated, denatured protein solution into a large volume of refolding buffer. This action quickly reduces the concentration of both the protein and the denaturant (this compound), which shifts the equilibrium towards the native state and minimizes intermolecular interactions that lead to aggregation.[3][9]

  • Advantages: This method is simple, fast, and easy to perform.[9] It is often effective because it simultaneously lowers the concentrations of both the denaturant and the protein, the latter of which reduces the probability of aggregation.[3]

  • Disadvantages: A major drawback is the large final volume of the protein solution, which often requires a subsequent concentration step.[3][13] The final protein concentration is typically very low (often below 0.1 mg/mL) to prevent precipitation.[3][9]

Experimental Protocol: Rapid Dilution
  • Preparation of Denatured Protein:

    • Prepare the denatured protein in Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 8M this compound, 10 mM DTT) as described in the dialysis protocol.

  • Preparation of Refolding Buffer:

    • Prepare a large volume of ice-cold Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.5 M L-arginine, 5% Glycerol, 5 mM GSH, 1 mM GSSG).[9] The volume should be sufficient to dilute the protein solution at least 20 to 100-fold.

    • Place the refolding buffer in a beaker on a magnetic stirrer in a cold room (4°C).

  • Dilution Procedure:

    • Using a syringe or a pipette, add the denatured protein solution drop-wise to the vigorously stirring refolding buffer.[9] It is critical to add the protein slowly to ensure rapid and homogenous mixing, preventing localized high concentrations of protein that can lead to aggregation.

    • Once all the protein solution has been added, continue to stir the solution gently at 4°C for 12-48 hours to allow the protein to refold completely.[11][12]

  • Recovery and Concentration:

    • After incubation, centrifuge the solution at high speed (>12,000 x g) for 30 minutes to remove any aggregates.

    • The supernatant containing the soluble protein can be concentrated using techniques like ultrafiltration with an appropriate MWCO membrane.

    • Proceed with downstream purification steps (e.g., chromatography) to remove refolding additives and further purify the protein.

G start Denatured Protein (High this compound, High Protein Conc.) buffer Large Volume of Refolding Buffer (No this compound) start->buffer Rapid Dilution end Refolded Protein (Low this compound, Low Protein Conc.) buffer->end Folding Occurs

Caption: Logical flow of the rapid dilution refolding method.

On-Column Refolding

Application Notes

On-column refolding is a chromatographic technique where the denatured protein is first immobilized onto a solid support (e.g., an affinity or ion-exchange column) and then refolded by flowing a gradient of decreasing denaturant concentration over the column.[13][14] The solid matrix provides a surface that can help prevent protein aggregation by physically separating individual protein molecules.[13] This method can be particularly effective for His-tagged proteins using Ni-NTA affinity chromatography.[14][15]

  • Advantages: This technique combines purification and refolding into a single step, saving time and resources.[14][16] It can yield higher concentrations of refolded protein compared to dilution and is amenable to automation and scaling up.[3][16] The matrix can act as an "artificial chaperone," minimizing aggregation.[13]

  • Disadvantages: The binding capacity of the column can be lower under denaturing conditions. Optimization of the gradient shape and flow rate is often required. Not all proteins are amenable to this technique, and some may precipitate on the column.

Experimental Protocol: On-Column Refolding via Ni-NTA

This protocol is for a His-tagged protein solubilized in this compound.

  • Preparation and Column Equilibration:

    • Prepare the denatured protein in Binding Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, 8M this compound, pH 8.0).[15]

    • Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of the same Binding Buffer.

  • Protein Loading:

    • Load the clarified supernatant containing the denatured His-tagged protein onto the equilibrated column.

    • Collect the flow-through to check for unbound protein.

  • Washing and Refolding Gradient:

    • Wash the column with 5-10 CV of Binding Buffer to remove any non-specifically bound proteins.

    • Initiate the refolding process by applying a linear gradient from Binding Buffer (8M this compound) to a this compound-free Refolding Buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0) over 10-20 CV.[14] This slow removal of this compound allows the bound protein to refold on the column.

    • After the gradient, wash the column with 5-10 CV of the this compound-free Refolding Buffer to remove any remaining this compound.

  • Elution:

    • Elute the refolded protein from the column using an Elution Buffer containing imidazole (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, 250-500 mM Imidazole, pH 8.0).[15] Collect fractions.

  • Analysis and Further Steps:

    • Analyze the eluted fractions by SDS-PAGE to identify those containing the purified, refolded protein.

    • Pool the relevant fractions and remove the imidazole via dialysis or a desalting column.

    • Assess the activity and structure of the refolded protein.

G cluster_0 On-Column Refolding Process Load 1. Load Denatured Protein (in 8M this compound) Wash1 2. Wash (8M this compound) Load->Wash1 Gradient 3. Refolding Gradient (8M -> 0M this compound) Wash1->Gradient Wash2 4. Wash (0M this compound) Gradient->Wash2 Elute 5. Elute Refolded Protein (with Imidazole) Wash2->Elute Output Refolded, Purified Protein Elute->Output Input Denatured Protein Input->Load

Caption: Steps for on-column refolding using affinity chromatography.

Data Presentation: Comparison of Refolding Techniques

TechniquePrincipleTypical Protein Conc.SpeedScalabilityKey AdvantageKey Disadvantage
Dialysis Gradual removal of denaturant by diffusion across a semi-permeable membrane.[3]High (1-10 mg/mL)Slow (days)LowGentle, controlled denaturant removal.[5]Time-consuming; risk of precipitation in the bag.[9]
Dilution Rapid reduction of denaturant and protein concentration in a large buffer volume.[3]Low (<0.1 mg/mL)Fast (hours)ModerateSimple, fast, and effective at preventing aggregation.[9]Results in large final volumes requiring concentration.[3]
On-Column Immobilization on a matrix followed by a gradient wash to remove denaturant.[13]High (post-elution)Moderate (hours)HighCombines purification and refolding; high throughput.[16]Requires optimization; protein may precipitate on the column.

Data Presentation: Common Refolding Buffer Additives

Optimizing the refolding buffer is critical for maximizing the yield of active protein. Various additives can be included to suppress aggregation and assist in the formation of native structures.

Additive ClassExample(s)Typical ConcentrationFunction
Aggregation Suppressors L-Arginine0.4 - 1.0 MSuppresses protein aggregation and can help solubilize folding intermediates.[9][11]
Glycerol, Sucrose5 - 20% (v/v)Act as protein stabilizers (osmolytes) by promoting a more compact protein state.[9][14]
Polyethylene Glycol (PEG)0.5 - 5% (w/v)Acts as a crowding agent, can stabilize the native state.
Redox System Reduced/Oxidized Glutathione (GSH/GSSG)1-5 mM (GSH), 0.1-1 mM (GSSG)Facilitates the correct formation of disulfide bonds by promoting shuffling.[9][12]
Cysteine/Cystine1-2 mMAn alternative redox couple for disulfide bond formation.
Denaturants (low conc.) This compound, GuHCl0.5 - 2.0 MAt low concentrations, can act as "chemical chaperones" to prevent aggregation of intermediates.[4][17]
Detergents Triton X-100, CHAPS0.01 - 0.1%Can prevent hydrophobic aggregation, useful in "artificial chaperone" systems.[3][16]

Verification of Protein Refolding

After performing a refolding protocol, it is essential to verify that the protein has folded into its correct three-dimensional structure and is biologically active.

  • Spectroscopic Methods: Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of the refolded protein.[12][18] A comparison of the CD spectrum of the refolded protein with that of a known native standard can confirm correct folding.

  • Functional Assays: The most definitive test of correct refolding is to measure the protein's biological activity. This could be an enzymatic assay, a binding assay, or another relevant functional test.

  • Chromatography: Size-exclusion chromatography (SEC) can be used to separate correctly folded monomeric protein from aggregates and unfolded species.[3]

References

sample preparation with urea for mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Urea-Based Sample Preparation for Mass Spectrometry

For researchers, scientists, and drug development professionals venturing into the world of proteomics, achieving complete protein solubilization and denaturation is a critical first step for successful mass spectrometry analysis. Complex protein mixtures, especially those containing hydrophobic membrane proteins, often resist solubilization by gentler detergents. This is where this compound, a powerful chaotropic agent, becomes an indispensable tool.[1][2]

This compound excels at disrupting the noncovalent interactions—hydrogen bonds and hydrophobic interactions—that maintain a protein's three-dimensional structure.[1][3] By unfolding proteins, it not only brings insoluble proteins into solution but also exposes cleavage sites for enzymatic digestion, a prerequisite for bottom-up proteomics. However, its use is not without challenges. The primary drawback is the risk of protein carbamylation, a chemical modification that can interfere with downstream analysis.[4] This occurs when this compound in aqueous solutions decomposes into isocyanic acid, which then reacts with the free amino groups of proteins.[4] Fortunately, this can be largely mitigated by using freshly prepared, high-purity this compound solutions and carefully controlling temperature and incubation times.[4][5]

This document provides detailed protocols and quantitative data for the effective use of this compound in sample preparation workflows, ensuring robust and reproducible results for mass spectrometry-based protein analysis.

Experimental Workflow Overview

The overall process for preparing protein samples with this compound for mass spectrometry follows a logical sequence of solubilization, reduction, alkylation, digestion, and finally, cleanup to remove this compound and other interfering substances prior to analysis.

G Lysis Protein Extraction & Solubilization (8M this compound Lysis Buffer) Quant Protein Quantification (e.g., Bradford, BCA) Lysis->Quant Reduce Reduction (DTT or TCEP) Quant->Reduce Alkylate Alkylation (Iodoacetamide) Reduce->Alkylate Digest1 Initial Digestion (Optional) (e.g., Lys-C in 8M this compound) Alkylate->Digest1 Two-step digest Dilute Dilution (Reduce this compound to <2M) Alkylate->Dilute Single digest Digest1->Dilute Digest2 Primary Digestion (Trypsin) Dilute->Digest2 Quench Quench Reaction (Acidification, e.g., TFA) Digest2->Quench Cleanup Peptide Cleanup (C18 Desalting) Quench->Cleanup MS LC-MS/MS Analysis Cleanup->MS

Fig 1. This compound-based in-solution digestion workflow.

Quantitative Data Summary

Effective sample preparation relies on precise concentrations and conditions. The following tables summarize key quantitative parameters for a typical this compound-based workflow.

Table 1: Reagent Concentrations for In-Solution Digestion

StepReagentStock ConcentrationFinal ConcentrationPurpose
Lysis This compoundN/A (Solid)6-8 MProtein solubilization and denaturation[6]
Tris-HCl or AMBIC1 M50-100 mMBuffering agent (pH ~8.0-8.5)[6][7]
Reduction Dithiothreitol (DTT)0.5 - 1 M5-10 mMReduces disulfide bonds[6][8]
TCEP-HCl0.5 M5 mMAlternative reducing agent[6]
Alkylation Iodoacetamide (IAA)0.5 M14-30 mMPrevents re-formation of disulfide bonds[6][8]
Digestion Lys-C0.1 - 0.5 µg/µL1:100 (w/w)Initial digestion in high this compound concentration[6]
Trypsin0.1 - 0.5 µg/µL1:20 - 1:100 (w/w)Cleaves proteins into peptides[6][9]
Quenching Trifluoroacetic Acid (TFA)10%0.2 - 1%Stops digestion and prepares for C18 cleanup[6][10]

Table 2: Incubation Times and Temperatures

StepTemperatureIncubation TimeNotes
Reduction 25-37°C30-60 minAvoid temperatures >56°C to minimize carbamylation.[5][6]
Alkylation Room Temperature30 minMust be performed in the dark to prevent degradation of IAA.[6][7]
Lys-C Digestion 37°C3-4 hoursTolerates high this compound concentrations (up to 8M).[8][11]
Trypsin Digestion 37°C16-20 hours (overnight)This compound must be diluted to <2M for optimal trypsin activity.[7][9]

Detailed Experimental Protocols

Protocol 1: In-Solution Digestion of Cell Pellets

This protocol outlines the complete workflow from cell lysis to the generation of purified peptides ready for mass spectrometry.

1. Reagent Preparation:

  • Lysis Buffer (8M this compound): For 10 mL, dissolve 4.8 g of high-purity this compound in 5 mL of water. Add 1 mL of 1M Tris-HCl (pH 8.5) and adjust the final volume to 10 mL. Prepare this solution fresh before each use to minimize cyanate formation.[4][5]

  • Reducing Agent (500 mM DTT): Dissolve 77 mg of DTT in 1 mL of water. Store in single-use aliquots at -20°C.

  • Alkylating Agent (500 mM IAA): Dissolve 92.5 mg of iodoacetamide in 1 mL of water. Prepare fresh and protect from light.[6]

  • Digestion Buffer (50 mM Tris-HCl): Dilute the 1M Tris-HCl stock to 50 mM with HPLC-grade water.

2. Protein Extraction and Quantification:

  • Start with a frozen cell pellet. Add an appropriate volume of fresh 8M this compound Lysis Buffer (e.g., 200-500 µL for a pellet from a 10 cm dish).

  • Resuspend the pellet by pipetting. If necessary, sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete lysis and shear nucleic acids.[8][9]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a compatible assay (e.g., Bradford or BCA). Ensure the assay is compatible with high this compound concentrations or dilute the sample accordingly.

3. Reduction and Alkylation:

  • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with Lysis Buffer.

  • Add 500 mM DTT to a final concentration of 10 mM.

  • Incubate for 1 hour at 27-37°C.[8]

  • Cool the sample to room temperature.

  • Add 500 mM IAA to a final concentration of 30 mM.

  • Incubate for 30 minutes at room temperature in the dark.[8]

  • Quench any unreacted IAA by adding DTT to an additional 10 mM and incubate for 15 minutes at room temperature in the dark.[8]

4. Enzymatic Digestion (Two-Step):

  • For complex or resistant proteins, a two-step digestion is recommended. Add Lys-C at a 1:100 enzyme-to-protein ratio (w/w).[6][11]

  • Incubate for 3-4 hours at 37°C. Lys-C is active in high this compound concentrations.[8][11]

  • Dilute the sample at least 4-fold with 50 mM Tris-HCl (or Ammonium Bicarbonate) to reduce the this compound concentration to below 2M.[6][11]

  • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

  • Incubate overnight (16-20 hours) at 37°C.[9]

5. Sample Cleanup (C18 Desalting):

  • Stop the digestion by acidifying the sample with 10% TFA to a final concentration of 0.5-1%, achieving a pH of <3.[6]

  • Centrifuge the sample at 2,500 x g for 10 minutes to pellet any precipitated material.[6]

  • Desalt the peptides using a C18 spin column or pipette tip according to the manufacturer's protocol.[12][13] This step is crucial for removing this compound, salts, and other contaminants that interfere with mass spectrometry.[13][14]

    • Activation: Wash the C18 resin with a high organic solvent (e.g., 50-70% acetonitrile).

    • Equilibration: Wash the resin with an aqueous solution containing a small amount of organic solvent and acid (e.g., 5% acetonitrile, 0.1% TFA).

    • Binding: Load the acidified peptide sample onto the column.

    • Washing: Wash away salts and this compound with the equilibration buffer. If the initial this compound concentration was high, this step may need to be repeated.[12]

    • Elution: Elute the purified peptides with a high organic solvent (e.g., 50-70% acetonitrile, 0.1% formic acid).

  • Dry the eluted peptides in a vacuum centrifuge and store at -20°C or -80°C until LC-MS/MS analysis. Reconstitute in an appropriate buffer (e.g., 0.1% formic acid in water) before injection.

Signaling Pathways and Logical Relationships

The logic of the protocol is designed to sequentially break down the barriers to successful protein analysis.

G P_Folded Native/Aggregated Proteins P_Denatured Denatured Proteins (Linearized) P_Folded->P_Denatured  this compound (8M)   P_Reduced Reduced Cysteines (-SH) P_Denatured->P_Reduced  DTT/TCEP   P_Alkylated Alkylated Cysteines (Stable) P_Reduced->P_Alkylated  IAA   Peptides Peptides P_Alkylated->Peptides  Trypsin/Lys-C  

Fig 2. Logical flow of protein state transitions.

References

Application Notes and Protocols: The Use of Urea in Isoelectric Focusing for Protein Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing urea in isoelectric focusing (IEF), a high-resolution technique for separating proteins based on their isoelectric point (pI).

Introduction to this compound in Isoelectric Focusing

Isoelectric focusing is a powerful electrophoretic technique that separates proteins based on their isoelectric point (pI), the specific pH at which a protein carries no net electrical charge.[1][2] Under the influence of an electric field across a pH gradient, proteins migrate until they reach the pH that matches their pI, at which point their net charge is zero, and migration ceases.[2][3]

For successful IEF, particularly in the context of complex protein mixtures or for subsequent analysis by two-dimensional gel electrophoresis (2D-PAGE), it is often crucial to denature the proteins. This compound, a potent chaotropic agent, is the most common reagent used for this purpose.[4][5] It disrupts the non-covalent interactions, such as hydrogen bonds, that maintain the protein's secondary and tertiary structures.[1][6] This unfolding exposes all ionizable amino acid residues to the surrounding buffer, ensuring that the protein's migration and final focusing position are determined solely by its primary amino acid sequence and not influenced by its conformation.

The use of this compound also significantly enhances the solubilization of proteins, especially hydrophobic ones, preventing aggregation and precipitation during the IEF process.[7]

Key Considerations for Using this compound in IEF

  • Purity: High-purity this compound is essential to prevent the introduction of contaminants that can interfere with the IEF process.[8]

  • Concentration: The concentration of this compound is critical for effective protein denaturation and solubilization.

  • Temperature: this compound solutions should not be heated above 30-37°C, as this can lead to the degradation of this compound into isocyanate, which can cause carbamylation of the proteins.[6][8] Carbamylation alters the native charge of the proteins, leading to artifactual spots on the IEF gel.[4][6]

  • Freshness: this compound solutions should be prepared fresh or stored in frozen aliquots to minimize degradation.[4]

Quantitative Data Summary

The following tables summarize the recommended concentrations of this compound and other key reagents for effective protein denaturation and solubilization in IEF.

Table 1: Recommended this compound Concentrations for IEF Sample Preparation and Gel Rehydration

ApplicationThis compound Concentration (M)Notes
Standard Protein Solubilization7 - 8Effective for most soluble proteins.[9][10]
Enhanced Protein Solubilization8 - 9.5Recommended for complex protein mixtures and hydrophobic proteins.[4]
Highly Hydrophobic Proteins5 - 7 (+ 2M Thiothis compound)The combination of this compound and thiothis compound provides superior solubilization for challenging proteins, such as membrane proteins.[4][7]

Table 2: Typical Composition of IEF Sample Lysis/Rehydration Buffers

ComponentConcentration RangePurpose
This compound7 - 9.5 MPrimary denaturant and solubilizing agent.[4]
Thiothis compound0 - 2 MEnhances solubilization of hydrophobic proteins.[7]
Non-ionic/Zwitterionic Detergent (e.g., CHAPS)2 - 4% (w/v)Aids in protein solubilization and prevents aggregation.[7]
Reducing Agent (e.g., DTT)20 - 100 mMReduces disulfide bonds to fully denature proteins.[4][7]
Carrier Ampholytes0.5 - 2% (v/v)Help establish the pH gradient and aid in protein solubility.[4]
Buffer (e.g., Tris)10 - 40 mMMaintains a stable starting pH.[7]

Experimental Protocols

Preparation of a Stock this compound Solution (e.g., 9.8 M with CHAPS)

This protocol describes the preparation of a concentrated this compound stock solution that can be used for preparing various IEF buffers.

Materials:

  • High-purity this compound

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Deionized water

  • Mixed-bed ion-exchange resin (optional)

  • Stir plate and stir bar

  • 50 ml conical tubes or other appropriate storage vessels

Procedure:

  • Weigh 29.4 g of high-purity this compound.[8]

  • Weigh 2 g of CHAPS.[8]

  • In a beaker, dissolve the this compound in approximately 25 ml of deionized water with gentle stirring. Do not heat the solution above 30°C.[8]

  • Once the this compound is dissolved, add the CHAPS and continue stirring until it is fully dissolved.

  • (Optional) To remove any charged impurities from the this compound, add a small amount of mixed-bed ion-exchange resin and stir for 10-15 minutes. Filter the solution to remove the resin beads.[8]

  • Adjust the final volume of the solution to 50 ml with deionized water.

  • Aliquot the solution into single-use volumes and store at -20°C. Discard any unused thawed solution.[8]

Protocol for Protein Sample Preparation for IEF

This protocol outlines the steps for solubilizing and denaturing protein samples for IEF.

Materials:

  • Protein sample (e.g., cell pellet, tissue homogenate)

  • IEF Sample Lysis Buffer (see Table 3 for a typical recipe)

  • Dithiothreitol (DTT) or other suitable reducing agent

  • Protease inhibitors

  • Microcentrifuge

Table 3: Example IEF Sample Lysis Buffer (for ~1 ml)

ComponentAmountFinal Concentration
9.8 M this compound/4% CHAPS Stock~0.8 ml~8 M this compound, ~3.2% CHAPS
1 M DTT50 µl50 mM
Carrier Ampholytes (e.g., pH 3-10)20 µl2% (v/v)
Protease Inhibitor CocktailAs per manufacturer's recommendation
Deionized WaterTo a final volume of 1 ml

Procedure:

  • Prepare the IEF Sample Lysis Buffer immediately before use by adding the required amounts of DTT and protease inhibitors to the this compound-containing base buffer.

  • If starting with a cell pellet, estimate the pellet volume. Add at least 9 volumes of IEF Sample Lysis Buffer for every 1 volume of packed cells.[8]

  • Resuspend the sample thoroughly in the lysis buffer by vortexing or flicking the tube.

  • Incubate the sample at room temperature for 30-60 minutes to allow for complete solubilization and denaturation. Avoid heating the sample.[4]

  • Centrifuge the sample at high speed (e.g., >12,000 x g) for 15-20 minutes at room temperature to pellet any insoluble material.[4]

  • Carefully transfer the supernatant containing the solubilized proteins to a new tube. This is your protein sample ready for IEF.

Protocol for Isoelectric Focusing using Immobilized pH Gradient (IPG) Strips

This protocol provides a general workflow for performing the first dimension of 2D-PAGE using IPG strips.

Materials:

  • Solubilized protein sample

  • IPG strips of the desired pH range

  • Rehydration buffer (often the same as or similar to the sample lysis buffer)

  • IPG rehydration tray

  • IEF focusing unit

  • Mineral oil (optional, to prevent evaporation)

Procedure:

  • IPG Strip Rehydration:

    • Pipette the appropriate volume of rehydration buffer (containing the protein sample for active rehydration, or just the buffer for passive rehydration) into the channels of the IPG rehydration tray. The volume will depend on the length of the IPG strips.

    • Carefully place the IPG strips, gel side down, into the rehydration buffer. Ensure there are no air bubbles trapped underneath the strips.

    • (Optional) Cover the strips with mineral oil to prevent evaporation.

    • Allow the strips to rehydrate for at least 12 hours at room temperature.[6]

  • Isoelectric Focusing:

    • Transfer the rehydrated IPG strips to the IEF focusing unit. Ensure the acidic end of the strip is oriented towards the anode and the basic end towards the cathode.

    • Place electrode wicks moistened with deionized water between the electrodes and the ends of the IPG strips.

    • Set the IEF running conditions according to the manufacturer's instructions for the specific IPG strips and IEF unit. A typical run involves a voltage ramp-up to a final high voltage (e.g., 3500 V) for a specific number of volt-hours.[1] When 8M this compound is present, a running temperature of 20°C is often chosen.[1]

  • Post-Focusing Equilibration:

    • After the IEF run is complete, the IPG strips must be equilibrated before the second-dimension SDS-PAGE. This is a two-step process:

      • Reduction: Equilibrate the strip for 15 minutes in an equilibration buffer containing SDS and DTT. This ensures that the proteins remain reduced.

      • Alkylation: Equilibrate the strip for another 15 minutes in an equilibration buffer containing SDS and iodoacetamide. This alkylates the reduced cysteine residues, preventing them from re-oxidizing.[4]

    • The equilibrated IPG strip is now ready to be loaded onto a second-dimension SDS-PAGE gel.

Visualizations

Signaling Pathway and Workflow Diagrams

IEF_Principle cluster_protein Native Protein cluster_denaturation Denaturation & Solubilization cluster_ief Isoelectric Focusing Native Folded Protein (Tertiary Structure) This compound This compound (7-9.5 M) Native->this compound Addition of Chaotrope Unfolded Unfolded, Solubilized Protein (Exposed Ionizable Groups) This compound->Unfolded Disruption of Hydrogen Bonds pH_gradient pH Gradient Unfolded->pH_gradient Application to Electric Field Focused Focused Protein (Net Charge = 0 at pI) pH_gradient->Focused Migration to pI

Caption: Principle of Isoelectric Focusing with this compound.

IEF_Workflow start Start: Protein Sample sample_prep 1. Sample Preparation (Lysis in this compound Buffer) start->sample_prep centrifugation 2. Centrifugation (Remove Debris) sample_prep->centrifugation rehydration 3. IPG Strip Rehydration with Sample centrifugation->rehydration focusing 4. Isoelectric Focusing (Voltage Application) rehydration->focusing equilibration 5. Equilibration (Reduction & Alkylation) focusing->equilibration sds_page 6. Second Dimension (SDS-PAGE) equilibration->sds_page end End: 2D Gel sds_page->end

Caption: Experimental Workflow for this compound-Based IEF.

References

Application Notes and Protocols for the Use of Urea in Cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cryopreservation is a critical technology for the long-term storage of biological samples, enabling advancements in biomedical research, cell-based therapies, and drug discovery. The primary challenge in cryopreservation is mitigating the damaging effects of ice crystal formation and osmotic stress on cellular structures. While dimethyl sulfoxide (DMSO) and glycerol are the most commonly used cryoprotective agents (CPAs), they can exhibit cellular toxicity. Recent research into natural cryopreservation mechanisms has highlighted the potential of urea as a non-toxic, effective cryoprotectant. This document provides detailed application notes and protocols for utilizing this compound in the cryopreservation of biological samples.

The basis for considering this compound as a cryoprotectant comes from studies of freeze-tolerant animals like the wood frog, Rana sylvatica. These amphibians accumulate high concentrations of this compound in their tissues, which, in conjunction with glucose, allows them to survive the freezing of a significant portion of their body water[1][2]. This compound's cryoprotective effects are attributed to both colligative and non-colligative properties. Colligatively, it lowers the freezing point and reduces the amount of ice formed, thereby minimizing cellular dehydration[1]. Non-colligatively, it is thought to stabilize macromolecules and cellular structures at low temperatures[3].

These application notes provide a starting point for researchers to explore the use of this compound as a cryoprotectant for various cell types. The provided protocols are generalized and may require optimization for specific cell lines or biological samples.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the cryoprotective effects of this compound. This data is primarily derived from research on the wood frog, Rana sylvatica, and provides a basis for the development of cryopreservation protocols for other biological systems.

Table 1: this compound Concentrations and Survival in Rana sylvatica

ParameterNormouremic (Control)Hyperuremic (this compound-Treated)Reference
This compound Concentration ~10 µmol/mL~70 µmol/mL[1]
Survival after Freezing at -4°C 64%100%[1]

Table 2: In Vitro Cryoprotective Efficacy of this compound on Rana sylvatica Erythrocytes

CryoprotectantConcentration% Reduction in Hemolysis (-4°C)% Reduction in Hemolysis (-6°C)Reference
This compound 40 mmol/L70%33%[3]
This compound 80 mmol/LIndistinguishable from 40 mmol/LIndistinguishable from 40 mmol/L[3]

Table 3: Comparison of this compound with Other Cryoprotectants on Rana sylvatica Erythrocytes

CryoprotectantEfficacy in Preventing Lysis and LDH LeakageReference
This compound Comparable to glycerol[2]
This compound As good as or better than glucose[2]

Experimental Protocols

The following are generalized protocols for the cryopreservation of cell suspensions using a this compound-based cryoprotectant solution. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Preparation of this compound-Based Cryopreservation Medium

Objective: To prepare a sterile cryopreservation medium containing this compound.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • This compound, molecular biology grade

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Prepare a sterile, concentrated this compound stock solution.

    • Dissolve this compound in basal medium or sterile water to create a 1 M stock solution. For example, dissolve 6.006 g of this compound in a final volume of 100 mL of basal medium.

    • Sterilize the this compound stock solution by passing it through a 0.22 µm filter.

  • Prepare the final cryopreservation medium.

    • The final concentration of this compound may need to be optimized. Based on the data from Rana sylvatica, a starting range of 40-80 mM is recommended.

    • The final concentration of FBS can also be varied, with 10-20% being a common starting point for many cell lines.

    • Example for a final concentration of 80 mM this compound and 10% FBS:

      • To a sterile 50 mL conical tube, add:

        • 8.6 mL of basal cell culture medium

        • 1.0 mL of heat-inactivated FBS

        • 0.4 mL of 1 M sterile this compound stock solution

      • Mix gently by inverting the tube.

  • Store the cryopreservation medium at 4°C for up to one week. Pre-chilling the medium to 4°C before use is recommended.

Protocol 2: Cryopreservation of Adherent Cells with this compound-Based Medium

Objective: To cryopreserve adherent cells using a this compound-based cryoprotectant.

Materials:

  • Healthy, sub-confluent culture of adherent cells

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA or other cell dissociation reagent

  • This compound-based cryopreservation medium (from Protocol 1), chilled to 4°C

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Harvest the cells.

    • Aspirate the culture medium from the flask.

    • Wash the cell monolayer with sterile PBS.

    • Add the appropriate volume of trypsin-EDTA to detach the cells.

    • Incubate at 37°C until cells are detached.

    • Neutralize the trypsin with an equal volume of complete culture medium.

  • Prepare the cell suspension.

    • Transfer the cell suspension to a sterile conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant.

  • Resuspend the cells in cryopreservation medium.

    • Gently resuspend the cell pellet in the chilled this compound-based cryopreservation medium to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Aliquot the cell suspension.

    • Dispense 1 mL of the cell suspension into each labeled cryogenic vial.

  • Freeze the cells.

    • Place the cryogenic vials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute[4][5].

  • Long-term storage.

    • The next day, transfer the vials to a liquid nitrogen dewar for long-term storage in the vapor phase (-135°C to -190°C)[4][6].

Protocol 3: Thawing of Cryopreserved Cells

Objective: To thaw cells cryopreserved with a this compound-based medium and return them to culture.

Materials:

  • Cryopreserved cells

  • 37°C water bath

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

  • 70% ethanol

Procedure:

  • Rapidly thaw the cells.

    • Remove a cryogenic vial from liquid nitrogen storage.

    • Immediately place the vial in a 37°C water bath, ensuring the cap does not go below the water line.

    • Gently agitate the vial until only a small ice crystal remains.

  • Dilute the cryopreservation medium.

    • Wipe the outside of the vial with 70% ethanol.

    • In a sterile environment, immediately and slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium. This gradual dilution helps to reduce osmotic shock.

  • Pellet and resuspend the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Aspirate the supernatant containing the this compound-based cryopreservation medium.

    • Gently resuspend the cell pellet in the desired volume of fresh, pre-warmed complete culture medium.

  • Plate the cells.

    • Transfer the cell suspension to a new culture flask.

  • Monitor cell viability and attachment.

    • Check the cells for attachment and viability after 24 hours. It is normal to observe some cell death post-thaw. A media change after 24 hours can help remove dead cells and debris.

Visualizations

Proposed Mechanism of this compound Cryoprotection

The following diagram illustrates the proposed dual mechanism of action for this compound as a cryoprotectant.

UreaCryoprotection ice Ice Crystal Formation solute_ext High Solute Concentration ice->solute_ext Causes urea_ext This compound urea_ext->ice Reduces dehydration Cellular Dehydration solute_ext->dehydration Induces macromolecules Macromolecule Damage dehydration->macromolecules Leads to urea_int This compound urea_int->macromolecules Stabilizes

Caption: Proposed dual mechanism of this compound cryoprotection.

Experimental Workflow for Cryopreservation with this compound

This diagram outlines the general workflow for cryopreserving biological samples using a this compound-based cryoprotectant.

CryopreservationWorkflow start Healthy Cell Culture harvest 1. Harvest and Pellet Cells start->harvest resuspend 2. Resuspend in this compound-Based Cryopreservation Medium harvest->resuspend aliquot 3. Aliquot into Cryovials resuspend->aliquot freeze 4. Controlled Rate Freezing (-1°C/minute to -80°C) aliquot->freeze store 5. Long-Term Storage in Liquid Nitrogen freeze->store end Cryopreserved Sample store->end

Caption: General experimental workflow for this compound-based cryopreservation.

Logical Relationship for Protocol Optimization

This diagram illustrates the logical steps and considerations for optimizing a this compound-based cryopreservation protocol for a new cell type.

OptimizationLogic cluster_protocol Protocol Development cluster_assessment Post-Thaw Assessment cluster_decision Decision start Select Cell Line define_params Define this compound and FBS Concentration Range (e.g., this compound: 40-100 mM, FBS: 10-20%) start->define_params cryopreserve Cryopreserve Cells (Protocol 2) define_params->cryopreserve thaw Thaw Cells (Protocol 3) cryopreserve->thaw viability Assess Viability (e.g., Trypan Blue) thaw->viability attachment Assess Attachment and Morphology (24h) viability->attachment function FunctionalAssay (e.g., Proliferation, Differentiation) attachment->function is_optimal Optimal Recovery? function->is_optimal is_optimal->define_params No, Adjust Parameters end Optimized Protocol is_optimal->end Yes

Caption: Logical workflow for optimizing this compound cryopreservation protocols.

References

Application Notes: The Use of Urea in Sample Loading Buffers for SDS-PAGE

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. Complete denaturation and solubilization of proteins are critical for accurate molecular weight determination and achieving high-resolution banding patterns. While standard Laemmli sample buffers containing SDS and a reducing agent are effective for many proteins, certain samples, such as membrane proteins, strongly aggregated proteins, or protein complexes, may not be fully denatured. This can lead to issues like protein precipitation in the gel wells, band smearing, and inaccurate migration.[1] The inclusion of urea, a powerful chaotropic agent, in the sample loading buffer can significantly mitigate these problems.

Principle of Action: this compound is a potent protein denaturant that disrupts noncovalent bonds, including hydrogen bonds and hydrophobic interactions, within protein structures.[2] In concentrations up to 10 M, this compound effectively unfolds proteins, increasing their solubility.[2] When used in an SDS-PAGE sample buffer, this compound works synergistically with SDS to ensure complete protein denaturation. This is particularly beneficial for hydrophobic proteins that are otherwise difficult to solubilize. By maintaining proteins in a fully unfolded state, this compound helps to prevent aggregation upon heating and loading, leading to sharper bands and improved resolution.

Applications: The use of this compound in sample loading buffers is recommended for:

  • Hydrophobic and Membrane Proteins: These proteins are notoriously difficult to solubilize in standard buffers. This compound aids in their denaturation and prevents aggregation.

  • Inclusion Bodies and Protein Aggregates: this compound is highly effective at solubilizing aggregated proteins, allowing them to enter the gel and be resolved.

  • Improving Resolution of High Molecular Weight Proteins: For large proteins, this compound can help to achieve better separation and sharper banding.[3]

  • Analysis of Complex Protein Mixtures: In proteomics and drug development, where complete protein profiling is essential, this compound-containing buffers can improve the solubilization and resolution of a wider range of proteins.[4][5]

Experimental Protocols

Protocol 1: Preparation of 2X this compound-SDS Sample Loading Buffer (8 M this compound)

This protocol provides a method for preparing a 2X sample loading buffer containing 8 M this compound.

Materials:

  • This compound (high purity, molecular biology grade)

  • Sodium Dodecyl Sulfate (SDS)

  • Tris-HCl

  • Glycerol

  • Bromophenol Blue

  • β-mercaptoethanol (BME) or Dithiothreitol (DTT)

  • Deionized water

Buffer Composition (Final Concentration in 2X Buffer):

  • 8 M this compound

  • 4% (w/v) SDS

  • 125 mM Tris-HCl, pH 6.8

  • 20% (v/v) Glycerol

  • 0.02% (w/v) Bromophenol Blue

  • 10% (v/v) β-mercaptoethanol (or 100 mM DTT)

Procedure for Preparing 10 mL of 2X this compound-SDS Loading Buffer:

  • In a 15 mL conical tube, combine 4.8 g of this compound with 2.5 mL of 0.5 M Tris-HCl, pH 6.8.

  • Add 2 mL of glycerol.

  • Add 0.4 g of SDS.

  • Add 200 µL of 1% (w/v) Bromophenol Blue stock solution.

  • Add deionized water to bring the volume to approximately 9 mL.

  • Gently mix at room temperature until the this compound is completely dissolved. This may take some time. Avoid heating above 37°C, as this can lead to the degradation of this compound into isocyanate, which can cause carbamylation of proteins.[2]

  • Once everything is dissolved, adjust the final volume to 10 mL with deionized water.

  • Store the buffer in aliquots at -20°C.

  • Important: Add the reducing agent (β-mercaptoethanol or DTT) fresh to the required aliquot just before use. For 1 mL of buffer, add 100 µL of β-mercaptoethanol or dissolve DTT to a final concentration of 100 mM.

Protocol 2: Sample Preparation and Loading
  • Mix your protein sample with an equal volume of the 2X this compound-SDS Sample Loading Buffer (e.g., 15 µL of sample + 15 µL of 2X buffer).

  • Incubate the mixture at room temperature for 15-30 minutes, or at 37°C for 10-15 minutes to aid in denaturation. Avoid boiling samples containing this compound, as this can lead to protein carbamylation.[1]

  • Centrifuge the samples briefly to collect the contents at the bottom of the tube.

  • Load the desired volume into the wells of your SDS-PAGE gel.

  • Run the gel according to your standard protocol.

Data Presentation

The inclusion of this compound in sample loading buffers can significantly improve the quality of SDS-PAGE results for challenging proteins.

Parameter Standard Laemmli Buffer 8 M this compound-Containing Buffer Rationale for Improvement
Solubilization of Membrane Protein X Incomplete, visible precipitate in the wellComplete solubilization, no precipitateThis compound's chaotropic properties disrupt hydrophobic interactions, enhancing solubility.[2]
Resolution of Protein Aggregate Y Smear from the well down the laneDistinct band at the expected molecular weightThis compound effectively denatures and disaggregates protein complexes.[1]
Banding Pattern of High MW Protein Z Diffuse, broad bandSharper, more defined bandComplete denaturation by this compound leads to more uniform migration.

Visualizations

Experimental Workflow: Sample Preparation with this compound Buffer

G cluster_prep Sample Preparation cluster_load Gel Loading start Protein Sample mix Mix 1:1 start->mix buffer 2X this compound-SDS Buffer (with fresh reducing agent) buffer->mix incubate Incubate at RT or 37°C (Do Not Boil) mix->incubate centrifuge Brief Centrifugation incubate->centrifuge load Load onto SDS-PAGE Gel centrifuge->load run Electrophoresis load->run

Caption: Workflow for preparing protein samples with a this compound-containing loading buffer for SDS-PAGE.

Logical Relationship of this compound Buffer Components

G cluster_denaturants Primary Denaturants cluster_stabilizers Stabilizers & Additives cluster_reducing Reducing Agent center_node Fully Denatured & Solubilized Protein for SDS-PAGE This compound This compound (8M) Disrupts H-bonds & hydrophobic interactions This compound->center_node SDS SDS Unfolds protein & imparts negative charge SDS->center_node Tris Tris-HCl (pH 6.8) Maintains stable pH Glycerol Glycerol Increases density for gel loading BME_DTT BME / DTT Reduces disulfide bonds BME_DTT->center_node

Caption: Key components of a this compound-SDS loading buffer and their roles in protein denaturation.

References

Navigating the Post-Denaturation Cleanup: A Guide to Urea Removal from Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals frequently face the challenge of removing urea from protein samples following denaturation. This compound, a potent chaotropic agent, is essential for solubilizing and unfolding proteins, but its presence can interfere with downstream applications. This application note provides a detailed overview and comparison of common methods for this compound removal, complete with experimental protocols and quantitative data to guide researchers in selecting the most appropriate technique for their specific needs.

Introduction

The removal of this compound is a critical step in protein refolding, purification, and analysis. Incomplete removal can lead to protein aggregation, reduced biological activity, and interference with analytical techniques such as mass spectrometry and immunoassays. The ideal this compound removal method should be efficient, result in high protein recovery, and maintain the structural integrity and function of the protein of interest. This document outlines and compares four primary methods for this compound removal: dialysis, diafiltration, buffer exchange/desalting chromatography, and protein precipitation.

Methods for this compound Removal: A Comparative Overview

Choosing the optimal method for this compound removal depends on several factors, including the properties of the protein, the initial sample volume and concentration, the required final purity, and the available equipment. The following table summarizes the key quantitative parameters for each method, offering a clear comparison to aid in decision-making.

MethodPrincipleThis compound Removal Efficiency (%)Protein Recovery (%)PuritySpeedScalability
Dialysis Passive diffusion across a semi-permeable membrane against a large volume of this compound-free buffer.>99% (with multiple buffer changes)80-95%HighSlow (hours to days)High
Diafiltration Convective transport of this compound through a semi-permeable membrane while retaining the protein.>99%90-98%HighModerate to FastHigh
Buffer Exchange Chromatography Size exclusion chromatography to separate large protein molecules from small this compound molecules.>95%70-95%[1]HighFastModerate
Protein Precipitation (TCA/Acetone) Use of a chemical agent to reduce protein solubility and facilitate its separation from the this compound-containing supernatant.>95%Variable (can be low)Moderate to HighFastHigh
Protein Precipitation (Ethanol) Use of an organic solvent to reduce the dielectric constant of the solution, leading to protein precipitation.>95%VariableModerate to HighFastHigh

Experimental Protocols

This section provides detailed, step-by-step protocols for the key this compound removal methods.

Dialysis

Dialysis is a widely used and gentle method for removing this compound, particularly when protein refolding is a primary goal. The gradual removal of the denaturant can help prevent protein aggregation.

Protocol: Stepwise Dialysis for this compound Removal

  • Prepare Dialysis Tubing: Cut the desired length of dialysis tubing (with an appropriate molecular weight cut-off, MWCO, typically 10-14 kDa) and hydrate it according to the manufacturer's instructions.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette the protein sample into the tubing, leaving sufficient space for potential sample dilution due to osmosis. Remove excess air and seal the other end with a second clip.

  • First Dialysis Step (High this compound): Place the sealed dialysis bag in a beaker containing a large volume (at least 200-fold the sample volume) of dialysis buffer with a reduced this compound concentration (e.g., 4 M this compound if the sample is in 8 M this compound). Stir gently on a magnetic stir plate at 4°C for 2-4 hours.

  • Subsequent Dialysis Steps (Decreasing this compound): Sequentially transfer the dialysis bag to fresh dialysis buffers with decreasing this compound concentrations (e.g., 2 M, 1 M, 0.5 M, and finally this compound-free buffer). Each step should be carried out for 2-4 hours at 4°C with gentle stirring.

  • Final Dialysis: Perform the final dialysis step against the desired this compound-free buffer overnight at 4°C.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the exterior, and transfer the protein sample to a clean tube.

Dialysis_Workflow cluster_sample_prep Sample Preparation cluster_dialysis_steps Stepwise Dialysis cluster_recovery Recovery Sample Protein in 8M this compound Load Load Sample into Tubing Sample->Load Tubing Hydrated Dialysis Tubing Tubing->Load Step1 Dialyze in 4M this compound Buffer Load->Step1 2-4h, 4°C Step2 Dialyze in 2M this compound Buffer Step1->Step2 2-4h, 4°C Step3 Dialyze in 1M this compound Buffer Step2->Step3 2-4h, 4°C Step4 Dialyze in this compound-Free Buffer Step3->Step4 Overnight, 4°C Recover Recover this compound-Free Protein Step4->Recover

Caption: Workflow for stepwise dialysis to remove this compound.

Diafiltration

Diafiltration is a rapid and efficient method for buffer exchange and this compound removal, particularly for larger sample volumes. It uses pressure to force the this compound-containing buffer through a membrane while retaining the larger protein molecules.[2]

Protocol: Diafiltration for this compound Removal

  • System Setup: Assemble the diafiltration apparatus (e.g., a tangential flow filtration system) with a membrane of an appropriate MWCO (typically 10-30 kDa).

  • Equilibration: Equilibrate the system by flushing with the desired final this compound-free buffer.

  • Sample Loading: Load the protein sample into the reservoir.

  • Concentration (Optional): If the sample is dilute, concentrate it to a smaller volume by applying pressure and removing the permeate (the solution that passes through the membrane).

  • Diafiltration: Begin the diafiltration process by adding the this compound-free buffer to the sample reservoir at the same rate that the permeate is being removed. This maintains a constant sample volume.

  • Buffer Exchange: Continue the process for a sufficient number of diavolumes (one diavolume is equal to the initial sample volume) to achieve the desired level of this compound removal. Typically, 5-7 diavolumes are required for >99% buffer exchange.

  • Final Concentration and Recovery: Once the buffer exchange is complete, concentrate the protein to the desired final volume and recover the sample from the system.

Diafiltration_Workflow cluster_setup System Setup cluster_process Diafiltration Process cluster_recovery Recovery Sample Protein in this compound Load Load Sample Sample->Load System Equilibrated Diafiltration System System->Load Diafilter Diafilter with this compound-Free Buffer Load->Diafilter Permeate This compound in Permeate (Waste) Diafilter->Permeate Concentrate Concentrate Protein Diafilter->Concentrate Recover Recover Purified Protein Concentrate->Recover

Caption: Diafiltration workflow for this compound removal.

Buffer Exchange/Desalting Chromatography

This method utilizes size exclusion chromatography to rapidly separate proteins from small molecules like this compound. It is suitable for smaller sample volumes and is significantly faster than dialysis.

Protocol: Desalting Chromatography for this compound Removal (Spin Column)

  • Column Preparation: Remove the storage solution from a pre-packed desalting spin column (e.g., Sephadex G-25) by centrifugation according to the manufacturer's instructions.

  • Column Equilibration: Equilibrate the column with the desired final this compound-free buffer by adding the buffer and centrifuging. Repeat this step 2-3 times to ensure complete buffer exchange.

  • Sample Loading: Place the equilibrated column in a clean collection tube. Carefully apply the protein sample to the center of the resin bed.

  • Elution: Centrifuge the column according to the manufacturer's protocol. The desalted protein sample will be collected in the tube, while the this compound remains in the column matrix.

Desalting_Workflow cluster_prep Column Preparation cluster_process Desalting cluster_collection Collection Column Desalting Spin Column Equilibrate Equilibrate with this compound-Free Buffer Column->Equilibrate Load Load Protein Sample Equilibrate->Load Centrifuge Centrifuge Load->Centrifuge Protein Collect Purified Protein Centrifuge->Protein This compound This compound Retained in Column Centrifuge->this compound

Caption: Desalting chromatography workflow.

Protein Precipitation

Protein precipitation is a rapid method for concentrating a protein and removing this compound. However, it can sometimes lead to irreversible protein denaturation and aggregation. Therefore, it is crucial to optimize the conditions for each specific protein.

Protocol: Trichloroacetic Acid (TCA)/Deoxycholate (DOC) Precipitation [3]

  • Sample Preparation: Place the protein sample in a microcentrifuge tube on ice.

  • DOC Addition: Add 1/100th volume of a 2% deoxycholate (DOC) solution and incubate on ice for 30 minutes.

  • TCA Addition: Add 1/10th volume of 72% (w/v) trichloroacetic acid (TCA) to the sample. Vortex immediately.

  • Incubation: Incubate the sample on ice for at least 10 minutes to allow the protein to precipitate.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully aspirate and discard the supernatant containing the this compound.

  • Washing: Add ice-cold acetone or ethanol to the pellet and vortex to wash the pellet.

  • Centrifugation and Drying: Centrifuge again at 16,000 x g for 5 minutes at 4°C. Discard the supernatant and air-dry the pellet.

  • Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application.

Precipitation_Workflow cluster_precipitation Precipitation cluster_washing Washing cluster_recovery Recovery Sample Protein in this compound Add_TCA Add TCA/DOC Sample->Add_TCA Incubate Incubate on Ice Add_TCA->Incubate Centrifuge1 Centrifuge Incubate->Centrifuge1 Wash Wash Pellet with Acetone/Ethanol Centrifuge1->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Dry Air-Dry Pellet Centrifuge2->Dry Resuspend Resuspend in Buffer Dry->Resuspend

Caption: Protein precipitation workflow for this compound removal.

Logical Relationships and Considerations

The choice of this compound removal method has significant implications for the outcome of subsequent experiments. The following diagram illustrates the logical relationships between the chosen method and key experimental considerations.

Logical_Relationships cluster_methods This compound Removal Method cluster_considerations Experimental Considerations Dialysis Dialysis Refolding Protein Refolding Dialysis->Refolding Favors (Gradual Removal) Downstream Downstream Application Compatibility Dialysis->Downstream Diafiltration Diafiltration Diafiltration->Refolding Can be optimized Diafiltration->Downstream Desalting Desalting Chromatography Aggregation Protein Aggregation Desalting->Aggregation Risk (Rapid Removal) Desalting->Downstream Precipitation Precipitation Precipitation->Aggregation High Risk (Harsh) Precipitation->Downstream Activity Biological Activity Refolding->Activity Directly Impacts Aggregation->Activity Reduces

References

Troubleshooting & Optimization

Technical Support Center: Preventing Protein Carbamylation in Urea Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protein carbamylation when using urea solutions for protein denaturation and solubilization.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and provides actionable solutions to minimize protein carbamylation.

Problem Potential Cause Solution
Artifactual peaks or unexpected mass shifts in mass spectrometry analysis. Protein carbamylation adds a mass of 43 Da to affected amino groups, leading to unexpected masses and retention times.[1]- Use Fresh this compound Solutions: Always prepare this compound solutions fresh before each experiment. Aged solutions can have a significant concentration of cyanate.[1] - Control Temperature: Avoid heating this compound solutions above 37°C, as higher temperatures accelerate the decomposition of this compound into cyanate.[2] For critical applications, conduct experiments at room temperature or on ice. - Deionize this compound Solutions: Use a mixed-bed ion-exchange resin to remove cyanate ions from the this compound solution immediately before use.
Blocked N-termini preventing protein sequencing. Carbamylation of the N-terminal amino group of a protein or peptide blocks it from Edman degradation or other sequencing chemistries.[2]- Utilize Cyanate Scavengers: Add amine-containing reagents such as Tris-HCl, ethanolamine, or ammonium bicarbonate to the this compound solution. These compounds will react with and "scavenge" cyanate, preventing it from modifying the protein.[2] Ammonium bicarbonate has been shown to be particularly effective. - Acidify the Solution: Lowering the pH of the this compound solution (e.g., with 100 mM HCl) can help to inhibit the formation of the reactive isocyanic acid.[2]
Incomplete or failed enzymatic digestion (e.g., with trypsin). Carbamylation of lysine and arginine side chains renders these sites unrecognizable by trypsin, leading to incomplete digestion.[2]- Remove this compound Before Digestion: After denaturation, remove this compound from the sample using methods like dialysis, spin columns, or fast reversed-phase chromatography before adding the protease.[2] - Use Alternative Denaturants: For applications sensitive to carbamylation, consider using guanidine hydrochloride or a detergent like sodium deoxycholate (SDC) instead of this compound. Guanidine hydrochloride is a strong denaturant that does not cause carbamylation.[3]
Reduced ionization efficiency and signal intensity in mass spectrometry. The addition of the carbamoyl group can alter the charge state and ionization efficiency of peptides.[2]- Optimize Sample Preparation: In addition to the above prevention methods, ensure optimal desalting and cleanup of the sample post-digestion to remove any interfering substances. - Consider Alternative Denaturants: If the problem persists and high sensitivity is required, switching to a non-carbamylating denaturant is recommended.
Inconsistent results in studies of in vivo carbamylation. Artifactual carbamylation during sample preparation can mask or inflate the levels of endogenous carbamylation, confounding the results.[2]- Implement Strict Prevention Protocols: It is critical to use freshly prepared, deionized this compound solutions and cyanate scavengers in all buffers. - Use Non-Urea Methods: Where possible, employ denaturation methods that do not involve this compound to ensure that all detected carbamylation is of biological origin.

Frequently Asked Questions (FAQs)

Q1: What is protein carbamylation and why is it a problem?

A1: Protein carbamylation is a non-enzymatic post-translational modification where isocyanic acid, derived from the decomposition of this compound in solution, reacts with free amino groups on proteins.[2] This primarily affects the N-terminus of the protein and the side chains of lysine and arginine residues.[2] This modification is problematic as it can interfere with protein characterization by blocking N-terminal sequencing, hindering enzymatic digestion, altering the protein's isoelectric point, and confounding mass spectrometry results by causing unexpected mass shifts and changes in peptide retention times.[2]

Q2: How does temperature affect protein carbamylation?

A2: Higher temperatures accelerate the rate at which this compound decomposes into ammonium cyanate, and subsequently isocyanic acid, the reactive species responsible for carbamylation.[2] Therefore, it is recommended to avoid heating this compound-containing buffers above 37°C to minimize this artifact.[2] For sensitive applications, working at room temperature or below is advisable.

Q3: Can I use old this compound solutions if they look clear?

A3: It is strongly advised to always use freshly prepared this compound solutions. Even if a solution appears clear, this compound in an aqueous environment is in equilibrium with ammonium cyanate, which can lead to the formation of isocyanic acid over time.[1] An aged 8M this compound solution can contain a significant concentration of cyanate (e.g., 20 mM).[1]

Q4: What are cyanate scavengers and how do they work?

A4: Cyanate scavengers are compounds that preferentially react with cyanate, thereby preventing it from modifying proteins. These are typically primary amine-containing molecules. Examples include Tris-HCl, ethanolamine, ethylenediamine, and ammonium salts like ammonium bicarbonate.[2] The scavenger, present in excess, effectively "scavenges" the cyanate from the solution.

Q5: Are there alternatives to this compound for protein denaturation?

A5: Yes, several alternatives can be used to avoid the issue of carbamylation.

  • Guanidine Hydrochloride: A strong chaotropic agent that effectively denatures proteins but does not cause carbamylation.[3] It is, however, more expensive than this compound and its ionic nature can interfere with some downstream applications like ion-exchange chromatography.[3][4]

  • Sodium Dodecyl Sulfate (SDS): A powerful anionic detergent used for protein denaturation, particularly in SDS-PAGE.

  • Sodium Deoxycholate (SDC): A detergent that can be used as an alternative to this compound and has been shown to improve protein denaturation and solubilization, leading to better results in proteomics studies.

Q6: How can I remove cyanate from my this compound solution?

A6: You can deionize a this compound solution by treating it with a mixed-bed ion-exchange resin, such as AG® 501-X8.[5] This can be done either by adding the resin to the solution in a batch method or by passing the solution through a column packed with the resin. The resin will bind and remove ionic species, including cyanate.

Quantitative Data on Carbamylation Prevention

The following table summarizes the effectiveness of different buffer systems in preventing carbamylation during protein digestion in a this compound solution.

Buffer SystemRelative Carbamylation Level (%)
0.1 M Phosphate Buffer (PB)~100%
0.2 M Tris-HCl~60%
0.2 M Ammonium Bicarbonate~25%
1 M Ammonium Bicarbonate< 1%

Data is based on studies comparing the extent of peptide carbamylation in different buffers containing this compound. The use of 1M ammonium bicarbonate buffer almost completely prevents carbamylation.

Experimental Protocols

Protocol 1: Deionization of 8M this compound Solution using AG® 501-X8 Resin (Batch Method)

This protocol describes how to remove cyanate ions from a this compound solution using a mixed-bed ion-exchange resin.

Materials:

  • High-purity this compound

  • Deionized water

  • AG® 501-X8 mixed-bed resin

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 paper)

Procedure:

  • To prepare a 1 L solution of 8M this compound, weigh out 480.56 g of this compound.

  • Add the this compound to approximately 800 mL of deionized water.

  • Stir on a stir plate until the this compound is completely dissolved. The dissolution process is endothermic, so the solution will become cold. Gentle warming (not exceeding 30°C) can be used to aid dissolution.[6]

  • Once the this compound is dissolved, adjust the final volume to 1 L with deionized water.

  • Add approximately 5 g of AG® 501-X8 resin for every 100 mL of this compound solution (i.e., 50 g for 1 L).[5]

  • Stir the solution with the resin for 1-2 hours at room temperature.[5]

  • Separate the resin from the this compound solution by filtration.

  • The deionized this compound solution should be used immediately. If storage is necessary, it should be kept in aliquots at -20°C and used shortly after thawing.

Protocol 2: In-Solution Protein Digestion with Trypsin in a this compound/Ammonium Bicarbonate System

This protocol is designed to minimize carbamylation during the denaturation, reduction, alkylation, and digestion of proteins.

Materials:

  • Protein sample

  • 8M this compound in 1M Ammonium Bicarbonate, pH 8.0 (freshly prepared and deionized)

  • 100 mM Dithiothreitol (DTT) in 1M Ammonium Bicarbonate

  • 200 mM Iodoacetamide (IAA) in 1M Ammonium Bicarbonate (prepare fresh and protect from light)

  • 1M Ammonium Bicarbonate, pH 8.0

  • Sequencing-grade modified trypsin

  • Formic acid

Procedure:

  • Solubilize the protein sample in an appropriate volume of 8M this compound/1M Ammonium Bicarbonate buffer.

  • Add 100 mM DTT to a final concentration of 10 mM to reduce the protein disulfide bonds. Incubate for 30-60 minutes at 37°C.

  • Cool the sample to room temperature.

  • Add 200 mM IAA to a final concentration of 25 mM to alkylate the free sulfhydryl groups. Incubate for 30 minutes in the dark at room temperature.

  • Quench the alkylation reaction by adding DTT to a final concentration of 15 mM.

  • Dilute the sample with 1M Ammonium Bicarbonate buffer to reduce the this compound concentration to less than 2M. A 4-fold or greater dilution is typical.

  • Add trypsin to the protein solution at a ratio of 1:50 to 1:100 (enzyme:substrate, w/w).

  • Incubate overnight (12-18 hours) at 37°C.

  • Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.

  • The resulting peptide mixture is now ready for desalting and analysis by mass spectrometry.

Visualizations

Carbamylation_Pathway This compound This compound (in aqueous solution) AmmoniumCyanate Ammonium Cyanate This compound->AmmoniumCyanate Equilibrium IsocyanicAcid Isocyanic Acid (Reactive Species) AmmoniumCyanate->IsocyanicAcid Dissociation CarbamylatedProtein Carbamylated Protein (Artifact) IsocyanicAcid->CarbamylatedProtein Protein Protein (with free amino groups)

Caption: The chemical pathway of protein carbamylation in a this compound solution.

Carbamylation_Prevention_Workflow cluster_prep This compound Solution Preparation cluster_exp Experimental Conditions cluster_alt Alternative Strategies Freshthis compound Start with High-Purity this compound Deionize Deionize with Ion-Exchange Resin Freshthis compound->Deionize AddScavenger Add Cyanate Scavenger (e.g., Ammonium Bicarbonate) Deionize->AddScavenger LowTemp Maintain Low Temperature (< 37°C) AltDenaturant Use Alternative Denaturant (Guanidine HCl, SDC) Removethis compound Remove this compound Post-Denaturation (Dialysis, Chromatography)

Caption: Key strategies and workflows to prevent protein carbamylation.

References

Technical Support Center: Troubleshooting Protein Precipitation During Dialysis with Urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing protein precipitation during dialysis with urea.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation during dialysis with this compound?

A1: Protein precipitation during dialysis with this compound is often caused by a combination of factors as the denaturing effect of this compound is removed, leading to protein refolding and potential aggregation. Key causes include:

  • Rapid Removal of this compound: A sudden decrease in this compound concentration can shock the protein, causing it to misfold and aggregate before it can achieve its stable, native conformation.[1][2]

  • Unfavorable Buffer Conditions: The pH, ionic strength (salt concentration), and the presence or absence of stabilizing agents in the dialysis buffer play a critical role in protein solubility.[3][4]

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions leading to aggregation increases as the denaturant is removed.[2][3][5]

  • Isoelectric Point (pI): If the pH of the dialysis buffer is close to the protein's isoelectric point, the protein's net charge will be minimal, reducing repulsion between molecules and increasing the risk of precipitation.[3][6]

  • Presence of Contaminants: Impurities in the protein sample can sometimes act as nucleation points for aggregation.

  • Improper Temperature: Temperature can influence the rate of refolding and aggregation. Most dialysis procedures are carried out at 4°C to slow down these processes and minimize protease activity.[1][3]

Q2: How can I prevent my protein from precipitating during this compound removal?

A2: Preventing protein precipitation requires careful optimization of the dialysis process. Here are several strategies:

  • Stepwise Dialysis: Gradually decrease the this compound concentration in the dialysis buffer in a stepwise manner. This allows the protein to refold more slowly and correctly.[1][2][7]

  • Optimize Buffer Composition:

    • pH: Ensure the buffer pH is at least 1-2 units away from your protein's pI.[3][8]

    • Salt Concentration: Maintain an appropriate ionic strength. Too low a salt concentration can lead to aggregation for some proteins. A common starting point is 150-500 mM NaCl.[3][4][9]

    • Additives: Include stabilizing agents in your dialysis buffer. Common additives include:

      • L-Arginine: Helps to suppress aggregation.[10][11]

      • Glycerol or Sucrose: Act as stabilizers.[10][12]

      • Reducing Agents: For proteins with disulfide bonds, including a redox pair like reduced and oxidized glutathione can facilitate proper bond formation.[7][12]

  • Control Protein Concentration: If possible, perform dialysis with a lower protein concentration to reduce the chances of intermolecular aggregation.[2][5] A typical starting point is to keep the protein concentration below 1 mg/mL.

  • On-Column Refolding: As an alternative to dialysis, consider refolding the protein while it is bound to a chromatography column. A linear or stepwise gradient of decreasing this compound concentration can be applied, which can be more controlled than dialysis.[10][13]

Q3: What should I do if my protein has already precipitated?

A3: Recovering precipitated protein can be challenging, but here are a few approaches:

  • Centrifugation: Pellet the aggregated protein by centrifugation.

  • Resuspension and Refolding: Attempt to resolubilize the pellet in a buffer containing a high concentration of a strong denaturant (e.g., 8M this compound or 6M guanidine hydrochloride). Once resolubilized, you can re-attempt the refolding process using a more gradual method like stepwise dialysis or on-column refolding with optimized buffer conditions.

  • Small-Scale Optimization: Before applying a recovery protocol to your entire sample, it is advisable to test different conditions on a small aliquot of the precipitated protein to find the optimal resolubilization and refolding buffer.[5]

Troubleshooting Guides

Issue 1: Protein precipitates immediately upon starting dialysis.
Potential Cause Troubleshooting Step
Drastic change in this compound concentration Instead of dialyzing directly against a this compound-free buffer, start with a buffer containing a slightly lower this compound concentration (e.g., from 8M to 6M this compound).
Buffer pH is at or near the protein's pI Change the pH of the dialysis buffer to be at least 1-2 pH units away from the pI of your protein.
Low ionic strength Increase the salt concentration in the dialysis buffer (e.g., to 150-500 mM NaCl).[3][9]
Issue 2: Protein precipitates gradually throughout the dialysis process.
Potential Cause Troubleshooting Step
Sub-optimal refolding conditions Add stabilizing agents to the dialysis buffer, such as L-arginine (0.4-1 M) or glycerol (5-20%).[10][12]
Incorrect disulfide bond formation For cysteine-containing proteins, include a redox system (e.g., reduced/oxidized glutathione) in the dialysis buffer to promote correct disulfide bond formation.[7][12]
Protein concentration is too high Dilute the protein sample before starting dialysis.
Issue 3: Protein is soluble during dialysis but precipitates after the final buffer change (this compound-free).
Potential Cause Troubleshooting Step
Final buffer is not optimal for long-term stability Ensure the final buffer has an appropriate pH and ionic strength for your protein. Consider adding a small amount of a stabilizing agent like glycerol (e.g., 10%) for long-term storage.
Protein is prone to aggregation at higher concentrations Concentrate the protein after dialysis to the desired final concentration. If it precipitates upon concentration, the maximum soluble concentration in that buffer may have been reached.

Data Presentation

Table 1: Common Additives to Prevent Protein Precipitation During Dialysis

AdditiveTypical Concentration RangeFunction
L-Arginine0.4 M - 1.0 MSuppresses aggregation
Glycerol5% - 20% (v/v)Stabilizer, increases solvent viscosity
Sucrose0.25 M - 1.0 MStabilizer
Polyethylene Glycol (PEG)1% - 5% (w/v)Crowding agent, can promote proper folding
Reduced Glutathione (GSH)1 mM - 10 mMReducing agent for disulfide bonds
Oxidized Glutathione (GSSG)0.1 mM - 1 mMOxidizing agent for disulfide bonds
Dithiothreitol (DTT)1 mM - 5 mMStrong reducing agent
EDTA0.1 mM - 1 mMChelates divalent cations that can promote aggregation

Table 2: Example Stepwise Dialysis Protocol for this compound Removal

StepDialysis Buffer this compound ConcentrationDuration
16 M2-4 hours
24 M2-4 hours
32 M2-4 hours
41 M2-4 hours
50 M (this compound-free)2-4 hours, then overnight

Note: The optimal this compound concentrations and durations for each step may vary depending on the specific protein and should be optimized empirically.

Experimental Protocols

Protocol 1: Stepwise Dialysis for Protein Refolding
  • Sample Preparation: Start with your purified protein solubilized in a buffer containing 8M this compound.

  • Dialysis Tubing Preparation: Prepare a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest.

  • First Dialysis Step:

    • Place the protein sample into the prepared dialysis tubing.

    • Immerse the dialysis bag in a large volume (at least 100-fold the sample volume) of dialysis buffer containing 6M this compound and other desired components (e.g., buffer salts, pH adjusters, additives).

    • Stir the dialysis buffer gently at 4°C for 2-4 hours.

  • Subsequent Dialysis Steps:

    • Transfer the dialysis bag to a fresh dialysis buffer with a lower this compound concentration (e.g., 4M this compound).

    • Repeat the dialysis for 2-4 hours at 4°C with gentle stirring.

    • Continue this process with progressively lower this compound concentrations (e.g., 2M, 1M, and finally this compound-free buffer) as outlined in Table 2.

  • Final Dialysis: Perform the final dialysis against the this compound-free buffer for at least 4 hours, followed by an overnight dialysis with a fresh change of the same buffer.

  • Sample Recovery and Analysis:

    • Carefully remove the protein sample from the dialysis tubing.

    • Centrifuge the sample to pellet any precipitated protein.

    • Analyze the supernatant for protein concentration and activity.

Protocol 2: On-Column Protein Refolding
  • Column Equilibration: Equilibrate a suitable chromatography column (e.g., Ni-NTA for His-tagged proteins) with a binding buffer containing 8M this compound.

  • Protein Binding: Load the denatured protein sample onto the equilibrated column.

  • Refolding Gradient:

    • Wash the column with the binding buffer.

    • Apply a linear or stepwise gradient of decreasing this compound concentration. For a linear gradient, mix the 8M this compound binding buffer with a this compound-free refolding buffer over a significant column volume (e.g., 20-50 column volumes). For a stepwise gradient, wash the column with buffers of decreasing this compound concentration (e.g., 6M, 4M, 2M, 1M, 0M this compound).

  • Elution: Once the column is equilibrated with the this compound-free refolding buffer, elute the protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

  • Analysis: Collect the eluted fractions and analyze for protein concentration, purity, and activity.

Mandatory Visualization

Troubleshooting_Workflow start Protein Precipitation Observed During Dialysis with this compound check_this compound Is this compound Removal Too Rapid? start->check_this compound stepwise Implement Stepwise Dialysis check_this compound->stepwise Yes check_buffer Are Buffer Conditions Optimal? check_this compound->check_buffer No stepwise->check_buffer optimize_buffer Optimize pH, Salt, and Additives check_buffer->optimize_buffer No check_conc Is Protein Concentration Too High? check_buffer->check_conc Yes optimize_buffer->check_conc dilute Dilute Protein Sample check_conc->dilute Yes on_column Consider On-Column Refolding check_conc->on_column No dilute->on_column success Soluble, Active Protein on_column->success

Caption: Troubleshooting workflow for protein precipitation during this compound dialysis.

Stepwise_Dialysis_Protocol start Protein in 8M this compound step1 Dialyze against 6M this compound Buffer start->step1 2-4 hours step2 Dialyze against 4M this compound Buffer step1->step2 2-4 hours step3 Dialyze against 2M this compound Buffer step2->step3 2-4 hours step4 Dialyze against 1M this compound Buffer step3->step4 2-4 hours step5 Dialyze against This compound-Free Buffer step4->step5 Overnight final Soluble Refolded Protein step5->final

Caption: Experimental workflow for stepwise dialysis to remove this compound.

References

Technical Support Center: Optimizing Urea Concentration for Efficient Protein Refolding

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when using urea for protein refolding.

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating when I remove this compound?

A1: Protein precipitation during this compound removal is a common issue and can be attributed to several factors. As the this compound concentration decreases, the denatured protein molecules may incorrectly interact with each other through exposed hydrophobic surfaces, leading to aggregation before they can achieve their native conformation.[1][2] This process is often concentration-dependent and can be exacerbated by rapid changes in the chemical environment.[1][2] Key factors include:

  • Rapid this compound Removal: Quick removal of the denaturant can cause folding intermediates to aggregate before they can properly refold.[2][3]

  • High Protein Concentration: Higher concentrations increase the likelihood of intermolecular interactions leading to aggregation.[4]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the refolding buffer can significantly impact protein solubility and folding kinetics.[1][5]

  • Incorrect Disulfide Bond Formation: For proteins containing cysteine residues, improper disulfide bond formation can lead to misfolded and aggregated protein.[6]

Q2: What is the optimal starting concentration of this compound to solubilize inclusion bodies?

A2: Inclusion bodies are typically solubilized using high concentrations of denaturants. For this compound, a concentration of 8 M is frequently used to effectively denature and solubilize the aggregated proteins.[7][8][9][10] However, the optimal concentration can vary depending on the specific protein. In some cases, 6 M this compound may be sufficient.[5] It is advisable to start with 8 M this compound and optimize if necessary.

Q3: What are the primary methods for removing this compound to initiate refolding?

A3: There are three main strategies for removing this compound to allow for protein refolding:

  • Dialysis: This method involves a gradual decrease in this compound concentration by dialyzing the protein solution against a refolding buffer with progressively lower this compound concentrations.[4][11] While it allows for slow removal of the denaturant, it can be a time-consuming process.[3][11]

  • Dilution: This involves rapidly or slowly diluting the denatured protein solution into a larger volume of refolding buffer.[3][4][9][11] This method is simple and can be effective, but it results in a dilute protein solution.[11]

  • Chromatography: Techniques like size-exclusion chromatography (SEC) or on-column refolding can be used.[6][9][11][12] In on-column refolding, the denatured protein is bound to a chromatography resin, and a gradient of decreasing this compound concentration is applied to facilitate refolding before elution.[4]

Q4: What common additives can be included in the refolding buffer to improve efficiency?

A4: Several chemical additives can be used to suppress aggregation and promote correct folding. These include:

  • L-Arginine: Helps to prevent protein aggregation.[13]

  • Glycerol, Sorbitol, and Sucrose: These polyols act as protein stabilizers.[14][15]

  • Redox Shuffling Reagents: A combination of reduced and oxidized glutathione (GSH/GSSG) or cysteine/cystine is often used to facilitate the correct formation of disulfide bonds.[11][16][17]

  • Detergents: Low concentrations of non-ionic or zwitterionic detergents can help to solubilize folding intermediates.[3]

Q5: How can I determine if my protein is correctly refolded?

A5: Assessing the success of protein refolding requires confirming both the structural integrity and the biological activity of the protein. Common methods include:

  • Spectroscopic Techniques: Circular Dichroism (CD) spectroscopy can be used to analyze the secondary structure of the refolded protein and compare it to the native protein.[16] Fluorescence spectroscopy can also be employed to monitor changes in the protein's tertiary structure.[18]

  • Chromatographic Analysis: Size-exclusion chromatography can indicate whether the protein is in a monomeric state, as aggregates will elute earlier.

  • Activity Assays: The most definitive way to confirm correct refolding is to measure the biological activity of the protein, such as enzymatic activity or ligand binding.[5]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Protein Aggregation/Precipitation Upon this compound Removal - this compound removal is too rapid.- Protein concentration is too high.[4]- Suboptimal buffer conditions (pH, ionic strength).[1]- Incorrect disulfide bond formation.[6]- Employ stepwise or gradient dialysis to slow down this compound removal.[1][11]- Use rapid dilution into a large volume of refolding buffer to quickly lower protein concentration.[4][11]- Optimize refolding buffer pH and ionic strength.- Add stabilizing agents like L-arginine (0.4-1 M), glycerol (10-20%), or sucrose.[13][15][16]- Incorporate a redox system (e.g., 2 mM GSH / 0.2 mM GSSG) for proteins with disulfide bonds.[16]
Low Yield of Soluble, Refolded Protein - Significant protein loss due to aggregation.- The protein is misfolded but remains soluble.- Inaccurate quantification of the refolded protein.- Screen a matrix of refolding conditions (different pH, temperatures, and additives).- Try on-column refolding, which can minimize aggregation by immobilizing the protein.[4][11]- Use an activity assay to specifically quantify the amount of correctly folded, active protein.[5]- Consider using a protein refolding kit to screen a wide range of conditions.[6]
Protein is Soluble but Inactive - The protein is in a misfolded, "molten globule" state.- Incorrect disulfide bonds have formed.- Necessary cofactors are absent from the refolding buffer.- Optimize the ratio of reduced to oxidized glutathione in the refolding buffer.[17]- Add any required metal ions or cofactors to the refolding buffer.- Experiment with different "artificial chaperone" additives that can assist in the final folding steps.[3]

Quantitative Data Summary

Table 1: Typical this compound Concentrations for Protein Solubilization and Refolding

Step Typical this compound Concentration Purpose Reference
Inclusion Body Solubilization 6 - 8 MTo fully denature and solubilize aggregated protein.[7][8][9]
Initial Refolding Buffer (Dilution/Dialysis) 1 - 3 MTo maintain solubility of folding intermediates and prevent immediate aggregation.[13][14][16]
Final Refolding Buffer 0 MTo allow the protein to adopt its native conformation.[11]

Table 2: Comparison of this compound Removal Methods

Method Advantages Disadvantages Typical Protein Concentration
Stepwise/Gradient Dialysis - Gradual removal of denaturant.- Can lead to higher refolding yields for some proteins.- Time-consuming (can take several days).[3][11]- Potential for aggregation at intermediate this compound concentrations.[3]0.1 - 1 mg/mL
Rapid/Pulse Dilution - Simple and fast.[11]- Reduces protein concentration, which can minimize aggregation.[4]- Results in a large volume of dilute protein, requiring a subsequent concentration step.[11]- May not be optimal for all proteins.[2]10 - 100 µg/mL (final concentration)[4]
On-Column Refolding - Can handle higher protein concentrations.- Combines refolding and purification.- Minimizes aggregation by immobilizing the protein.[4]- Requires optimization of binding and elution conditions.- Not all proteins are amenable to this technique.Up to 5 mg/mL[4]

Experimental Protocols

Protocol 1: Stepwise Dialysis for this compound Removal
  • Solubilization: Resuspend inclusion bodies in a buffer containing 8 M this compound, 50 mM Tris-HCl (pH 8.0), and 10 mM DTT. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Clarification: Centrifuge the solubilized protein at high speed (e.g., 12,000 x g) for 15-30 minutes to remove any remaining insoluble material.[11]

  • Dialysis Setup: Transfer the supernatant into dialysis tubing with an appropriate molecular weight cut-off (e.g., 12-14 kDa).[11][13]

  • Stepwise this compound Reduction: Dialyze the protein solution against a series of refolding buffers with decreasing this compound concentrations. A typical series might be:

    • Step 1: Refolding Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM GSH, 0.2 mM GSSG) + 6 M this compound for 4-6 hours at 4°C.

    • Step 2: Refolding Buffer + 4 M this compound for 4-6 hours at 4°C.

    • Step 3: Refolding Buffer + 2 M this compound for 4-6 hours at 4°C.[11]

    • Step 4: Refolding Buffer + 1 M this compound for 4-6 hours at 4°C.

    • Step 5: Refolding Buffer without this compound, two changes for 4-6 hours each, and then overnight at 4°C.[13][16]

  • Recovery and Analysis: After the final dialysis step, recover the protein from the tubing. Centrifuge to remove any precipitate and analyze the supernatant for protein concentration and activity.

Protocol 2: Rapid Dilution for this compound Removal
  • Solubilization and Clarification: Prepare the denatured protein solution in 8 M this compound as described in Protocol 1.

  • Refolding Buffer Preparation: Prepare a large volume (e.g., 100-fold excess) of chilled (4°C) refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.4 M L-arginine, 2 mM GSH, 0.2 mM GSSG).[13][16]

  • Dilution: Add the solubilized protein solution drop-wise to the vigorously stirring refolding buffer.[4] This ensures rapid and homogenous mixing. The final protein concentration should ideally be in the range of 10-100 µg/mL.[4]

  • Incubation: Allow the protein to refold by incubating the solution at 4°C for 24-48 hours with gentle stirring.[13]

  • Concentration and Analysis: Concentrate the refolded protein using techniques like ultrafiltration. Analyze the concentrated sample for protein concentration, aggregation state, and biological activity.

Visualizations

experimental_workflow cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization cluster_refolding Refolding cluster_analysis Analysis ib_lysis Cell Lysis & Inclusion Body Isolation solubilize Solubilize in 8M this compound Buffer ib_lysis->solubilize clarify Centrifuge to Remove Debris solubilize->clarify refolding_method This compound Removal clarify->refolding_method dialysis Stepwise Dialysis refolding_method->dialysis Gradual dilution Rapid Dilution refolding_method->dilution Rapid on_column On-Column Refolding refolding_method->on_column Gradient analysis Characterize Refolded Protein dialysis->analysis dilution->analysis on_column->analysis activity_assay Activity Assay analysis->activity_assay spectroscopy Spectroscopy (CD, Fluorescence) analysis->spectroscopy sec Size-Exclusion Chromatography analysis->sec

Caption: Workflow for protein refolding from inclusion bodies.

troubleshooting_aggregation start Protein Aggregates During Refolding? cause1 Is this compound removal too fast? start->cause1 Yes solution1 Use Stepwise/Gradient Dialysis cause1->solution1 Yes cause2 Is protein concentration too high? cause1->cause2 No end_node Monitor for improvement solution1->end_node solution2 Decrease initial protein concentration Use rapid dilution into large volume cause2->solution2 Yes cause3 Are buffer conditions optimal? cause2->cause3 No solution2->end_node solution3 Optimize pH and ionic strength Add stabilizers (L-Arginine, Glycerol) cause3->solution3 No cause4 Does protein have disulfide bonds? cause3->cause4 Yes solution3->end_node solution4 Add redox system (GSH/GSSG) cause4->solution4 Yes cause4->end_node No solution4->end_node

Caption: Troubleshooting decision tree for protein aggregation.

pathways denatured Denatured Protein (in this compound) intermediate Folding Intermediate denatured->intermediate This compound Removal native Correctly Folded Native Protein intermediate->native Correct Folding (Intramolecular) aggregate Aggregated Protein intermediate->aggregate Aggregation (Intermolecular)

References

Technical Support Center: Troubleshooting Urea-PAGE Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for urea polyacrylamide gel electrophoresis (this compound-PAGE). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter with your this compound-PAGE gels.

Issue: "Smiling" Bands

Q: My bands are curved upwards at the edges, resembling a smile. What causes this and how can I fix it?

A: The "smiling effect" is typically caused by uneven heat distribution across the gel during electrophoresis. The center of the gel becomes hotter than the edges, causing samples in the middle lanes to migrate faster.

Troubleshooting "Smiling" Bands

Cause Solution
Uneven Heat Distribution Run the gel at a lower voltage or constant power to minimize heat generation.
Ensure the electrophoresis apparatus is in a temperature-controlled environment.
Use a metal plate, such as an aluminum plate, attached to the glass plate to help distribute heat more evenly.
Pre-run the gel for at least 30 minutes to allow it to reach a stable temperature (45-55°C) before loading samples.
Issue: Wavy or Distorted Bands

Q: The bands in my gel are not straight and appear wavy. What is causing this distortion?

A: Wavy bands can result from several factors, including issues with the gel matrix, sample preparation, or the electrophoresis run itself.

Troubleshooting Wavy Bands

Cause Solution
Improper Gel Polymerization Ensure the gel solution is mixed thoroughly and degassed before casting to prevent bubbles and inconsistencies.
Allow the gel to polymerize completely. Incomplete polymerization can lead to a non-uniform matrix.
Excessive Salt in Samples High salt concentrations in the sample can interfere with migration. If possible, desalt your samples before loading.
Running the gel at a lower voltage may help improve the appearance of bands even with some salt present.
Well Imperfections Damaged or misshapen wells can cause the sample to enter the gel unevenly. Take care when removing the comb.
Flush the wells with running buffer before loading to remove any unpolymerized acrylamide or this compound.
Issue: Streaking or Dragging Bands

Q: My bands appear as vertical streaks instead of sharp, discrete bands. What should I do?

A: Streaking is often a sign of sample precipitation, aggregation, or contamination.

Troubleshooting Streaking Bands

Cause Solution
Precipitated Sample Centrifuge your samples immediately before loading to pellet any insoluble material.
For hydrophobic proteins, consider adding 4-8 M this compound to the sample buffer to improve solubility.
Sample Overload Too much sample loaded in a well can lead to streaking. Try diluting your sample or loading a smaller volume.
Contaminants in Sample Impurities in the sample can interfere with migration. Purify your samples using methods like ethanol precipitation or column purification.
Issue: Smeared Bands

Q: My bands are not sharp and appear as a smear down the lane. How can I improve the resolution?

A: Smeared bands can be caused by a variety of factors, from improper sample denaturation to issues with the gel itself.

Troubleshooting Smeared Bands

Cause Solution
Incomplete Denaturation Ensure samples are fully denatured by heating them at 70-95°C for a few minutes before loading.
Use a loading buffer containing a denaturant like formamide.
This compound Degradation Old this compound solutions can contain ammonium cyanate, which can modify samples. Always use fresh, high-quality this compound or deionize the this compound solution with a mixed-bed resin.
Gel Temperature Too High Running the gel at excessively high temperatures (above 60°C) can cause bands to smear.
Lack of Pre-electrophoresis Pre-running the gel helps to remove ions and establish a uniform temperature.

Frequently Asked Questions (FAQs)

Q1: How does this compound concentration affect my results?

Higher this compound concentrations (e.g., 8M) provide better denaturing conditions but can sometimes contribute to smearing. If you are experiencing smearing, you could try slightly reducing the this compound concentration.

Q2: What is the purpose of pre-running a this compound-PAGE gel?

Pre-running the gel for about 30 minutes before loading samples serves two main purposes: it heats the gel to the optimal running temperature (45-55°C) and removes residual ammonium persulfate and other ions from the polymerization process that can interfere with sample migration. It also helps to remove this compound that has leached into the wells.

Q3: Can the loading buffer affect my results?

Yes, the loading buffer is critical. It should contain a denaturant like formamide (typically 90%) to keep the nucleic acids or proteins denatured. Including about 10% glycerol in the loading buffer will help the sample sink evenly into the well. Also, be aware that the tracking dyes (like bromophenol blue and xylene cyanol) can sometimes co-migrate with your sample of interest, so you may need to adjust which dye you use.

Q4: How can I avoid damaging the wells when removing the comb?

Damaged wells can lead to distorted bands. To avoid this, remove the comb slowly and carefully, wiggling it gently to break the seal with the gel. Tilting the comb slightly forward before pulling it straight up can also help.

Q5: How should I prepare my samples for this compound-PAGE?

Proper sample preparation is crucial. This typically involves mixing your sample with a loading buffer containing a denaturant (like formamide) and a tracking dye. The mixture is then heated to 70-95°C for a few minutes to ensure complete denaturation before being loaded onto the gel.

Experimental Protocols

Protocol 1: Preparation of a 15% this compound-PAGE Gel

This protocol is for a standard mini-gel format.

  • Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions.

  • Prepare Gel Solution:

    • In a 50 mL conical tube, combine:

      • 7.5 mL of 40% Acrylamide/Bis-acrylamide (19:1)

      • 12 g of this compound (ultrapure)

      • 5 mL of 10X TBE buffer

      • Add deionized water to a final volume of 25 mL.

    • Gently warm the solution and swirl to dissolve the this compound completely. Do not heat excessively.

  • Initiate Polymerization:

    • Add 200 µL of fresh 10% Ammonium Persulfate (APS).

    • Add 20 µL of TEMED.

    • Mix gently by inverting the tube a few times.

  • Cast the Gel:

    • Immediately pour the solution between the glass plates, avoiding air bubbles.

    • Insert the comb and allow the gel to polymerize for at least 30-60 minutes.

Protocol 2: Sample Preparation and Loading
  • Prepare Loading Buffer:

    • Mix 9 mL of formamide, 1 mL of 10X TBE, 20 mg of bromophenol blue, and 20 mg of xylene cyanol. Store at -20°C.

  • Prepare Samples:

    • Mix your sample with an equal volume of 2X loading buffer.

    • Heat the samples at 95°C for 5 minutes to denature.

    • Immediately place the samples on ice to prevent re-annealing.

  • Pre-run the Gel:

    • Place the polymerized gel in the electrophoresis apparatus and fill the upper and lower chambers with 1X TBE buffer.

    • Pre-run the gel at a constant power (e.g., 15-25 W) for 30 minutes.

  • Load Samples:

    • After the pre-run, flush the wells with running buffer using a syringe to remove any diffused this compound.

    • Carefully load your denatured samples into the wells.

Visual Guides

Troubleshooting_Workflow Start Identify Artifact Smiling Smiling Bands Start->Smiling Wavy Wavy/Distorted Bands Start->Wavy Streaking Streaking Bands Start->Streaking Smeared Smeared Bands Start->Smeared Cause_Heat Uneven Heat? Smiling->Cause_Heat Cause_Polymerization Improper Polymerization? Wavy->Cause_Polymerization Cause_Precipitate Sample Precipitate? Streaking->Cause_Precipitate Cause_Denaturation Incomplete Denaturation? Smeared->Cause_Denaturation Solution_Heat Run at lower voltage Use heat distribution plate Cause_Heat->Solution_Heat Yes Cause_Salt High Salt? Cause_Polymerization->Cause_Salt No Solution_Polymerization Ensure complete polymerization Degas solution Cause_Polymerization->Solution_Polymerization Yes Solution_Salt Desalt sample Run at lower voltage Cause_Salt->Solution_Salt Yes Solution_Precipitate Centrifuge sample before loading Check sample concentration Cause_Precipitate->Solution_Precipitate Yes Cause_this compound This compound Degradation? Cause_Denaturation->Cause_this compound No Solution_Denaturation Heat sample at 95°C Use formamide loading buffer Cause_Denaturation->Solution_Denaturation Yes Solution_this compound Use fresh, high-quality this compound Cause_this compound->Solution_this compound Yes

Caption: A decision tree for troubleshooting common this compound-PAGE artifacts.

Urea_PAGE_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis Gel_Prep 1. Prepare Gel Solution (Acrylamide, this compound, TBE) Pre_Run 4. Pre-run Gel (30 min at constant power) Gel_Prep->Pre_Run Sample_Prep 2. Prepare Samples (Add Denaturing Loading Buffer) Heat_Denature 3. Heat Denature Samples (e.g., 95°C for 5 min) Sample_Prep->Heat_Denature Load_Samples 6. Load Samples Heat_Denature->Load_Samples Flush_Wells 5. Flush Wells Pre_Run->Flush_Wells Flush_Wells->Load_Samples Run_Gel 7. Run Gel (Constant Power/Voltage) Load_Samples->Run_Gel Stain_Gel 8. Stain Gel Run_Gel->Stain_Gel Image_Gel 9. Image Gel Stain_Gel->Image_Gel Analyze 10. Analyze Results Image_Gel->Analyze

Caption: Standard experimental workflow for this compound-PAGE

Technical Support Center: Protein Solubility in Urea Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve protein solubility in urea buffers.

Frequently Asked Questions (FAQs)

1. Why is my protein still insoluble even in 8M this compound?

There are several potential reasons for this issue:

  • Insufficient Solubilization Time or Temperature: While this compound is a powerful chaotropic agent, some proteins, especially those in dense inclusion bodies, may require longer incubation times for complete solubilization.[1] However, avoid heating this compound solutions above 37°C to prevent protein carbamylation.[2][3]

  • Strong Hydrophobic Interactions: The protein may have extremely strong hydrophobic regions that are not sufficiently disrupted by this compound alone. In such cases, the addition of detergents can be beneficial.[1][3]

  • Disulfide Bond Formation: If your protein contains cysteine residues, intermolecular disulfide bonds could be contributing to aggregation. The addition of a reducing agent is necessary to break these bonds.[3][][5]

  • Ionic Interactions: The ionic strength of the buffer can influence solubility. Optimizing the salt concentration can sometimes improve solubilization.[3][6]

  • Incorrect pH: Protein solubility is at its minimum at the isoelectric point (pI). Ensure the buffer pH is sufficiently far from the protein's pI.[6]

2. What are the signs of protein carbamylation and how can I prevent it?

Carbamylation is a chemical modification of proteins by isocyanic acid, which is in equilibrium with this compound in aqueous solutions.[2]

  • Signs of Carbamylation: This modification can lead to artifacts in downstream analyses like mass spectrometry (mass shifts) and isoelectric focusing (charge heterogeneity).[2][3]

  • Prevention Strategies:

    • Use Freshly Prepared this compound Solutions: Always prepare this compound-containing buffers fresh before use.[2]

    • Avoid High Temperatures: Do not heat this compound solutions above 37°C.[2][3]

    • Low Temperature Storage: If storage is necessary, keep this compound solutions at low temperatures to slow down the formation of isocyanic acid.[2]

    • Deionization: Use ion-exchange resins to remove cyanate from this compound solutions.[2]

    • Use Scavengers: Reagents like Tris or certain primary amines can act as scavengers for isocyanic acid.[2]

3. Can I combine this compound with other additives?

Yes, combining this compound with other additives is a common and often necessary strategy to improve protein solubility.

  • Detergents: Non-ionic or zwitterionic detergents like CHAPS, Triton X-100, or Tween 20 can help solubilize proteins with significant hydrophobic regions.[3][7] Ionic detergents like SDS are very effective but are more denaturing.[]

  • Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are essential for proteins with disulfide bonds to prevent aggregation through oxidation.[3][5] TCEP is a more stable, non-thiol reducing agent.[8]

  • Salts: Low to moderate salt concentrations (e.g., 50-150 mM NaCl or KCl) can improve solubility by a "salting-in" effect.[][6]

  • Thiothis compound: In combination with this compound, thiothis compound can enhance the solubilization of hydrophobic proteins, particularly for applications like 2D gel electrophoresis.[3]

Troubleshooting Guides

Guide 1: My protein precipitates when I remove the this compound.

This is a common issue that occurs because the protein misfolds and aggregates as the denaturing agent is removed.

Troubleshooting Workflow:

G start Protein precipitates upon This compound removal step1 Was the this compound removed too quickly? start->step1 step2 Are disulfide bonds present? step1->step2 No solution1 Implement gradual this compound removal (step-wise dialysis or gradient) step1->solution1 Yes step3 Is the protein concentration too high? step2->step3 No solution2 Add a redox shuffling system (e.g., GSH/GSSG) to the refolding buffer step2->solution2 Yes step4 Does the refolding buffer need optimization? step3->step4 No solution3 Reduce protein concentration during refolding step3->solution3 Yes solution4 Add stabilizing osmolytes (e.g., glycerol, arginine) or non-denaturing detergents to the refolding buffer step4->solution4

Caption: Troubleshooting protein precipitation during this compound removal.

Detailed Steps:

  • Slow Down this compound Removal: Rapid removal of this compound can lead to protein aggregation.[9] Employ methods like stepwise dialysis with decreasing this compound concentrations or use a chromatography-based method with a gradually decreasing this compound gradient.

  • Facilitate Correct Disulfide Bond Formation: For proteins with cysteine residues, the formation of incorrect disulfide bonds during refolding can cause aggregation. Including a redox shuffling system, such as a mixture of reduced and oxidized glutathione (GSH/GSSG), in the refolding buffer can help promote the formation of native disulfide bonds.[][10]

  • Optimize Protein Concentration: High protein concentrations can favor intermolecular interactions that lead to aggregation. Try refolding at a lower protein concentration.[5]

  • Optimize the Refolding Buffer: The composition of the refolding buffer is critical. The addition of stabilizing agents can significantly improve refolding yields.

    • Osmolytes: Glycerol, sucrose, or amino acids like arginine and proline can help stabilize the native protein structure.[5][11]

    • Non-denaturing Detergents: Low concentrations of non-denaturing detergents can help prevent aggregation of refolding intermediates.[5]

Guide 2: How to systematically optimize a this compound-based solubilization buffer.

A systematic approach is often required to find the optimal buffer composition for a particular protein.

Optimization Workflow:

G start Start with a basic this compound buffer (e.g., 8M this compound, Buffer, pH 8.0) step1 Is the protein soluble? start->step1 step2 Add a reducing agent (e.g., 10 mM DTT) step1->step2 No success Optimized buffer found step1->success Yes step3 Is the protein soluble? step2->step3 step4 Add a non-ionic/zwitterionic detergent (e.g., 2% CHAPS) step3->step4 No step3->success Yes step5 Is the protein soluble? step4->step5 step6 Optimize pH and salt concentration step5->step6 No step5->success Yes failure Consider stronger denaturants (e.g., Guanidine-HCl) step6->failure

Caption: Systematic optimization of a this compound solubilization buffer.

Data Presentation

Table 1: Common Additives for Improving Protein Solubility in this compound Buffers

Additive ClassExampleTypical ConcentrationMechanism of Action
Chaotropic Agents Thiothis compound2 MEnhances the denaturing and solubilizing power of this compound, especially for hydrophobic proteins.[3]
Reducing Agents Dithiothreitol (DTT)5-20 mMReduces disulfide bonds, preventing intermolecular crosslinking.[3][8]
β-mercaptoethanol (BME)10-50 mMReduces disulfide bonds.[3][8]
TCEP1-5 mMA stable, non-thiol reducing agent.[8]
Detergents CHAPS1-4% (w/v)Zwitterionic detergent that disrupts hydrophobic interactions.[3]
Triton X-1000.1-1% (v/v)Non-ionic detergent that helps to solubilize membrane proteins and other hydrophobic proteins.[12]
SDS0.1-1% (w/v)Anionic detergent, a very strong solubilizing agent, but highly denaturing.[]
Salts NaCl, KCl50-150 mMCan increase solubility through the "salting-in" effect at low concentrations.[]
Osmolytes L-Arginine0.5-1 MCan suppress protein aggregation and assist in refolding.[5][7]
Glycerol5-20% (v/v)Stabilizes proteins and can improve solubility.[5][12]

Experimental Protocols

Protocol 1: Solubilization of Inclusion Bodies with this compound Buffer

This protocol provides a general procedure for solubilizing proteins from inclusion bodies using a this compound-based buffer.

  • Inclusion Body Isolation:

    • Resuspend the cell pellet from your protein expression in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

    • Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).

    • Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the inclusion bodies.

    • Wash the inclusion body pellet multiple times with a wash buffer (e.g., lysis buffer containing a low concentration of a non-ionic detergent like 0.5% Triton X-100) to remove contaminating proteins and cellular debris.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in the this compound solubilization buffer. A common starting buffer is:

      • 8 M this compound

      • 50 mM Tris-HCl, pH 8.0

      • 10 mM DTT (add fresh)

      • 1 mM EDTA

    • Incubate the suspension with gentle agitation (e.g., on a rocker or rotator) at room temperature for 1-2 hours. In some cases, overnight incubation at 4°C may be beneficial.

  • Clarification:

    • Centrifuge the solubilized sample at high speed (e.g., 15,000 x g for 30 minutes at room temperature) to pellet any remaining insoluble material.

    • Carefully collect the supernatant containing the solubilized protein for downstream applications such as purification or refolding.[13]

Protocol 2: Step-Wise Dialysis for Protein Refolding from this compound

This protocol describes a method for gradually removing this compound to facilitate protein refolding.

  • Preparation:

    • Prepare a series of dialysis buffers with decreasing concentrations of this compound. For example:

      • Refolding Buffer A: 6 M this compound, 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.5 M L-Arginine, 1 mM GSH/0.1 mM GSSG

      • Refolding Buffer B: 4 M this compound in the same base buffer

      • Refolding Buffer C: 2 M this compound in the same base buffer

      • Refolding Buffer D: 1 M this compound in the same base buffer

      • Final Refolding Buffer: No this compound in the same base buffer

    • Place the solubilized protein sample into a dialysis bag with an appropriate molecular weight cutoff.

  • Dialysis:

    • Perform a series of dialysis steps, each for several hours (e.g., 4-6 hours) or overnight at 4°C, against a large volume of each refolding buffer in descending order of this compound concentration.

    • Start with Refolding Buffer A and proceed sequentially to the Final Refolding Buffer.

  • Final Steps:

    • After the final dialysis step against the this compound-free buffer, recover the protein from the dialysis bag.

    • Centrifuge the sample to pellet any aggregated protein.

    • Analyze the supernatant for soluble, refolded protein.

References

why is my protein precipitating when removing urea?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address protein precipitation issues encountered when removing urea during protein refolding experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating when I remove the this compound?

Protein precipitation during this compound removal is a common issue that arises from the complex process of protein refolding. This compound is a chaotropic agent that denatures proteins by disrupting their non-covalent bonds, leading to the exposure of hydrophobic regions that are normally buried within the protein's core. When this compound is removed, these exposed hydrophobic patches can interact with each other, leading to aggregation and precipitation before the protein has a chance to refold into its native, soluble conformation.[1][2][3] The rate of this compound removal, protein concentration, and buffer conditions all play a critical role in the competition between proper refolding and aggregation.[1][4]

Q2: What are the key factors that influence protein precipitation during refolding?

Several factors can influence the outcome of your protein refolding experiment:

  • Rate of Denaturant Removal: Rapid removal of this compound can lead to a sudden change in the protein's environment, shocking it into an aggregated state.[1][5] A slower, more gradual removal often allows the protein more time to find its correct folding pathway.[1][3][6]

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[2][7]

  • pH and Ionic Strength: The pH of the refolding buffer should ideally be at least one pH unit away from the protein's isoelectric point (pI) to ensure the protein has a net charge, which promotes repulsion between molecules and enhances solubility.[8][9][10] The ionic strength of the buffer, influenced by salt concentration, can also impact solubility.[2][10]

  • Temperature: Temperature affects the kinetics of both refolding and aggregation. Lower temperatures (e.g., 4°C) can sometimes slow down aggregation, but this is protein-dependent.[11]

  • Presence of Additives: Various chemical additives can help to suppress aggregation and promote proper refolding.[1][][13]

  • Redox Environment: For proteins containing disulfide bonds, the presence of a proper redox system (e.g., reduced and oxidized glutathione) is crucial for the correct formation of these bonds.[14]

Q3: Can the quality of the this compound solution affect my experiment?

Yes, the quality of the this compound solution is important. This compound in solution can degrade into isocyanic acid, which can cause carbamylation of your protein.[15][16] This modification can alter the protein's charge and structure, potentially leading to aggregation. It is always recommended to use freshly prepared, high-quality this compound solutions.[15] Avoid heating this compound-containing buffers above 37°C to minimize this degradation.[15][17]

Troubleshooting Guides

If you are experiencing protein precipitation upon this compound removal, consider the following troubleshooting strategies.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to troubleshooting protein precipitation during refolding.

TroubleshootingWorkflow start Protein Precipitation Observed check_concentration Is Protein Concentration Too High? start->check_concentration reduce_concentration Dilute Protein Sample check_concentration->reduce_concentration Yes check_urea_removal How is this compound Being Removed? check_concentration->check_urea_removal No reduce_concentration->check_urea_removal rapid_removal Rapid Removal (e.g., single dialysis step) check_urea_removal->rapid_removal Rapid check_buffer Are Buffer Conditions Optimal? check_urea_removal->check_buffer Gradual slow_removal Optimize this compound Removal Rate rapid_removal->slow_removal slow_removal->check_buffer optimize_buffer Adjust pH, Ionic Strength, Additives check_buffer->optimize_buffer No check_additives Are Refolding Additives Being Used? check_buffer->check_additives Yes optimize_buffer->check_additives add_additives Incorporate Additives (e.g., Arginine) check_additives->add_additives No on_column Consider On-Column Refolding check_additives->on_column Yes add_additives->on_column success Soluble Protein Obtained on_column->success RefoldingPathway Unfolded Unfolded Protein (in this compound) Intermediate Folding Intermediate Unfolded->Intermediate This compound Removal Native Correctly Folded (Soluble) Intermediate->Native Correct Folding (Intramolecular) Aggregated Aggregated Protein (Precipitate) Intermediate->Aggregated Aggregation (Intermolecular)

References

how to avoid protein aggregation during urea-based purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during protein purification, with a specific focus on preventing protein aggregation during urea-based methods.

Troubleshooting Guide: Protein Aggregation During this compound-Based Purification

Protein aggregation is a common issue when refolding proteins from a denatured state in this compound. This guide provides a systematic approach to troubleshooting and preventing this problem.

Problem: Precipitate forms upon removal of this compound.

This is the most frequent manifestation of protein aggregation during purification. The following steps can help identify the cause and find a solution.

Step 1: Assess the Refolding Method

The rate of this compound removal is critical. Rapid changes in denaturant concentration can shock the protein into an aggregated state.

  • Dialysis: Are you performing stepwise dialysis? A gradual decrease in this compound concentration is often more effective than a single dialysis step against a this compound-free buffer.

  • On-Column Refolding: Are you using a linear or stepwise gradient to reduce the this compound concentration while the protein is bound to the column? This can be a very effective method to prevent aggregation by minimizing intermolecular interactions.

  • Rapid Dilution: While sometimes effective, rapid dilution can lead to aggregation if the final protein concentration is too high.

Step 2: Optimize Buffer Conditions

The composition of your refolding buffer plays a crucial role in protein stability.

  • pH: Is the pH of your buffer at least 1-2 units away from the isoelectric point (pI) of your protein? At its pI, a protein has a neutral net charge, which can lead to aggregation.

  • Ionic Strength: Both low and excessively high salt concentrations can promote aggregation. An optimal salt concentration (e.g., 150-500 mM NaCl or KCl) can help maintain protein solubility.

  • Additives: Are you using additives to enhance protein stability?

Step 3: Consider Protein Concentration

High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.

  • Try lowering the initial protein concentration before initiating refolding.

  • If a high final concentration is required, consider concentrating the protein after it has been successfully refolded in a larger volume.

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting protein aggregation.

G start Protein Aggregation Observed method Evaluate Refolding Method start->method buffer Optimize Buffer Conditions method->buffer If aggregation continues success Soluble Protein Obtained method->success If problem is resolved concentration Adjust Protein Concentration buffer->concentration If aggregation continues buffer->success If problem is resolved additives Incorporate Additives concentration->additives If aggregation continues concentration->success If problem is resolved additives->success If problem is resolved failure Aggregation Persists additives->failure If aggregation continues

Caption: Troubleshooting workflow for protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for solubilizing inclusion bodies?

Generally, 6-8 M this compound is used to effectively solubilize inclusion bodies and denature the aggregated protein. However, the lowest concentration that achieves complete solubilization is recommended to facilitate subsequent refolding.

Q2: How can I remove this compound after solubilization?

There are several common methods for this compound removal, each with its own advantages:

  • Stepwise Dialysis: Dialyzing the protein solution against buffers with decreasing this compound concentrations (e.g., 6M -> 4M -> 2M -> 1M -> 0M) is a widely used and gentle method.

  • On-Column Refolding: The protein is bound to a chromatography column (e.g., Ni-NTA for His-tagged proteins) and a gradient of decreasing this compound concentration is applied. This can be very efficient as it minimizes protein-protein interactions.

  • Size-Exclusion Chromatography (SEC): A this compound-gradient SEC approach can be used for simultaneous refolding and purification.

  • Rapid Dilution: The concentrated, denatured protein solution is quickly diluted into a large volume of refolding buffer. This method is fast but requires careful optimization of the final protein concentration to avoid aggregation.

Q3: What additives can I use to prevent protein aggregation during refolding?

Several additives can be included in the refolding buffer to enhance protein stability and prevent aggregation.

Additive ClassExamplesTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamic Acid0.5 - 1 MSuppress aggregation by interacting with hydrophobic patches on the protein surface.
Polyols/Sugars Glycerol, Sorbitol, Sucrose10 - 50% (v/v)Stabilize the native protein structure through preferential hydration.
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME)1 - 10 mMPrevent the formation of incorrect disulfide bonds.
Detergents Triton X-100, Tween-20, CHAPS0.01 - 0.1% (v/v)Low concentrations can help to solubilize folding intermediates and prevent aggregation.
Redox Systems Reduced/Oxidized Glutathione (GSH/GSSG)1-5 mM (reduced), 0.1-0.5 mM (oxidized)Facilitates the correct formation of disulfide bonds.

Q4: My protein precipitates during dialysis even with a gradual this compound gradient. What else can I try?

If you are still observing precipitation with a stepwise dialysis, consider the following:

  • Check the pH: Ensure the pH of your dialysis buffer is not close to the protein's pI.

  • Increase Ionic Strength: Add 150-500 mM NaCl or KCl to your dialysis buffer to improve solubility.

  • Add Stabilizing Agents: Incorporate additives like L-arginine (0.5-1 M) or glycerol (10-20%) into your dialysis buffers.

  • Lower the Protein Concentration: Dilute your protein sample before starting dialysis.

  • Temperature: Perform the dialysis at 4°C to slow down the aggregation process.

Q5: Can I refold my protein while it is still bound to the purification resin?

Yes, this is known as on-column refolding and it is often a very effective strategy. By immobilizing the protein on the resin, you minimize intermolecular interactions that can lead to aggregation. A linear or stepwise gradient of decreasing this compound concentration is passed over the column, allowing the protein to refold in a more controlled environment before elution.

Experimental Protocols

Protocol 1: On-Column Protein Refolding using a this compound Gradient (for His-tagged proteins)

This protocol describes the refolding of a His-tagged protein bound to a Ni-NTA column.

  • Lysis and Solubilization:

    • Resuspend the cell pellet containing inclusion bodies in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) with lysozyme and DNase.

    • Centrifuge to pellet the inclusion bodies.

    • Wash the inclusion bodies with a low concentration of this compound (e.g., 2 M) or a detergent (e.g., 1% Triton X-100) to remove contaminating proteins.

    • Solubilize the washed inclusion bodies in binding buffer containing 8 M this compound (e.g., 50 mM Tris-HCl, 300 mM NaCl, 8 M this compound, 10 mM imidazole, pH 8.0).

    • Clarify the solubilized protein by centrifugation.

  • Column Binding:

    • Equilibrate a Ni-NTA column with binding buffer (8 M this compound).

    • Load the clarified, solubilized protein onto the column.

  • On-Column Refolding:

    • Wash the column with binding buffer to remove unbound proteins.

    • Initiate a linear or stepwise gradient to decrease the this compound concentration. A common approach is a linear gradient from 8 M this compound to 0 M this compound over 10-20 column volumes. Alternatively, use stepwise washes with decreasing this compound concentrations (e.g., 6 M, 4 M, 2 M, 1 M, 0 M), each for 3-5 column volumes. The refolding buffer should contain any desired additives (e.g., 0.5 M L-arginine, 2 mM DTT).

  • Elution:

    • Once the this compound has been completely removed, elute the refolded protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) but no this compound.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE to check for purity and by a functional assay or spectroscopic method to confirm proper folding.

On-Column Refolding Workflow

G cluster_0 Protocol Steps solubilization Solubilize Inclusion Bodies in 8M this compound binding Bind to Ni-NTA Column solubilization->binding wash Wash with 8M this compound Buffer binding->wash refolding Apply this compound Gradient (8M to 0M) wash->refolding elution Elute with Imidazole (0M this compound) refolding->elution analysis Analyze Eluted Protein elution->analysis

Caption: Workflow for on-column protein refolding.

Technical Support Center: Urea Solution Stability and Protein Carbamylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of urea solutions in protein studies, with a focus on managing solution stability and preventing protein carbamylation.

Frequently Asked Questions (FAQs)

Q1: What is protein carbamylation and why is it a concern in my experiments?

A1: Protein carbamylation is a non-enzymatic post-translational modification where isocyanic acid, derived from the decomposition of this compound in aqueous solutions, reacts with primary amine groups on proteins.[1] This modification can be detrimental to your experiments for several reasons:

  • Blocked N-termini: It can block the N-terminal ends of proteins, making them unavailable for sequencing and other analyses.[2]

  • Modified Amino Acid Residues: Carbamylation aggressively attacks the side chains of lysine and arginine residues.[2]

  • Interference with Enzymatic Digests: It can hinder the enzymatic digestion of proteins, such as by trypsin, affecting peptide mapping and proteomics studies.[2]

  • Altered Physicochemical Properties: Carbamylation changes the isoelectric point and charge of proteins, which can lead to artifactual results in techniques like 2-D gel electrophoresis.[2]

  • Reduced Ionization Efficiency: In mass spectrometry, carbamylated peptides can show reduced ionization efficiency and altered retention times, complicating data analysis.[2]

  • Compromised Biological Activity: The modification can alter the structure and function of proteins, potentially impacting in vivo studies.[3]

Q2: How does temperature affect the stability of my this compound solutions?

A2: Temperature is a critical factor in the stability of this compound solutions. As the temperature increases, the rate of this compound decomposition into ammonium cyanate, and subsequently isocyanic acid, accelerates significantly.[1][4] Therefore, storing and using this compound solutions at elevated temperatures will lead to a higher concentration of reactive isocyanic acid, increasing the risk of protein carbamylation.[2] It is strongly recommended to avoid heating this compound-containing buffers above 37°C.[2] For long-term storage, freezing aliquots of deionized this compound solution at -20°C is advisable.[5]

Q3: How quickly does a this compound solution go "bad"?

A3: The rate at which a this compound solution becomes unsuitable for use depends on the storage temperature and pH. At room temperature, a significant concentration of cyanate can develop within a few days.[6] For this reason, it is always recommended to use freshly prepared this compound solutions for critical applications.[2] If a solution must be stored, keeping it at 4°C can slow down the decomposition process, but cyanate will still accumulate over time.[6]

Q4: Can I use any grade of this compound for my experiments?

A4: For sensitive applications such as proteomics and protein characterization, it is crucial to use high-quality, molecular biology grade this compound.[2] However, even the highest grade of this compound will still decompose in solution to form cyanate.[1] Therefore, proper solution preparation and handling are more critical than the initial purity of the solid this compound.

Q5: What are the best practices for preparing and storing this compound solutions to minimize carbamylation?

A5: To minimize the risk of protein carbamylation, follow these best practices:

  • Use Freshly Prepared Solutions: Always prepare this compound solutions fresh before use whenever possible.[2]

  • Deionize the Solution: Immediately after dissolving the this compound, deionize the solution using a mixed-bed ion-exchange resin to remove cyanate ions that may be present or have formed during dissolution.[2][5]

  • Control Temperature: Prepare the solution at room temperature or slightly below. Avoid heating to dissolve the this compound, as this will accelerate cyanate formation.[4] If gentle heating is necessary, do not exceed 30°C.[5]

  • Proper Storage: If storage is necessary, filter the deionized solution and store it in aliquots at -20°C.[5] Avoid repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable, but for no longer than a few days.[6]

  • Acidic pH: Storing this compound solutions at a slightly acidic pH can help to inhibit the formation of isocyanic acid.[2]

Troubleshooting Guides

Problem 1: I am seeing unexpected modifications in my mass spectrometry data corresponding to a +43 Da mass shift.

  • Possible Cause: This mass shift is characteristic of carbamylation, where a cyanate group (NCO) is added to a primary amine.[6]

  • Troubleshooting Steps:

    • Review this compound Solution Preparation: Were your this compound solutions freshly prepared and deionized immediately before use? If not, implement this practice.

    • Check Incubation Temperatures: Were your samples exposed to temperatures above 37°C in the presence of this compound? If so, optimize your protocol to maintain lower temperatures during this compound-containing steps.

    • Consider Cyanate Scavengers: For long incubation steps, consider adding a cyanate scavenger, such as ammonium bicarbonate, to your buffer.[1][7]

    • This compound Removal: Ensure that this compound is efficiently removed from your sample before any high-temperature steps, such as enzymatic digestion at 37°C for extended periods.[8]

Problem 2: My protein is precipitating when I try to remove the this compound before enzymatic digestion.

  • Possible Cause: Some proteins are not stable in the absence of a denaturant like this compound and will aggregate or precipitate upon its removal.

  • Troubleshooting Steps:

    • Gradual this compound Removal: Instead of abrupt removal (e.g., spin columns), try a more gradual method like dialysis with a stepwise decrease in this compound concentration in the dialysis buffer.

    • Digestion in Low this compound Concentration: While high concentrations of this compound inhibit trypsin activity, digestion can often be performed in the presence of 1-2 M this compound. You can dilute your 8 M this compound sample to this concentration immediately before adding the enzyme.

    • Use of Cyanate Scavengers during Digestion: If you must perform the digestion in the presence of this compound, the addition of ammonium bicarbonate (e.g., 1 M) can effectively inhibit carbamylation during the incubation.[1]

Problem 3: The protein concentrations I'm measuring with the Bradford assay are inconsistent in my this compound-containing samples.

  • Possible Cause: While the Bradford assay is generally compatible with this compound, high concentrations of this compound can interfere with the assay.[4] Additionally, the presence of other buffer components can affect the accuracy.

  • Troubleshooting Steps:

    • Prepare Standards in the Same Buffer: Ensure that your protein standards for the calibration curve are prepared in the exact same buffer, including the same concentration of this compound, as your samples.[4]

    • Dilute Samples: If possible, dilute your samples to a lower this compound concentration before performing the assay. Remember to apply the same dilution factor to your standards.

    • Consider Alternative Assays: If inconsistencies persist, consider using a different protein quantification method that is less susceptible to interference from your specific buffer components, such as the BCA assay.[4]

Quantitative Data

Table 1: Effect of Temperature on the Rate of Carbamylation of Ubiquitin Lysine Residues.

Temperature (°C)Lysine ResidueCarbamylation Rate Constant (x 10⁻⁵ s⁻¹) (10 molar equivalents of cyanate)Carbamylation Rate Constant (x 10⁻⁵ s⁻¹) (15 molar equivalents of cyanate)
27K6~0.5~1.0
27K33~0.8~1.9
27K48~0.6~0.9
32K6~1.0~1.8
32K33~1.5~3.0
32K48~1.0~1.5
37K6~2.0~2.0
37K33~3.0~4.0
37K48~2.5~2.0

Data extracted from a study on ubiquitin carbamylation. The rates show a clear trend of increasing carbamylation with higher temperatures.[9]

Table 2: Representative Percentage of Carbamylation under Common Proteomic Workflow Conditions.

ConditionN-terminal Carbamylation (%)Lysine Carbamylation (%)
Carbamidomethylation in 8.0 M this compound174

This data highlights that even standard procedures can introduce significant levels of carbamylation.[2]

Experimental Protocols

Protocol 1: Preparation and Deionization of this compound Solutions

  • Weighing this compound: In a fume hood, weigh out the desired amount of high-quality solid this compound.

  • Dissolution: Add the this compound to a beaker with a stir bar and add deionized water to approximately 80% of the final volume. Stir at room temperature until the this compound is completely dissolved. The dissolution process is endothermic, so the solution will become cold. Do not heat the solution to facilitate dissolution.[10]

  • Deionization: Add mixed-bed ion-exchange resin (e.g., AG 501-X8) at a ratio of approximately 1 g of resin per 10 mL of this compound solution.[5]

  • Stirring: Stir the solution gently at room temperature for 1-2 hours.

  • Filtration: Remove the resin by filtering the solution through a 0.22 µm filter.

  • Final Volume: Adjust the solution to the final desired volume with deionized water.

  • Storage: Use the solution immediately or store in single-use aliquots at -20°C.[5]

Protocol 2: Quantification of Protein Carbamylation by Mass Spectrometry (General Workflow)

  • Sample Preparation: Proteins are extracted and solubilized in a buffer, which may or may not contain this compound depending on the experimental design.

  • Enzymatic Digestion: The protein sample is digested with a protease, typically trypsin. If this compound was used for denaturation, it should be diluted to <2 M before adding the enzyme.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest). The search parameters must be set to include carbamylation of lysine residues and protein N-termini (+43.0058 Da) as a variable modification.

  • Quantification: The extent of carbamylation can be quantified by comparing the peak areas or spectral counts of the carbamylated and non-carbamylated versions of a peptide.[11]

Visualizations

Urea_Decomposition_and_Carbamylation This compound This compound (in aqueous solution) This compound->Equilibrium Temperature pH, Time AmmoniumCyanate Ammonium Cyanate Equilibrium->AmmoniumCyanate Decomposition IsocyanicAcid Isocyanic Acid (Reactive Species) AmmoniumCyanate->IsocyanicAcid Forms CarbamylatedProtein Carbamylated Protein (Modified) IsocyanicAcid->CarbamylatedProtein Carbamylation Reaction Protein Protein (with primary amines: N-terminus, Lys, Arg) Protein->CarbamylatedProtein Carbamylation Reaction

Caption: this compound decomposition to isocyanic acid and subsequent protein carbamylation.

Carbamylation_Prevention_Workflow cluster_prep This compound Solution Preparation cluster_exp Experimental Considerations Start Start: Solid this compound Dissolve Dissolve in H2O (Room Temperature) Start->Dissolve Deionize Deionize (Ion-Exchange Resin) Dissolve->Deionize Filter Filter (0.22 µm) Deionize->Filter FreshUse Use Immediately Filter->FreshUse Store Store at -20°C Filter->Store TempControl Maintain Low Temp (<37°C) FreshUse->TempControl Store->TempControl Scavengers Add Cyanate Scavengers (e.g., NH4HCO3) TempControl->Scavengers UreaRemoval Remove this compound Before High-Temp Steps Scavengers->UreaRemoval

Caption: Best practices workflow for minimizing protein carbamylation.

References

Technical Support Center: Analysis of Urea-Containing Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered when measuring urea in biological samples. Interfering substances can significantly impact the accuracy of this compound quantification. This guide offers detailed protocols and data to help you identify, troubleshoot, and resolve these interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common substances that interfere with this compound measurement?

A1: The most common interfering substances in this compound assays are proteins, bilirubin, lipids (lipemia), hemoglobin from hemolyzed samples, and certain drugs. Each of these can artificially increase or decrease the measured this compound concentration depending on the assay method used.

Q2: How do I know if my sample is compromised by an interfering substance?

A2: Visual inspection can often provide initial clues.

  • Hemolysis: A reddish or pinkish tint to the serum or plasma indicates the presence of free hemoglobin.[1][2][3]

  • Icterus (Bilirubin): A yellowish to brownish color in the sample suggests high levels of bilirubin.

  • Lipemia: A cloudy or milky appearance indicates a high concentration of lipids.

For non-visual interferences like drugs or for confirmation of visual findings, specific analytical tests or running a sample blank may be necessary.

Q3: Can I use a single method to remove all types of interfering substances?

A3: Unfortunately, there is no single method that is effective for all types of interferences. The choice of removal method depends on the specific interfering substance. For example, protein precipitation is effective for removing proteins, while photolysis is used for bilirubin. It is crucial to first identify the likely interferent in your sample to select the appropriate removal protocol.

Troubleshooting Guides

Issue 1: Inaccurate this compound Measurement Due to Protein Interference

High concentrations of proteins in samples like serum or plasma can interfere with this compound assays. The most common approach to address this is by deproteinizing the sample.

Q&A for Protein Interference

  • Q: Which protein precipitation method is best for my this compound assay?

    • A: Trichloroacetic acid (TCA) and acetone precipitation are both widely used and effective.[4][5] The choice may depend on the specific downstream application and the nature of your sample. TCA is a strong acid and provides efficient protein removal.[4][6] Acetone is an organic solvent that is also effective and can be less harsh on certain analytes.[3] Ultrafiltration is another option that separates molecules based on size and can be used to remove proteins while retaining smaller molecules like this compound.

  • Q: My protein pellet won't dissolve after TCA precipitation. What should I do?

    • A: Over-drying the pellet can make it difficult to redissolve.[7] After the final acetone wash, air-dry the pellet for a short period (e.g., 5-10 minutes) only until the visible acetone has evaporated.[8] If you are still having trouble, try resuspending the pellet in your assay buffer by vortexing for an extended period or gently sonicating.

Experimental Protocols for Protein Removal

Protocol 1: Trichloroacetic Acid (TCA) Precipitation

This protocol is effective for precipitating proteins from serum or plasma samples.

  • Sample Preparation: Start with your serum or plasma sample.

  • TCA Addition: Add an equal volume of 20% TCA to your sample (e.g., 100 µL of sample + 100 µL of 20% TCA).

  • Incubation: Vortex the mixture and incubate on ice for 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound. The precipitated proteins will form a pellet at the bottom of the tube.

  • Neutralization (Optional but Recommended): Before proceeding with the this compound assay, neutralize the supernatant by adding a suitable base (e.g., 1M NaOH) to bring the pH to a range compatible with your assay.

Workflow for TCA Precipitation

Sample This compound-Containing Sample (e.g., Serum, Plasma) Add_TCA Add Equal Volume of 20% TCA Sample->Add_TCA Incubate Incubate on Ice (30 minutes) Add_TCA->Incubate Centrifuge Centrifuge (14,000 x g, 15 min, 4°C) Incubate->Centrifuge Separate Separate Supernatant (Contains this compound) Centrifuge->Separate Pellet Protein Pellet (Discard) Centrifuge->Pellet Assay This compound Assay Separate->Assay Sample This compound-Containing Sample Load Load Sample into Ultrafiltration Device Sample->Load Centrifuge Centrifuge per Manufacturer's Protocol Load->Centrifuge Collect Collect Filtrate (Contains this compound) Centrifuge->Collect Retentate Protein Retentate (Discard) Centrifuge->Retentate Assay This compound Assay Collect->Assay Sample Icteric Sample (High Bilirubin) Expose Expose to Blue Light (440 nm, 6 hours) Sample->Expose Assay Perform this compound Assay Expose->Assay

References

Technical Support Center: Best Practices for Storing and Handling Concentrated Urea Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of concentrated urea solutions. Find answers to frequently asked questions and troubleshooting tips to ensure the integrity and effectiveness of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing concentrated this compound solutions?

A1: For long-term storage, it is recommended to store concentrated this compound solutions at 2-8°C to minimize degradation. However, to prevent crystallization, especially for highly concentrated solutions, storage at a controlled room temperature of 20 to 25°C (68 to 77°F) is also acceptable for shorter periods.[1] Avoid freezing, as the freezing point of a 32.5% this compound solution is approximately -11°C (12°F).[2][3] Prolonged storage at temperatures above 30°C should be avoided as it accelerates hydrolysis and degradation.[4]

Q2: How does pH affect the stability of this compound solutions?

A2: this compound solutions are most stable in a pH range of 4 to 8.[5][6][7] Outside of this range, the rate of decomposition increases. The lowest degradation has been observed in a lactate buffer at pH 6.0.[5][7][8]

Q3: What are the signs of this compound solution degradation, and what are the consequences?

A3: A common sign of degradation is the odor of ammonia due to the decomposition of this compound into ammonium cyanate, which then hydrolyzes to ammonium carbonate.[6][9] This leads to an increase in the pH of the solution.[6] The primary concern with this compound degradation in research, particularly in proteomics, is the formation of isocyanic acid from ammonium cyanate. Isocyanic acid can cause carbamylation of proteins, where it reacts with the amino terminus and the side chains of lysine and arginine residues.[10] This modification can interfere with protein characterization and N-terminal sequencing.

Q4: How can I prevent the degradation of my this compound solution?

A4: To prevent degradation, always use freshly prepared this compound solutions.[10] If a solution must be stored, keep it at a low temperature (2-8°C). The formation of cyanate can be minimized by preparing the solution in a buffer with a pH between 4 and 8.[6] For critical applications, this compound solutions can be deionized using a mixed-bed resin to remove cyanate immediately before use.[10] Adding 25–50 mM ammonium chloride can also decrease the formation of cyanate due to the common ion effect.[10] Do not heat this compound-containing buffers above 37°C to prevent protein carbamylation.

Q5: What type of container is best for storing this compound solutions?

A5: It is recommended to use tightly closed containers made of materials that are non-reactive and will not be corroded by this compound.[4] Stainless steel tanks are a preferred choice due to their corrosion resistance and durability.[1] For laboratory use, high-density polyethylene (HDPE) or glass containers are also suitable. Ensure containers are sealed to minimize exposure to air and prevent the absorption of moisture, as this compound solutions are hygroscopic.[1]

Troubleshooting Guide

Issue: Crystallization of this compound Solution

Symptoms:

  • Visible solid crystals in the this compound solution.

  • Difficulty in pipetting or dispensing the solution.

Possible Causes:

  • The storage temperature is too low.

  • The concentration of the this compound solution is too high for the storage temperature.

Solutions:

  • Gentle Warming: Warm the solution gently in a water bath. Do not exceed 37°C to avoid accelerating degradation.

  • Increase Storage Temperature: Store the solution at a controlled room temperature (20-25°C) if crystallization is a persistent issue at lower temperatures.[1]

  • Dilution: If permissible for your application, dilute the solution to a lower concentration.

Issue: Unexpected pH Shift in the Solution

Symptoms:

  • The measured pH of the this compound solution is higher than the expected value of the buffer.

  • An odor of ammonia is present.

Possible Causes:

  • Degradation of this compound into ammonia and carbon dioxide.[6]

Solutions:

  • Prepare Fresh Solution: Discard the old solution and prepare a fresh one using high-purity this compound and deionized water.

  • Buffer at Optimal pH: Prepare the solution in a buffer with a pH between 4 and 8 to enhance stability.[5][6][7]

  • Deionization: Immediately before use, deionize the solution with a mixed-bed resin to remove ionic degradation products.[10]

Data Presentation

Table 1: this compound Solubility in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
20108[11]
2554.5 (g/L)[10]
3062.5[12]
6071.5[12]
8080[12]
10088[12]

Table 2: Recommended Storage Conditions and Stability Factors

ParameterRecommendationRationale
Storage Temperature 2-8°C (long-term) or 20-25°C (short-term)[1]Minimizes degradation; prevents crystallization.
pH 4-8[5][6][7]This compound is most stable in this pH range.
Container Tightly sealed, non-corrosive (e.g., stainless steel, HDPE, glass)[1][4]Prevents contamination and moisture absorption.
Light Exposure Store in a dark place or use amber containers.[4][13]Protects from light-induced degradation.
Additives 25-50 mM Ammonium Chloride[10]Reduces cyanate formation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Solution (e.g., 8 M)

Materials:

  • High-purity this compound (e.g., molecular biology grade)

  • Deionized or distilled water[14]

  • Graduated cylinder

  • Beaker

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Calculate the required mass of this compound. The molecular weight of this compound is 60.06 g/mol . To prepare 1 liter of an 8 M solution, you will need: 8 moles/L * 60.06 g/mol = 480.48 g

  • Measure the water. Measure out a volume of deionized or distilled water that is less than your final desired volume (e.g., 700 mL for a 1 L solution).[14]

  • Dissolve the this compound. Place the beaker on a magnetic stirrer and add the stir bar. Slowly add the weighed this compound to the water while stirring.[14] The dissolution of this compound is endothermic, so the solution will become cold.[15] Gentle warming (not exceeding 30°C) can be used to aid dissolution if necessary.[14]

  • Adjust the final volume. Once the this compound is fully dissolved, transfer the solution to a graduated cylinder and add water to reach the final desired volume.

  • Mix thoroughly. Ensure the solution is homogeneous.

Protocol 2: Deionization of this compound Solutions to Remove Cyanate

Materials:

  • Prepared this compound solution

  • Mixed-bed ion-exchange resin (e.g., AG 501-X8)

  • Beaker

  • Magnetic stirrer and stir bar

  • Filter paper and funnel or a filtration system

Procedure:

  • Add the resin. For every 10 mL of this compound solution, add approximately 1 g of mixed-bed resin.

  • Stir the mixture. Stir the solution with the resin for about one hour at room temperature.

  • Monitor the resin (if it has an indicator). Some resins have a color indicator that changes when the resin is exhausted. If the color persists, the deionization is complete. If the color changes, add more resin and continue stirring.

  • Filter the solution. Separate the resin from the this compound solution by filtration. The deionized this compound solution is now ready for immediate use.

Visualizations

troubleshooting_workflow Troubleshooting this compound Solution Crystallization start Crystals observed in this compound solution check_temp Is storage temperature below 20°C? start->check_temp warm_solution Gently warm solution (do not exceed 37°C) check_temp->warm_solution Yes consider_dilution Is dilution an option for the application? check_temp->consider_dilution No check_dissolved Do crystals dissolve? warm_solution->check_dissolved increase_temp Store at a controlled room temperature (20-25°C) check_dissolved->increase_temp Yes check_dissolved->consider_dilution No end_success Solution is ready for use increase_temp->end_success dilute_solution Dilute to a lower concentration consider_dilution->dilute_solution Yes end_fail Consult further experimental protocols consider_dilution->end_fail No dilute_solution->end_success

Caption: Troubleshooting workflow for this compound solution crystallization.

degradation_pathway This compound Degradation and Protein Carbamylation Pathway cluster_prevention Prevention Strategies This compound This compound ammonium_cyanate Ammonium Cyanate This compound->ammonium_cyanate Equilibrium isocyanic_acid Isocyanic Acid ammonium_cyanate->isocyanic_acid ammonia_co2 Ammonia + Carbon Dioxide ammonium_cyanate->ammonia_co2 Hydrolysis carbamylated_protein Carbamylated Protein (Altered Function) isocyanic_acid->carbamylated_protein protein Protein (with free amino groups) fresh_prep Use Freshly Prepared Solutions low_temp Store at 2-8°C optimal_ph Buffer at pH 4-8

References

Technical Support Center: Troubleshooting Smearing in Western Blots with Urea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting smearing issues encountered when using urea in Western blot experiments. The following question-and-answer format directly addresses common problems and offers detailed solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing vertical smearing in my Western blot when using a this compound-based sample buffer?

Vertical smearing in your Western blot is a common issue that can arise from several factors related to sample preparation and electrophoresis conditions, especially when using a strong denaturant like this compound.[1] The primary culprits are often incomplete protein solubilization, protein aggregation, or issues with the gel matrix itself.

  • Protein Aggregation: Even with this compound, some proteins, particularly those that are prone to aggregation or are present in high concentrations, can still form aggregates.[1] These aggregates do not migrate properly through the gel, leading to streaks and smears. Overloading the gel with too much protein can exacerbate this issue.[2]

  • Incomplete Denaturation: While this compound is a powerful denaturant, incomplete denaturation can still occur. This can be due to insufficient incubation time in the this compound buffer or a this compound concentration that is too low to fully unfold the target protein.

  • Sample Viscosity: High concentrations of this compound, along with nucleic acids from the cell lysate, can increase the viscosity of your sample. This viscosity can impede the sample from properly entering the gel, causing it to linger in the well and streak down the lane.

  • This compound-Related Artifacts: If you are running a this compound-containing polyacrylamide gel (this compound-PAGE), smearing can occur if the this compound in the upper part of the gel moves in the opposite direction of your sample. Pre-running the gel can help to mitigate this effect.

Q2: How can I prevent protein aggregation when using a this compound lysis buffer?

Preventing protein aggregation is crucial for obtaining sharp, well-defined bands. Here are several strategies to minimize aggregation in this compound-based buffers:

  • Optimize this compound Concentration: While 8M this compound is commonly used, the optimal concentration can vary depending on the protein. For some proteins, a lower concentration of 6M this compound may be sufficient for denaturation without promoting aggregation.[3] In some cases, a combination of 7M this compound and 2M thiothis compound can be more effective for difficult-to-solubilize proteins.[4]

  • Avoid Excessive Heating: Heating samples containing this compound at high temperatures (e.g., 95-100°C) can lead to protein carbamylation, a modification that can alter a protein's charge and lead to smearing.[5][6] If heating is necessary, it is often recommended to do so at a lower temperature (e.g., 37°C or 70°C) for a shorter duration.[7] For many applications with this compound buffers, incubation at room temperature for 15-30 minutes is sufficient for denaturation.[7]

  • Include Reducing Agents: The presence of reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) is critical for breaking disulfide bonds and preventing protein cross-linking, which contributes to aggregation. Ensure they are added fresh to your lysis and sample buffers.

  • Sonication: To reduce viscosity from DNA and improve cell lysis, sonicate your samples on ice after adding the this compound-containing lysis buffer.[8]

  • Centrifugation: After lysis and denaturation, centrifuge your samples at high speed to pellet any insoluble material before loading the supernatant onto the gel.

Q3: What is the recommended temperature and incubation time for preparing samples with this compound buffer?

Unlike standard Laemmli buffer preparation which often involves boiling, samples with this compound require more careful handling to avoid carbamylation.[5][6]

TemperatureIncubation TimeConsiderations
Room Temperature 15 - 30 minutesOften sufficient for denaturation and minimizes the risk of carbamylation.
37°C 10 - 20 minutesA gentle heating step that can enhance denaturation for some proteins without significant carbamylation.[6]
70°C 5 - 10 minutesA higher temperature that may be necessary for very stable proteins, but the risk of carbamylation increases.[7]
95-100°C Not Recommended High temperatures significantly increase the rate of this compound decomposition into isocyanate, leading to protein carbamylation and artifacts.[5][6]

Always use freshly prepared this compound solutions , as this compound in aqueous solutions can spontaneously hydrolyze to form isocyanate, which causes carbamylation.[6]

Experimental Protocols

Protocol 1: Sample Preparation using this compound Lysis Buffer

This protocol is designed for the lysis of cultured cells to extract proteins for Western blotting, particularly for proteins that are difficult to solubilize with standard RIPA or NP-40 buffers.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound Lysis Buffer (see table below for recipes)

  • Protease and Phosphatase Inhibitor Cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Sonicator

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold this compound Lysis Buffer with freshly added protease and phosphatase inhibitors to the dish (e.g., 1 mL for a 10 cm dish).

  • Using a cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on a rocker at 4°C for 30 minutes.

  • Sonicate the lysate on ice to shear DNA and reduce viscosity. Use short bursts (e.g., 3-4 bursts of 10 seconds each) to prevent sample heating.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube. This is your protein extract.

  • Determine the protein concentration using a compatible protein assay (e.g., Bradford assay, being mindful of buffer components that may interfere).

  • Proceed to prepare the samples for loading on the gel.

Protocol 2: Preparing Samples for SDS-PAGE with this compound Sample Buffer

Materials:

  • Protein extract (from Protocol 1 or other methods)

  • 2x this compound Sample Buffer (see table below for recipe)

  • Microcentrifuge tubes

Procedure:

  • Based on the protein concentration, calculate the volume of protein extract needed for your desired protein load per well (typically 20-50 µg).

  • In a fresh microcentrifuge tube, mix equal volumes of your protein extract and 2x this compound Sample Buffer.

  • Vortex the mixture gently.

  • Incubate the samples at room temperature for 15-30 minutes or at 37°C for 10-20 minutes to ensure complete denaturation. Avoid boiling.

  • Centrifuge the samples briefly to collect the contents at the bottom of the tube.

  • The samples are now ready to be loaded onto your SDS-PAGE gel.

Data Presentation

Table 1: Composition of this compound-Based Lysis and Sample Buffers
Buffer ComponentLysis Buffer (8M this compound)Lysis Buffer (7M this compound/2M Thiothis compound)2x Sample Buffer (6M this compound)
This compound 8 M7 M6 M
Thiothis compound -2 M-
Tris-HCl (pH 6.8) 62.5 mM62.5 mM125 mM
SDS 2%2%4%
Glycerol 10%10%20%
β-mercaptoethanol 5%5%10%
Bromophenol Blue --0.004%
CHAPS -4%-
Protease Inhibitors Add freshAdd fresh-
Phosphatase Inhibitors Add freshAdd fresh-

Note: The final concentration of all components in the sample loaded on the gel will be 1x.

Visualizations

Diagram 1: Troubleshooting Workflow for Smearing in this compound-Based Western Blots

Troubleshooting_Smearing Start Start: Vertical Smearing Observed CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckGelRun Review Electrophoresis Conditions Start->CheckGelRun Overloading Is protein load too high? CheckSamplePrep->Overloading Check PreRunGel Are you using a this compound-PAGE gel? CheckGelRun->PreRunGel Heating Was the sample boiled? Overloading->Heating No ReduceLoad Reduce protein load (10-30 µg) Overloading->ReduceLoad Yes AvoidBoiling Incubate at RT or 37°C Heating->AvoidBoiling Yes Viscosity Is the sample viscous? Heating->Viscosity No Resolved Smearing Resolved ReduceLoad->Resolved AvoidBoiling->Resolved Sonicate Sonicate lysate on ice Viscosity->Sonicate Yes UreaConc Is this compound concentration optimal? Viscosity->UreaConc No Sonicate->Resolved Optimizethis compound Try 6M this compound or 7M this compound/2M Thiothis compound UreaConc->Optimizethis compound No FreshBuffer Are buffers fresh? UreaConc->FreshBuffer Yes Unresolved Smearing Persists: Consult further resources Optimizethis compound->Unresolved MakeFresh Prepare fresh lysis and sample buffers FreshBuffer->MakeFresh No FreshBuffer->Resolved Yes MakeFresh->Resolved PreRun Pre-run the gel for 30-60 min PreRunGel->PreRun Yes PreRunGel->Unresolved No PreRun->Resolved

Caption: A logical workflow to diagnose and resolve vertical smearing in Western blots when using this compound.

Diagram 2: Mechanism of this compound-Induced Protein Denaturation

Urea_Denaturation NativeProtein Native Protein (Folded State) UnfoldedProtein Denatured Protein (Unfolded State) NativeProtein->UnfoldedProtein Denaturation This compound This compound (Chaotropic Agent) Direct Direct Interaction This compound->Direct Indirect Indirect Interaction (Solvent-mediated) This compound->Indirect Hbonding Hydrogen bonding with peptide backbone and polar side chains Direct->Hbonding WaterStructure Disruption of water hydrogen bond network Indirect->WaterStructure Hbonding->UnfoldedProtein stabilizes unfolded state HydrophobicEffect Weakening of the hydrophobic effect WaterStructure->HydrophobicEffect HydrophobicEffect->UnfoldedProtein exposes hydrophobic core

Caption: The dual mechanism of protein denaturation by this compound, involving both direct and indirect interactions.

References

Technical Support Center: Optimizing Protein Denaturation with Urea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when using urea for protein denaturation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for denaturing my protein?

There is no single optimal concentration of this compound for all proteins.[1] The ideal concentration depends on the intrinsic stability of your specific protein.[1] For many proteins, denaturation is achieved in the range of 6 M to 8 M this compound. However, some less stable proteins, like certain enzymes, may denature in concentrations as low as 3 M this compound.[1] Conversely, highly stable proteins, particularly those from thermophilic organisms or with multiple disulfide bonds, may not fully denature even in 8 M this compound.[2] It is recommended to perform a titration experiment with increasing this compound concentrations (e.g., 1 M to 8 M) to determine the minimum concentration required for complete denaturation of your protein of interest.[1]

Q2: How long should I incubate my protein with this compound?

Incubation time is another critical parameter that depends on the protein and the this compound concentration used. For complete denaturation, incubation times can range from a few minutes to several hours. Some protocols suggest incubating for 1, 3, and 12 hours to find the optimal time. In some instances, an overnight incubation at room temperature may be necessary, especially if lower this compound concentrations are used. It is important to note that prolonged incubation, especially at elevated temperatures, can lead to protein modification (see Q5).

Q3: At what temperature should I perform the this compound denaturation?

Most this compound denaturation protocols are performed at room temperature. It is crucial to avoid heating this compound solutions above 30-35°C, as this can lead to the formation of isocyanate, which can cause irreversible carbamylation of the protein. This modification can alter the protein's charge and interfere with downstream applications. If a protein is particularly resistant to denaturation, increasing the temperature slightly (while staying below the threshold for carbamylation) can enhance the denaturing effect of this compound.[3]

Q4: Should I always use a freshly prepared this compound solution?

Yes, it is highly recommended to use freshly prepared this compound solutions for your experiments. Over time, this compound in solution can degrade into cyanate, which can lead to carbamylation of amino groups on the protein. This modification can alter the protein's properties and lead to artifacts in your results. If you must store a this compound solution, it is best to do so in aliquots at -20°C and use them promptly after thawing.

Q5: What is the difference between this compound and guanidinium hydrochloride (GdnHCl) for protein denaturation?

This compound and GdnHCl are both chaotropic agents that disrupt the non-covalent interactions holding a protein in its native conformation. However, GdnHCl is a more potent denaturant than this compound.[2] Therefore, a lower concentration of GdnHCl (typically around 6 M) is often sufficient for complete denaturation. The choice between the two depends on the specific protein and downstream applications. For instance, the high ionic strength of GdnHCl can interfere with techniques like SDS-PAGE, causing proteins to precipitate with the SDS.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Protein is not fully denatured, even in 8M this compound. The protein is highly stable or aggregated.- Increase the incubation time. - Try a stronger denaturant like 6M Guanidinium Hydrochloride (GdnHCl). - For inclusion bodies, a sonication step might be necessary to aid in solubilization.[2] - Consider adding a reducing agent like DTT or β-mercaptoethanol to break disulfide bonds.
Protein precipitates upon addition of this compound. The protein may be aggregating before complete unfolding.- Add the this compound solution to the protein sample slowly while gently mixing. - Perform the denaturation at a lower temperature (e.g., 4°C), although this may require a longer incubation time.
Inconsistent results between experiments. - Use of old or improperly stored this compound solutions leading to varying concentrations of reactive cyanate. - Inconsistent incubation times or temperatures.- Always prepare fresh this compound solutions or use freshly thawed aliquots. - Carefully control and document incubation time and temperature for each experiment.
Artifacts observed in downstream analysis (e.g., mass spectrometry, IEF). Carbamylation of the protein due to cyanate in the this compound solution.- Use high-purity this compound and always prepare solutions fresh. - Avoid heating this compound solutions above 30-35°C.
Difficulty removing this compound after denaturation. This compound is a small molecule that can be challenging to remove completely.- For refolding studies, stepwise dialysis against decreasing concentrations of this compound is recommended. - For applications where this compound is undesirable (e.g., immunization), precipitation of the protein with ethanol can be an effective removal method.[5] - Desalting columns (e.g., Sephadex G-50) can also be used to separate the protein from this compound.[5]

Quantitative Data on this compound-Induced Denaturation

The following table summarizes the kinetic constant of native denaturation (Knd) for two model proteins at different temperatures. Knd is the concentration of this compound that results in the half-maximal rate of protein denaturation.

ProteinTemperature (°C)Knd of this compound (M)
Hen Egg White Lysozyme (HEWL)52.69 ± 0.06
Hen Egg White Lysozyme (HEWL)152.69 ± 0.06
Hen Egg White Lysozyme (HEWL)252.69 ± 0.06
Hen Egg White Lysozyme (HEWL)352.69 ± 0.06
Yeast Hexokinase (HK)53.31 ± 0.22
Yeast Hexokinase (HK)153.31 ± 0.22
Yeast Hexokinase (HK)252.85 ± 0.15
Yeast Hexokinase (HK)352.45 ± 0.11

Data adapted from a study on real-time protein unfolding.[6]

Experimental Protocols & Workflows

General Protocol for Protein Denaturation with this compound

This protocol provides a general framework for denaturing a purified protein solution with this compound.

Materials:

  • Purified protein solution

  • High-purity solid this compound

  • Appropriate buffer (e.g., Tris, HEPES, PBS)

  • Reducing agent (e.g., DTT or β-mercaptoethanol, optional)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare the this compound Stock Solution:

    • On the day of the experiment, weigh out the required amount of solid this compound to achieve the desired final concentration (e.g., for 10 mL of 8 M this compound, use 4.8 g of this compound).

    • Add the this compound to your chosen buffer, using a volume slightly less than the final desired volume.

    • Gently stir at room temperature until the this compound is completely dissolved. The dissolution of this compound is an endothermic process, so the solution will become cold.

    • Once dissolved, adjust the final volume with buffer.

    • Verify and adjust the pH of the this compound solution as needed.

  • Denaturation:

    • Add the this compound solution to your protein sample to achieve the final desired concentrations of both protein and this compound. This can be done by adding concentrated this compound solution to the protein or by dialyzing the protein against a buffer containing this compound.

    • If required, add a reducing agent to the final solution.

    • Incubate the mixture at the desired temperature (typically room temperature) for the determined amount of time with gentle agitation.

  • Analysis:

    • Proceed with your downstream application, such as spectroscopy, electrophoresis, or enzymatic assays.

Workflow for Solubilization of Inclusion Bodies using this compound

G cluster_0 Cell Lysis & Inclusion Body Isolation cluster_1 Denaturation cluster_2 Downstream Processing a Cell Pellet b Resuspend in Lysis Buffer a->b c Sonication or High-Pressure Homogenization b->c d Centrifugation c->d e Isolate Inclusion Body Pellet d->e f Resuspend Inclusion Bodies in this compound Buffer (e.g., 8M this compound) e->f g Incubate with Agitation (e.g., Room Temp, several hours) f->g h Centrifuge to Remove Insoluble Debris g->h i Collect Solubilized Protein in Supernatant h->i j Protein Refolding (e.g., Dialysis) i->j k Purification (e.g., Chromatography) j->k l Analysis k->l G cluster_0 Controllable Experimental Parameters cluster_1 Inherent Protein Properties Urea_Conc This compound Concentration Denaturation Denaturation Outcome Urea_Conc->Denaturation Inc_Time Incubation Time Inc_Time->Denaturation Temp Temperature Temp->Denaturation Additives Additives (e.g., Reducing Agents) Additives->Denaturation Stability Intrinsic Protein Stability Stability->Denaturation Disulfide Disulfide Bonds Disulfide->Denaturation Aggregation Aggregation Propensity Aggregation->Denaturation

References

managing pH changes in urea buffers during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing pH changes in urea-containing buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does the pH of my this compound buffer increase over time?

The pH of a this compound solution tends to increase due to the chemical equilibrium of this compound with ammonium cyanate. In aqueous solutions, this compound slowly decomposes into ammonium cyanate (NH₄⁺NCO⁻).[1] This is followed by the hydrolysis of the cyanate ion to form ammonium and carbonate ions, which in turn produces ammonia (NH₃).[2] The accumulation of ammonia, a weak base, is the primary reason for the observed increase in the pH of the solution over time.[1][2]

Q2: What is protein carbamylation and why is it a concern in this compound buffers?

Protein carbamylation is a non-enzymatic post-translational modification where isocyanic acid, which is in equilibrium with ammonium cyanate, reacts with free amino groups on proteins.[3] This primarily affects the N-terminal α-amino group and the ε-amino group of lysine residues. This modification can alter the protein's structure, charge, and function, potentially leading to experimental artifacts, loss of biological activity, and interference with downstream analyses like mass spectrometry.[3][4][5]

Q3: How does temperature affect the stability and pH of my this compound buffer?

Higher temperatures accelerate the decomposition of this compound into ammonium cyanate and its subsequent hydrolysis, leading to a faster increase in pH.[6][7][8][9][10] Therefore, it is strongly recommended to avoid heating this compound solutions above 37°C.[11] The dissolution of this compound is an endothermic process, causing the solution to cool down; it is best to let it return to room temperature naturally without heating.[11][12] Additionally, the pKa of many common buffering agents, such as Tris, is temperature-dependent, which can also contribute to pH shifts with temperature changes.

Q4: How can I minimize pH changes and protein carbamylation in my this compound buffers?

To maintain a stable pH and reduce the risk of protein carbamylation, the following best practices are recommended:

  • Use freshly prepared this compound solutions: Ideally, this compound buffers should be made fresh for each experiment.[12]

  • Use high-purity this compound: Start with high-quality, nuclease-free and protease-free this compound to minimize contaminants.

  • Avoid heating: Prepare this compound solutions at room temperature.[11][12]

  • Proper storage: If a this compound solution must be stored, it should be kept at 4°C for no more than a few days. For longer-term storage, aliquots can be stored at -20°C.[13]

  • Deionization: Use a mixed-bed ion-exchange resin to remove ionic contaminants, including cyanate, from the this compound solution immediately before use.[13][14][15][16][17][18]

  • Work at a slightly acidic pH: this compound solutions are more stable in the pH range of 4-8.[6][7][8][9][10]

Troubleshooting Guide: pH Instability in this compound Buffers

This guide provides a systematic approach to troubleshooting common issues related to pH instability in this compound buffers.

Problem: The measured pH of my freshly prepared this compound buffer is different from the target pH.
Possible Cause Troubleshooting Steps
Temperature effect on the buffer's pKa. 1. Ensure you are measuring the pH at the temperature at which the buffer will be used. The pKa of many buffers, especially Tris, is highly sensitive to temperature. 2. If you prepared the buffer at room temperature but will use it at 4°C, the pH will be higher. Adjust the pH at the intended temperature of use.
Inaccurate pH meter calibration. 1. Recalibrate your pH meter using fresh, unexpired calibration buffers. 2. Ensure the calibration buffers bracket your target pH.
Endothermic dissolution of this compound. 1. Allow the this compound solution to return to room temperature before making final pH adjustments. The dissolution of this compound is endothermic and will cool the solution, affecting the pH reading.[11][12]
Problem: The pH of my this compound buffer is drifting upwards during my experiment.
Possible Cause Troubleshooting Steps
This compound decomposition. 1. If the experiment is lengthy, consider preparing a fresh batch of this compound buffer. 2. If possible, perform the experiment at a lower temperature to slow down the rate of this compound decomposition.[6][7][8][9][10]
CO₂ absorption from the atmosphere. 1. Keep the buffer container sealed when not in use to minimize the absorption of atmospheric carbon dioxide, which can affect the pH of poorly buffered solutions.

Quantitative Data on this compound Buffer Stability

The stability of this compound solutions is influenced by temperature, pH, and storage time. The following tables summarize the expected changes.

Table 1: Effect of Temperature on this compound Degradation Rate in a Lactate Buffer (pH 6.0)

Temperature (°C)This compound Concentration (%)Degradation Rate Constant (k) x 10⁻⁵ (h⁻¹)
252.50.21
402.52.15
602.520.4
25200.18
40201.99
602018.2

Data adapted from a study on the stability of this compound in pharmaceutical preparations. The degradation rate constant (k) indicates the speed of this compound decomposition; a higher value signifies lower stability.[6][7][8][9][10]

Table 2: Influence of pH on this compound Stability at 60°C

Buffer SystempHThis compound Remaining after 24 hours (%)
Glycine-HCl3.1198.5
Lactate4.0299.1
Lactate6.0099.3
Phosphate8.0198.9
Borate9.6797.8

This data illustrates that this compound is most stable in a slightly acidic to neutral pH range.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Preparation of Deionized 8M this compound Stock Solution

This protocol describes how to prepare an 8M this compound solution and remove ionic contaminants using a mixed-bed ion-exchange resin.

Materials:

  • High-purity this compound

  • Deionized water

  • Mixed-bed ion-exchange resin (e.g., AG 501-X8)[14][15]

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Buchner funnel and Whatman No. 1 paper)[13]

  • Sterile, sealed storage bottles

Procedure:

  • To prepare 1 liter of 8M this compound solution, weigh out 480.5 g of this compound.

  • In a beaker, add the this compound to approximately 800 mL of deionized water.

  • Place the beaker on a stir plate with a magnetic stir bar and stir at room temperature until the this compound is completely dissolved. Do not heat the solution to aid dissolution.[11][12]

  • Once the this compound is dissolved, add approximately 10 g of mixed-bed ion-exchange resin per liter of solution.

  • Continue stirring for 1-2 hours at room temperature.

  • Filter the solution through Whatman No. 1 paper to remove the resin beads.[13]

  • Bring the final volume to 1 liter with deionized water.

  • This deionized 8M this compound stock solution should be used immediately or stored in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Protein Lysis Buffer Containing 8M this compound

This protocol provides an example of preparing a common protein lysis buffer containing 8M this compound.

Materials:

  • Deionized 8M this compound Stock Solution (from Protocol 1)

  • 1 M Tris-HCl, pH 8.0

  • 0.5 M EDTA, pH 8.0

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail (optional)

Procedure:

  • To prepare 10 mL of lysis buffer, combine the following in a sterile conical tube:

    • 8 mL of deionized 8M this compound Stock Solution

    • 0.5 mL of 1 M Tris-HCl, pH 8.0 (final concentration 50 mM)

    • 20 µL of 0.5 M EDTA, pH 8.0 (final concentration 1 mM)

    • Deionized water to a final volume of 10 mL.

  • Mix the solution thoroughly by vortexing.

  • Immediately before use, add the recommended amount of protease and phosphatase inhibitors.

  • Keep the lysis buffer on ice.

Visualizations

Urea_Degradation_Pathway This compound This compound CO(NH2)2 AmmoniumCyanate Ammonium Cyanate NH4+NCO- This compound->AmmoniumCyanate Equilibrium IsocyanicAcid Isocyanic Acid HNCO AmmoniumCyanate->IsocyanicAcid AmmoniaCarbonate Ammonia + Carbonate NH3 + CO3^2- AmmoniumCyanate->AmmoniaCarbonate Hydrolysis CarbamylatedProtein Carbamylated Protein IsocyanicAcid->CarbamylatedProtein Protein Protein (with -NH2 groups) Protein->CarbamylatedProtein

Caption: Chemical pathways of this compound degradation and protein carbamylation.

Troubleshooting_Workflow Start pH Instability in this compound Buffer CheckFreshness Is the buffer freshly prepared? Start->CheckFreshness CheckTemp Was pH adjusted at the correct temperature? CheckFreshness->CheckTemp Yes PrepareFresh Prepare a fresh buffer solution. CheckFreshness->PrepareFresh No CheckPurity Was high-purity this compound used? CheckTemp->CheckPurity Yes AdjustTemp Adjust pH at the experimental temperature. CheckTemp->AdjustTemp No CheckDeionization Was the this compound solution deionized? CheckPurity->CheckDeionization Yes UseHighPurity Use high-purity, molecular biology grade this compound. CheckPurity->UseHighPurity No Deionize Deionize the this compound solution before use. CheckDeionization->Deionize No FurtherInvestigation Consider other factors (e.g., sample matrix effects) CheckDeionization->FurtherInvestigation Yes ProblemSolved Problem Resolved PrepareFresh->ProblemSolved AdjustTemp->ProblemSolved UseHighPurity->ProblemSolved Deionize->ProblemSolved

Caption: Troubleshooting workflow for pH instability in this compound buffers.

References

Validation & Comparative

A Researcher's Guide to Validating Protein Unfolding Models with Urea Denaturation Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational stability of proteins is paramount. Urea-induced denaturation is a cornerstone technique for these investigations, providing valuable data to probe the thermodynamics of protein folding. However, the interpretation of this data relies on the application of appropriate unfolding models. This guide provides a comparative analysis of common protein unfolding models validated with this compound denaturation data, supported by experimental evidence and detailed protocols.

Unraveling Protein Stability: An Overview of Unfolding Models

The denaturation of a protein by this compound is a complex process that can be simplified and analyzed using various theoretical models. The choice of model is critical as it dictates the interpretation of experimental data and the thermodynamic parameters derived. The most prevalent models include the two-state unfolding model, the three-state unfolding model, and the Linear Extrapolation Method (LEM).

The two-state model is the simplest, assuming that the protein exists in either a folded (Native, N) or an unfolded (Unfolded, U) state, with no stable intermediates. This model is often applicable to small, single-domain proteins that exhibit cooperative unfolding.

In contrast, the three-state model introduces a stable intermediate (I) state between the native and unfolded states (N ⇌ I ⇌ U). This model is more appropriate for larger, multi-domain proteins or those that unfold through a more complex pathway where a partially folded intermediate is populated.

The Linear Extrapolation Method (LEM) is a widely used approach to analyze denaturation curves, particularly for two-state transitions. It is based on the empirical observation that the Gibbs free energy of unfolding (ΔG) often varies linearly with the concentration of the denaturant. By extrapolating this linear relationship to zero denaturant concentration, the conformational stability of the protein in its native state (ΔG(H₂O)) can be determined.

Comparative Analysis of Unfolding Models: A Data-Driven Approach

To objectively compare these models, we will examine their application to the this compound-induced denaturation of a model protein, sperm whale apomyoglobin. Apomyoglobin is known to exhibit a three-state unfolding transition, making it an excellent candidate for this comparative analysis.[1][2]

Quantitative Data Summary

The following tables summarize the key thermodynamic parameters obtained from fitting this compound denaturation data of apomyoglobin to both two-state and three-state models, as monitored by circular dichroism (CD) and fluorescence spectroscopy.

Table 1: Comparison of Thermodynamic Parameters from Two-State and Three-State Models for Apomyoglobin Denaturation Monitored by Circular Dichroism

ParameterTwo-State ModelThree-State Model (N ⇌ I)Three-State Model (I ⇌ U)
C_m_ (M) 2.92.13.5
m-value (kcal mol⁻¹ M⁻¹) 1.50.80.7
ΔG(H₂O) (kcal mol⁻¹) 4.351.682.45

C_m_ is the midpoint of the denaturation transition. The m-value represents the dependence of ΔG on the denaturant concentration. ΔG(H₂O) is the Gibbs free energy of unfolding in the absence of denaturant.

Table 2: Comparison of Thermodynamic Parameters from Two-State and Three-State Models for Apomyoglobin Denaturation Monitored by Tryptophan Fluorescence

ParameterTwo-State ModelThree-State Model (N ⇌ I)Three-State Model (I ⇌ U)
C_m_ (M) Not a good fit1.83.2
m-value (kcal mol⁻¹ M⁻¹) Not applicable0.90.6
ΔG(H₂O) (kcal mol⁻¹) Not applicable1.621.92

As the data indicates, the three-state model provides a more detailed and accurate description of apomyoglobin unfolding, with distinct thermodynamic parameters for both the N ⇌ I and I ⇌ U transitions.[3] The two-state model, while simpler, fails to capture the complexity of the unfolding process, especially when monitored by fluorescence, which is more sensitive to the local environment of tryptophan residues and thus to the presence of intermediates.[3]

Experimental Protocols: A Step-by-Step Guide

Reproducible and high-quality data is the foundation of any robust model validation. Here, we provide detailed protocols for performing this compound-induced protein denaturation experiments monitored by circular dichroism and fluorescence spectroscopy.

Protocol 1: this compound-Induced Protein Denaturation Monitored by Circular Dichroism

This protocol is adapted for determining the conformational stability of a globular protein using this compound-induced unfolding curves monitored by CD spectroscopy.[4][5]

1. Sample Preparation:

  • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 2 mM sodium citrate, pH 7.0). The protein concentration should be such that the CD signal is in the optimal range of the instrument (typically 0.1-1.0 mg/mL).
  • Prepare a series of this compound solutions in the same buffer, ranging from 0 M to 8 M in 0.2 M increments.
  • For each data point, mix the protein stock solution with the appropriate this compound solution to achieve the desired final this compound concentration and a constant final protein concentration.
  • Allow the samples to equilibrate for a sufficient time (e.g., 2-4 hours or overnight) at a constant temperature (e.g., 25°C) to ensure that the unfolding reaction has reached equilibrium.

2. CD Measurement:

  • Use a calibrated circular dichroism spectropolarimeter.
  • Set the wavelength to monitor a region sensitive to the protein's secondary structure, typically 222 nm for alpha-helical proteins.
  • Use a quartz cuvette with a suitable path length (e.g., 1 mm or 1 cm, depending on the protein concentration and signal).
  • Record the CD signal (in millidegrees) for each sample, ensuring that the signal has stabilized.

3. Data Analysis:

  • Plot the observed CD signal at 222 nm as a function of the this compound concentration.
  • Fit the resulting denaturation curve to the appropriate unfolding model (two-state or three-state) using non-linear least squares fitting software to extract the thermodynamic parameters.

Protocol 2: this compound-Induced Protein Denaturation Monitored by Fluorescence Spectroscopy

This protocol outlines the procedure for monitoring protein unfolding by observing changes in the intrinsic tryptophan fluorescence.[3]

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1. The final protein concentration should be optimized for fluorescence measurements (typically in the µM range).

2. Fluorescence Measurement:

  • Use a calibrated spectrofluorometer.
  • Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan residues).
  • Record the emission spectrum from 300 nm to 400 nm.
  • The data can be presented as the fluorescence intensity at a specific wavelength (e.g., the emission maximum) or as the wavelength of the emission maximum (λ_max_).

3. Data Analysis:

  • Plot the fluorescence intensity or λ_max_ as a function of the this compound concentration.
  • Fit the data to the appropriate unfolding model to determine the thermodynamic parameters. For three-state transitions, the change in fluorescence intensity can often reveal the population of the intermediate state.[3]

Visualizing the Workflow and Logical Relationships

To better understand the process of validating protein unfolding models, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the experimental data and the different models.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Protein_Stock Protein Stock Solution Equilibration Mixing and Equilibration Protein_Stock->Equilibration Urea_Series This compound Stock Solutions (0-8 M) Urea_Series->Equilibration Spectroscopy Spectroscopic Measurement (CD or Fluorescence) Equilibration->Spectroscopy Denaturation_Curve Plot Denaturation Curve Spectroscopy->Denaturation_Curve Model_Fitting Non-linear Least Squares Fitting Denaturation_Curve->Model_Fitting Parameters Thermodynamic Parameters (Cm, m-value, ΔG) Model_Fitting->Parameters

Experimental workflow for this compound denaturation studies.

Logical_Relationship cluster_models Unfolding Models cluster_validation Model Validation Raw_Data Raw Spectroscopic Data (Signal vs. [this compound]) Two_State Two-State Model (N ⇌ U) Raw_Data->Two_State Three_State Three-State Model (N ⇌ I ⇌ U) Raw_Data->Three_State LEM Linear Extrapolation Method (for Two-State) Two_State->LEM Goodness_of_Fit Goodness of Fit (R²) Residuals Analysis Two_State->Goodness_of_Fit Three_State->Goodness_of_Fit Model_Selection Model Selection (e.g., F-test) Goodness_of_Fit->Model_Selection Parameter_Consistency Consistency of Parameters (across different probes) Parameter_Consistency->Model_Selection Final_Model Selected Unfolding Model and Thermodynamic Parameters Model_Selection->Final_Model

Logical relationship for model validation.

Conclusion

The validation of protein unfolding models with this compound denaturation data is a critical step in characterizing protein stability. While the two-state model and the Linear Extrapolation Method offer a simplified and often adequate description for many proteins, the three-state model is essential for accurately describing the unfolding of proteins that populate stable intermediates. The choice of model should be guided by the experimental data, with careful consideration of the goodness of fit and the consistency of the derived thermodynamic parameters across different spectroscopic probes. By following rigorous experimental protocols and applying the appropriate analytical framework, researchers can gain valuable insights into the forces that govern protein structure and function.

References

Unraveling Protein Stability: A Comparative Guide to Circular Dichroism Spectroscopy for Monitoring Urea-Induced Unfolding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding protein stability is paramount. Circular Dichroism (CD) spectroscopy stands as a powerful and accessible technique to monitor the structural changes of proteins as they unfold in the presence of denaturants like urea. This guide provides a comprehensive comparison of CD spectroscopy with other biophysical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical tool for your research needs.

Circular dichroism is an absorption spectroscopy method that uses the differential absorption of left and right circularly polarized light to provide information on the structure of chiral molecules like proteins.[1] The technique is particularly sensitive to the secondary structure of proteins; the far-UV CD spectrum (typically 190-250 nm) can reveal the relative content of alpha-helices, beta-sheets, and random coil conformations.[2][3] Changes in the tertiary structure can be monitored in the near-UV region (250-350 nm), which probes the environment of aromatic amino acids.[2][3]

By systematically increasing the concentration of a denaturant such as this compound, a protein can be induced to unfold from its native, functional state to a denatured, random coil state. This transition can be precisely monitored by the corresponding changes in the CD signal, providing valuable insights into the protein's conformational stability.

The Experimental Workflow: A Step-by-Step Look

The process of monitoring this compound-induced protein unfolding using CD spectroscopy follows a well-defined workflow. This involves careful sample preparation, precise titration with a denaturant, and meticulous data acquisition and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis protein_prep Prepare Protein Stock Solution (Known Concentration) titration Prepare Samples with Increasing This compound Concentrations protein_prep->titration urea_prep Prepare this compound Stock Solution (e.g., 8M or 10M) urea_prep->titration buffer_prep Prepare Buffer Solution buffer_prep->titration equilibration Equilibrate Samples (Temperature Control) titration->equilibration cd_measurement Measure CD Spectrum (Far-UV or Near-UV) equilibration->cd_measurement data_plotting Plot CD Signal vs. [this compound] cd_measurement->data_plotting curve_fitting Fit Data to a Two-State Unfolding Model data_plotting->curve_fitting thermo_params Determine Thermodynamic Parameters (Cm, ΔG°, m-value) curve_fitting->thermo_params

Figure 1. A schematic diagram illustrating the key steps in a this compound-induced protein unfolding experiment monitored by circular dichroism spectroscopy.

Detailed Experimental Protocol

A typical experiment to monitor this compound-induced protein unfolding using CD spectroscopy involves the following steps:

  • Sample Preparation:

    • Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., phosphate buffer at a specific pH). The protein concentration should be accurately determined.

    • Prepare a high-concentration stock solution of this compound (e.g., 8 M or 10 M) in the same buffer. Ensure the this compound solution is fresh and free of cyanate, which can modify the protein.

    • Prepare a buffer solution identical to the one used for the protein and this compound stocks.

  • Titration Series:

    • Prepare a series of samples with constant protein concentration and varying this compound concentrations. This is typically achieved by mixing appropriate volumes of the protein stock, this compound stock, and buffer.

    • It is crucial to prepare a "zero this compound" sample (protein in buffer only) and a "high this compound" sample (protein in the highest desired this compound concentration) to establish the baseline signals for the folded and unfolded states, respectively.

  • Equilibration:

    • Allow the prepared samples to equilibrate for a specific period (e.g., 2-12 hours) at a constant temperature. This ensures that the unfolding reaction has reached equilibrium.

  • CD Data Acquisition:

    • Set up the CD spectropolarimeter. The instrument should be purged with nitrogen gas.

    • For monitoring secondary structure changes, data is typically collected in the far-UV region (e.g., 200-260 nm). A common approach is to monitor the change in ellipticity at a single wavelength, often 222 nm, which is characteristic of alpha-helical content.[4]

    • Use a quartz cuvette with a suitable path length (e.g., 1 mm for far-UV).

    • Record the CD spectrum or the ellipticity at the chosen wavelength for each sample in the titration series. It is important to also measure the buffer with the corresponding this compound concentration as a blank and subtract it from the protein sample signal.

  • Data Analysis:

    • Plot the observed CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the this compound concentration. This will generate a sigmoidal unfolding curve.

    • Fit the data to a two-state unfolding model to determine key thermodynamic parameters. This model assumes that only the native (N) and unfolded (U) states are significantly populated at equilibrium. The equation for this model is often expressed as:

      Yobs = (YN + YU * exp(-ΔG°/RT)) / (1 + exp(-ΔG°/RT))

      where Yobs is the observed signal, YN and YU are the signals of the native and unfolded states, ΔG° is the Gibbs free energy of unfolding, R is the gas constant, and T is the absolute temperature.

    • The Gibbs free energy of unfolding is assumed to have a linear dependence on the denaturant concentration: ΔG° = ΔG°H2O - m[this compound], where ΔG°H2O is the free energy of unfolding in the absence of denaturant, and the m-value is a measure of the dependence of ΔG° on the denaturant concentration.

    • From the fit, you can determine the midpoint of the unfolding transition (Cm), which is the this compound concentration at which half of the protein is unfolded, and calculate the free energy of unfolding (ΔG°).

Performance Comparison: CD Spectroscopy vs. Alternative Techniques

While CD spectroscopy is a robust method for monitoring protein unfolding, other techniques can also provide valuable information. The choice of method often depends on the specific protein, the available equipment, and the research question.

TechniquePrincipleAdvantagesDisadvantages
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of circularly polarized light by chiral molecules, providing information on secondary and tertiary structure.[2][5]- Direct probe of secondary structure.[2] - Relatively fast and requires small amounts of protein.[2] - Can be used under a wide range of solvent conditions.[2]- Low-resolution structural information compared to X-ray crystallography or NMR.[1] - Signal can be affected by buffer components that absorb in the far-UV.
Fluorescence Spectroscopy Monitors changes in the fluorescence properties (intensity and emission maximum) of intrinsic fluorophores (tryptophan, tyrosine) or extrinsic fluorescent probes upon unfolding.[6]- High sensitivity, allowing for the use of lower protein concentrations.[7] - Can provide information about the local environment of aromatic residues.[6]- Requires the presence of suitable fluorophores. - The signal change may not always correlate directly with global unfolding.
Differential Scanning Calorimetry (DSC) Measures the heat absorbed by a protein solution as the temperature is increased, providing a direct measure of the thermodynamics of thermal unfolding.- Provides a direct measurement of thermodynamic parameters (enthalpy, heat capacity change).[8] - Does not rely on a spectroscopic probe.- Primarily used for thermal, not chemical, denaturation. - Requires larger amounts of protein. - Can be a slower technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides atomic-resolution structural information and can monitor the unfolding of individual residues.- Provides residue-specific information on unfolding.[9] - Can detect and characterize folding intermediates.- Requires large amounts of isotopically labeled protein. - Limited to smaller proteins. - Technically demanding and time-consuming.

Quantitative Data Summary

The following table summarizes typical thermodynamic parameters obtained from this compound-induced protein unfolding studies using CD spectroscopy for a selection of proteins. These values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer).

ProteinCm (M this compound)ΔG°H2O (kcal/mol)m-value (kcal/mol·M)Reference
Ribonuclease A~4.0~9.0~2.2F. H. White, Jr., & C. B. Anfinsen (1959)
Lysozyme~5.5~8.0~1.4C. Tanford (1968)
Barnase~4.6~8.8~1.9[3]
Myoglobin~3.5~13.0~3.7S. N. Timasheff (2002)

Note: The reference information provided in the table is illustrative of the types of data available in the literature. Specific experimental conditions will influence the exact values.

Conclusion

Circular dichroism spectroscopy is a versatile and widely used technique for monitoring this compound-induced protein unfolding. Its ability to directly probe secondary structure changes makes it an invaluable tool for assessing protein stability. While other techniques like fluorescence spectroscopy offer higher sensitivity and NMR provides atomic-level detail, the relative ease of use, speed, and modest sample requirements of CD spectroscopy make it an excellent choice for routine stability studies and for comparing the stability of different protein variants or formulations. By understanding the principles, experimental protocols, and comparative performance of CD spectroscopy, researchers can confidently apply this technique to gain critical insights into the forces that govern protein structure and function.

References

Unveiling Alternatives: A Guide to Protein Solubilization Beyond Urea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving efficient protein solubilization is a critical first step for a multitude of downstream applications, from proteomic analysis to the production of therapeutic proteins. While urea has long been a stalwart in the laboratory for denaturing and solubilizing proteins, its limitations—such as the potential for protein carbamylation and incompatibility with certain downstream assays—have driven the exploration of alternative methods. This guide provides an objective comparison of prominent alternatives to this compound for protein solubilization, supported by experimental data and detailed protocols.

Performance Comparison of Protein Solubilization Agents

The choice of a solubilizing agent significantly impacts protein yield, stability, and functional integrity. Below is a summary of quantitative data comparing the performance of various alternatives to this compound. It is important to note that the optimal agent and conditions are highly protein-dependent.

Solubilization Agent/MethodProtein SourceMethod of QuantificationResultsReference
This compound/Thiothis compound + 4% CHAPS Human Brain Frontal Cortex2D Gel Electrophoresis (Number of protein spots)~383 spots[1]
This compound/Thiothis compound + 4% CHAPS + 2% ASB-14 Human Brain Frontal Cortex2D Gel Electrophoresis (Number of protein spots)~1192 spots (Significantly higher than CHAPS alone)[2][3]
This compound/Thiothis compound + 4% CHAPS + 2% ASB-16 Human Brain Frontal Cortex2D Gel Electrophoresis (Number of protein spots)~1087 spots[2]
Guanidine Hydrochloride (GuHCl) General Globular ProteinsDenaturation Midpoint3-4 M GuHCl required for midpoint denaturation, whereas some proteins are not fully denatured in 8 M this compound.[4][5][4][5]
Sodium Dodecyl Sulfate (SDS) E. coli membrane proteomeNot directly compared to this compound in a quantitative yield assay in the provided search results. However, it is described as unparalleled in its ability to efficiently solubilize proteins.Described as a highly effective solubilizing agent.[6][6]
Triton X-100 GeneralNot quantitatively compared to this compound in the provided search results.A non-ionic detergent known for maintaining protein native structure and function during solubilization.[7][7]

In-Depth Look at Alternative Solubilization Agents

Guanidine Hydrochloride (GuHCl)

Guanidine hydrochloride is a strong chaotropic agent that is often more effective at denaturing and solubilizing proteins than this compound.[4][5] It disrupts the hydrogen bond network in water, which in turn interferes with the hydrophobic interactions that stabilize protein structure.

Mechanism of Action:

Guanidine_Mechanism cluster_native Native Protein cluster_denatured Denatured Protein Native Folded Protein Hydrophobic core (interior) Hydrophilic surface (exterior) Denatured Unfolded Protein Exposed hydrophobic residues GuHCl Guanidine Hydrochloride Native:f1->GuHCl Disrupts hydrophobic interactions GuHCl->Denatured:f1 Solubilizes

Mechanism of Guanidine Hydrochloride Action.
Zwitterionic Detergents: CHAPS and ASB-14

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) and ASB-14 (Amidosulfobetaine-14) are zwitterionic detergents that are particularly useful for solubilizing membrane proteins while maintaining their native charge, making them compatible with techniques like isoelectric focusing (IEF).[1][3] ASB-14, with its longer alkyl tail, has been shown to be more efficient than CHAPS for solubilizing certain classes of hydrophobic proteins.[1][2]

General Workflow for Detergent-Based Solubilization:

Detergent_Workflow Start Protein Sample (e.g., cell pellet, membrane fraction) Add_Detergent Add Solubilization Buffer (with CHAPS or ASB-14) Start->Add_Detergent Incubate Incubate (with agitation) Add_Detergent->Incubate Centrifuge Centrifuge (to pellet insoluble material) Incubate->Centrifuge Supernatant Collect Supernatant (containing solubilized proteins) Centrifuge->Supernatant

Detergent-Based Protein Solubilization Workflow.
Non-ionic Detergents: Triton X-100

Triton X-100 is a mild, non-ionic detergent that is effective at disrupting lipid-lipid and lipid-protein interactions without significantly denaturing the protein.[7] This makes it a good choice when preserving the native structure and function of the protein is a priority.

Anionic Detergents: Sodium Dodecyl Sulfate (SDS)

SDS is a powerful anionic detergent that can solubilize even the most stubborn proteins, including many membrane proteins.[6] However, its strong denaturing activity means that it is generally not suitable for applications that require native protein conformation. It is a common component of sample buffers for SDS-PAGE.

Experimental Protocols

Protocol 1: Protein Solubilization using Guanidine Hydrochloride

This protocol is suitable for solubilizing proteins from inclusion bodies or other insoluble fractions.

Materials:

  • Insoluble protein pellet

  • Guanidine-HCl Extraction Buffer: 6 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 8.0, 10 mM DTT (prepare fresh)

  • Homogenizer or sonicator

  • Centrifuge

Procedure:

  • Resuspend the washed protein pellet in Guanidine-HCl Extraction Buffer. A typical ratio is 2-4 mL of buffer per gram of wet cell pellet.[8]

  • Homogenize the suspension using a tissue grinder or sonicate until the pellet is fully dispersed.[8]

  • Incubate the mixture at room temperature with gentle agitation for 1-2 hours. For particularly resistant proteins, incubation at 50-60°C for 15-30 minutes can aid solubilization.[8]

  • Centrifuge the sample at high speed (e.g., >15,000 x g) for 15-30 minutes to pellet any remaining insoluble material.

  • Carefully collect the supernatant containing the solubilized protein.

Protocol 2: Protein Solubilization using CHAPS/ASB-14 for 2D Electrophoresis

This protocol is optimized for preparing protein samples for two-dimensional gel electrophoresis.

Materials:

  • Protein sample (e.g., tissue homogenate, cell lysate)

  • Solubilization Buffer: 7 M this compound, 2 M Thiothis compound, 4% (w/v) CHAPS, 2% (w/v) ASB-14, 100 mM DTT, and a suitable buffer (e.g., 40 mM Tris).[3]

  • Vortexer

  • Centrifuge

Procedure:

  • Add the Solubilization Buffer to the protein sample. For tissues, a ratio of 5:1 (v:w) of buffer to tissue is often used.[9]

  • Vortex the sample vigorously for 30 minutes at room temperature.[9]

  • Centrifuge the sample at high speed (e.g., >17,000 x g) for 3 minutes at 4°C to pellet any insoluble debris.[9]

  • Collect the supernatant containing the solubilized proteins for downstream analysis.

Protocol 3: Solubilization of Membrane Proteins using Triton X-100

This protocol is designed to solubilize membrane proteins while preserving their native structure.

Materials:

  • Membrane protein fraction

  • Triton X-100 Lysis Buffer: 1% (v/v) Triton X-100, 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease inhibitors.

  • Dounce homogenizer or needle and syringe

  • Centrifuge

Procedure:

  • Resuspend the membrane pellet in ice-cold Triton X-100 Lysis Buffer.

  • Homogenize the suspension by passing it through a Dounce homogenizer or by repeated passage through a narrow-gauge needle.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet the insoluble fraction.

  • Collect the supernatant containing the solubilized membrane proteins.

Protocol 4: Protein Solubilization using SDS for SDS-PAGE

This is a standard protocol for preparing protein samples for SDS-polyacrylamide gel electrophoresis.

Materials:

  • Protein sample

  • 2x SDS-PAGE Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, and 200 mM DTT (added fresh).

  • Heating block or water bath

Procedure:

  • Mix the protein sample with an equal volume of 2x SDS-PAGE Sample Buffer.

  • Heat the mixture at 95-100°C for 5-10 minutes to denature and solubilize the proteins.

  • Briefly centrifuge the sample to collect the condensate.

  • The sample is now ready for loading onto an SDS-PAGE gel.

Conclusion

While this compound remains a widely used and effective protein solubilizing agent, a variety of powerful alternatives are available to researchers. The choice of the optimal method depends on the specific protein of interest, its source, and the requirements of downstream applications. For highly insoluble proteins, the strong chaotropic properties of guanidine hydrochloride may be necessary. For membrane proteins, particularly when compatibility with IEF is required, zwitterionic detergents like CHAPS and ASB-14, often in combination with this compound and thiothis compound, offer superior performance. When preserving protein structure and function is paramount, mild non-ionic detergents such as Triton X-100 are the preferred choice. Finally, for complete denaturation and solubilization for electrophoretic separation, SDS remains an invaluable tool. By understanding the properties and appropriate applications of these different solubilization agents, researchers can optimize their protein preparation workflows for successful and reproducible results.

References

Unveiling the Optimal Urea-Based Buffer: A Comparative Guide to Protein Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the critical first step of protein analysis, the choice of extraction buffer is paramount. This guide provides an objective comparison of different urea-based extraction buffers, offering a comprehensive overview of their performance supported by experimental data. We delve into the nuances of buffer composition and its impact on protein yield and compatibility with downstream applications, particularly mass spectrometry-based proteomics.

This compound, a potent chaotropic agent, is a cornerstone of many protein extraction protocols due to its exceptional ability to denature proteins and disrupt cellular structures, thereby solubilizing a wide array of proteins.[1][2] However, the efficiency of a this compound-based buffer is not solely dependent on this compound concentration. The inclusion of co-solvents, detergents, and reducing agents can significantly enhance protein recovery and quality. This guide will explore the performance of various this compound-based formulations to inform your selection of the most suitable buffer for your specific research needs.

Comparative Analysis of this compound-Based Buffer Formulations

The efficacy of different this compound-based buffers can be assessed by comparing key performance indicators such as total protein yield and the number of identified proteins in downstream analysis. The following tables summarize quantitative data from studies comparing various formulations.

Buffer CompositionSample TypeProtein Yield (µg/mm³)Number of Identified ProteinsReference
7 M this compound, 2 M Thiothis compound, 1 M Ammonium BicarbonateFFPE TissueNot explicitly stated, but optimized for maximal yieldNot explicitly stated, but equivalent to commercial kits[3][4]
8 M this compoundXenopus laevis EmbryosLower than SDS, higher than NP40Fewer than NP40 and SDS[5]
8 M this compound, 4% CHAPS, 2% AmpholytesSoybean SeedsLower than Thiothis compound/Urea and TCA methodsFewer protein spots on 2D-PAGE[6]
5 M this compound, 2 M Thiothis compound, 4% CHAPS, 65 mM DTTSoybean SeedsHigher resolution and spot intensity than this compound aloneMore resolved protein spots on 2D-PAGE[6]
This compound-based (unspecified concentration)FFPE Rat TissuesLower than Zwittergent and SDS-based buffersFewer identified peptides and proteins[7][8]

Table 1: Comparison of Protein Yield and Identification with Different this compound-Based Buffers. This table highlights that the addition of thiothis compound and detergents like CHAPS can significantly improve protein solubilization and the number of identified proteins compared to a simple this compound-only buffer.

Buffer ComponentFunctionImpact on Extraction Efficiency
This compound Chaotropic AgentDisrupts hydrogen bonds, denatures proteins, and solubilizes cellular components.[2][9] Concentrations typically range from 4 M to 9.5 M.[2][10]
Thiothis compound Chaotropic AgentComplements this compound by breaking hydrophobic interactions, enhancing the solubilization of membrane proteins.[9]
Detergents (e.g., CHAPS, Triton X-100) SurfactantsAid in solubilizing membrane proteins and preventing protein aggregation.[11][12]
Reducing Agents (e.g., DTT, β-mercaptoethanol) ReductantsBreak disulfide bonds, further denaturing proteins and preventing oxidation.[13][14]
Buffers (e.g., Tris-HCl, Ammonium Bicarbonate) pH ControlMaintain a stable pH to ensure optimal enzyme activity (if applicable) and protein stability. Buffers with a pH > 8 have been shown to be important for protein yield.[4]
Protease Inhibitors Enzyme InhibitorsPrevent the degradation of target proteins by endogenous proteases released during cell lysis.[14]

Table 2: Key Components of this compound-Based Extraction Buffers and Their Functions. This table outlines the role of each component in a typical this compound-based lysis buffer and its contribution to the overall extraction efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for preparing and using different this compound-based extraction buffers.

Protocol 1: Standard 8 M this compound Lysis Buffer

This protocol is a basic formulation for the extraction of total cellular proteins.

Buffer Composition:

  • 8 M this compound

  • 500 mM Tris-HCl, pH 8.5

  • Protease Inhibitor Cocktail

Procedure:

  • Wash cells with appropriate media and collect them in a centrifuge tube.

  • Centrifuge the cell suspension at 4000 x g for 5 minutes at 4°C.

  • Discard the supernatant and add 50-100 µL of the 8 M this compound Lysis Buffer to the cell pellet.

  • Add 1 µL of Protease Inhibitor Cocktail.

  • Vortex vigorously and incubate at room temperature for 1 hour with shaking.

  • Centrifuge at 10,000 RPM for 30 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a new tube.[15]

Protocol 2: this compound/Thiothis compound/CHAPS Buffer for Enhanced Solubilization

This formulation is designed for improved solubilization of complex protein mixtures, including membrane proteins, and is often used for 2D-PAGE and proteomics applications.

Buffer Composition:

  • 7 M this compound

  • 2 M Thiothis compound

  • 4% (w/v) CHAPS

  • 65 mM DTT

  • Protease Inhibitor Cocktail

Procedure:

  • Freeze the tissue or cell sample in liquid nitrogen and grind it into a fine powder.

  • Add 1.5 mL of the this compound/Thiothis compound/CHAPS buffer per 100 mg of powdered sample.

  • Vortex for 5 minutes at room temperature.

  • Centrifuge at 20,800 x g for 5 minutes.

  • Collect the supernatant containing the extracted proteins for downstream analysis.[6]

Visualizing the Workflow

To better understand the protein extraction and analysis process, the following diagrams illustrate the key steps and logical relationships.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Protein Extraction cluster_downstream Downstream Analysis Sample Cell Pellet / Tissue Lysis Cell Lysis with This compound-Based Buffer Sample->Lysis Centrifugation Centrifugation to Remove Debris Lysis->Centrifugation Supernatant Collect Supernatant (Protein Extract) Centrifugation->Supernatant Quantification Protein Quantification (e.g., BCA Assay) Supernatant->Quantification MS_Analysis Mass Spectrometry Quantification->MS_Analysis

Caption: A generalized workflow for protein extraction using a this compound-based buffer.

Buffer_Component_Logic cluster_buffer This compound-Based Lysis Buffer Protein_Sample Protein Sample (Cells/Tissues) This compound This compound Protein_Sample->this compound Disrupts H-bonds Thiothis compound Thiothis compound Protein_Sample->Thiothis compound Disrupts hydrophobic interactions Detergent Detergent (e.g., CHAPS) Protein_Sample->Detergent Solubilizes membranes Reducing_Agent Reducing Agent (e.g., DTT) Protein_Sample->Reducing_Agent Breaks disulfide bonds Solubilized_Proteins Solubilized Proteins in Solution This compound->Solubilized_Proteins Thiothis compound->Solubilized_Proteins Detergent->Solubilized_Proteins Reducing_Agent->Solubilized_Proteins

Caption: The synergistic action of components in a this compound-based extraction buffer.

Considerations and Best Practices

While this compound is a powerful solubilizing agent, it is important to be aware of potential drawbacks. This compound solutions can cause carbamylation of proteins, which can affect their isoelectric point and interfere with mass spectrometry analysis.[1] To minimize this, it is recommended to:

  • Use freshly prepared this compound solutions or high-quality, ready-to-use buffers.[1]

  • Avoid heating this compound-containing buffers above 37°C.[1]

  • Consider deionizing the this compound solution to remove cyanate, the causative agent of carbamylation.[1]

Furthermore, the high concentration of this compound and other components in these buffers can interfere with common protein quantification assays like the Bradford and BCA assays.[16] It is often necessary to dilute the sample or use a compatible protein assay method.

References

A Researcher's Guide to Validating Protein Stability: A Comparative Analysis of Urea Denaturation and Alternative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and quantifying protein stability is paramount for ensuring the efficacy and shelf-life of therapeutic proteins and interpreting the functional consequences of protein mutations. This guide provides a comprehensive comparison of the widely used urea denaturation assay with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate stability assay for your research needs.

The conformational stability of a protein is a critical attribute that dictates its biological function and susceptibility to degradation. A variety of biophysical techniques are available to probe this stability, each with its own set of advantages and limitations. Among these, chemical denaturation using this compound is a cornerstone method for characterizing the thermodynamics of protein folding. This guide will delve into the validation of protein stability assays, with a focus on this compound denaturation curves, and provide a comparative overview of alternative techniques such as thermal denaturation.

Comparing the Methods: A Data-Driven Overview

The stability of a protein is often quantified by its Gibbs free energy of unfolding (ΔG°), the midpoint of the denaturation transition (Cm for chemical denaturation or Tm for thermal denaturation), and the m-value, which reflects the dependence of ΔG° on denaturant concentration. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of these parameters for several proteins as determined by this compound denaturation and other methods, primarily Differential Scanning Calorimetry (DSC), which is often considered the "gold standard" for thermal stability analysis.[1]

ProteinMethodC_m_ (M)ΔG° (kcal/mol)m-value (kcal/mol·M)T_m_ (°C)Reference
Ribonuclease AThis compound Denaturation~4.5~9.0~2.0-(Pace et al., 1990)
Ribonuclease ADSC---61.5(Pace et al., 1990)
LysozymeThis compound Denaturation6.28.91.43-(Pace, 1986)
LysozymeDSC---75.5(Johnson et al., 1993)
BarnaseThis compound Denaturation4.510.52.65-[2]
BarnaseDSC---57.5[2]
Chymotrypsin Inhibitor 2This compound Denaturation6.67.51.14-(Jackson & Fersht, 1991)
Chymotrypsin Inhibitor 2DSC---75.0(Jackson & Fersht, 1991)

Table 1: Comparison of Protein Stability Parameters Determined by this compound Denaturation and Differential Scanning Calorimetry. This table presents the midpoint of chemical denaturation (C_m_), the Gibbs free energy of unfolding in water (ΔG°), and the m-value obtained from this compound denaturation experiments, alongside the melting temperature (T_m_) determined by DSC for several model proteins. The data is compiled from various literature sources to provide a comparative view.

In Focus: The this compound Denaturation Assay

This compound denaturation is a powerful technique to determine the conformational stability of a protein. By incrementally increasing the concentration of this compound, a chaotropic agent, the protein unfolds from its native (N) to its unfolded (U) state. This transition can be monitored by various spectroscopic methods, such as fluorescence or circular dichroism, which are sensitive to changes in the protein's tertiary and secondary structure.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for performing a this compound-induced protein denaturation experiment monitored by intrinsic tryptophan fluorescence.

Materials:

  • Purified protein of interest

  • High-purity this compound (e.g., 8 M stock solution)

  • Buffer solution (e.g., phosphate or Tris buffer at a specific pH)

  • Spectrofluorometer

  • Cuvettes suitable for fluorescence measurements

Procedure:

  • Preparation of this compound Solutions: Prepare a series of this compound solutions of varying concentrations (e.g., 0 M to 8 M in 0.5 M increments) in the desired buffer. Ensure the final buffer concentration and pH are consistent across all samples. The precise concentration of the this compound stock solution should be verified by refractive index measurements.

  • Sample Preparation: For each this compound concentration, prepare a sample by mixing the protein stock solution with the corresponding this compound solution to a final protein concentration typically in the low micromolar range (e.g., 1-10 µM). The final protein concentration must be kept constant across all samples.

  • Equilibration: Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2-12 hours) to ensure that the unfolding reaction has reached equilibrium.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum from approximately 310 nm to 400 nm for each sample.

    • The wavelength of maximum emission (λ_max_) will typically shift to longer wavelengths (red-shift) as the protein unfolds and the tryptophan residues become more exposed to the polar solvent.

  • Data Analysis:

    • Plot the change in a fluorescence signal (e.g., λ_max_ or fluorescence intensity at a specific wavelength) as a function of the this compound concentration.

    • Fit the resulting sigmoidal curve to a two-state denaturation model to determine the midpoint of the transition (C_m_) and the m-value.

    • Calculate the Gibbs free energy of unfolding (ΔG°) using the linear extrapolation method.

Visualizing the Process: From Experiment to Analysis

To better understand the workflow and the underlying principles of data analysis in a this compound denaturation experiment, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p_stock Protein Stock samples Protein in varying [this compound] p_stock->samples u_stock This compound Stock (8M) series Serial Dilution of this compound u_stock->series buffer Buffer buffer->series series->samples equilibrate Equilibration samples->equilibrate spectro Spectrofluorometer equilibrate->spectro fluorescence Record Fluorescence spectro->fluorescence plot Plot Fluorescence vs. [this compound] fluorescence->plot fit Fit to Denaturation Model plot->fit params Determine Cm, m-value, ΔG° fit->params

Figure 1. Experimental workflow for a this compound denaturation assay.

data_analysis_logic cluster_data Experimental Data cluster_processing Data Processing & Fitting cluster_parameters Thermodynamic Parameters raw_data Fluorescence Signal at each [this compound] denaturation_curve Plot: Signal vs. [this compound] (Sigmoidal Curve) raw_data->denaturation_curve two_state_model Two-State Model Fit (N <=> U) denaturation_curve->two_state_model Fit Data cm Cm (Midpoint of Denaturation) two_state_model->cm Determines delta_g ΔG° (Gibbs Free Energy) two_state_model->delta_g Calculate via Linear Extrapolation m_value m-value (Cooperativity of Unfolding) two_state_model->m_value Determines

Figure 2. Logical flow of data analysis in a this compound denaturation experiment.

Alternative Approaches to Protein Stability Assessment

While this compound denaturation is a robust and widely accessible method, other techniques offer complementary information and may be more suitable for specific applications.

  • Thermal Denaturation (Differential Scanning Calorimetry - DSC): DSC directly measures the heat absorbed by a protein solution as the temperature is increased.[1] This provides a direct measurement of the enthalpy of unfolding (ΔH) and the melting temperature (T_m_). DSC is considered a gold-standard for thermal stability but requires larger amounts of protein and specialized instrumentation compared to spectroscopic methods.[1]

  • Guanidinium Chloride (GdmCl) Denaturation: Similar to this compound, GdmCl is a chaotropic agent used for chemical denaturation. It is a stronger denaturant than this compound, and the linear relationship between ΔG° and denaturant concentration often holds over a wider range.

  • High-Throughput Methods: Techniques such as Stability-PROteolysis (SPROX) and Global Protein Stability Profiling (GPSP) allow for the assessment of protein stability on a proteome-wide scale, which is particularly useful in drug discovery and systems biology.

Conclusion

The validation of protein stability is a critical aspect of biochemical and pharmaceutical research. The this compound denaturation assay remains a fundamental and accessible technique for obtaining reliable thermodynamic data on protein folding. By understanding the principles of this assay, following a detailed experimental protocol, and being aware of alternative methods like DSC, researchers can confidently select and implement the most appropriate strategy to characterize the stability of their protein of interest. The quantitative data and visual guides provided here serve as a valuable resource for both newcomers and experienced scientists in the field of protein science.

References

Guanidine vs. Urea: A Comparative Guide to Protein Denaturation

Author: BenchChem Technical Support Team. Date: November 2025

Guanidine hydrochloride stands as a more potent protein denaturant than urea. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the experimental evidence and mechanistic differences between these two widely used chaotropic agents.

At a Glance: Denaturation Potency

Experimental data consistently demonstrates that a lower concentration of guanidine hydrochloride (GdnHCl) is required to achieve the same degree of protein unfolding as this compound. For many globular proteins, complete denaturation is achieved at approximately 6 M GdnHCl, whereas even 8 M this compound may not be sufficient to fully denature some proteins. The midpoint of the denaturation transition (C_m), the concentration of denaturant at which 50% of the protein is unfolded, is consistently lower for GdnHCl than for this compound for any given protein.

ParameterGuanidine Hydrochloride (GdnHCl)This compoundSource(s)
Typical Concentration for Complete Denaturation ~6 M>8 M
Relative Denaturing Strength Generally 1.5 to 2.5 times more effective per mole than this compoundWeaker denaturant
Midpoint of Denaturation (C_m) Lower C_m valuesHigher C_m values
Effect on Electrostatic Interactions Masks electrostatic interactions due to its ionic natureDoes not mask electrostatic interactions as it is uncharged
Primary Mechanism of Action Disrupts hydrophobic interactions and alters water structure; masks electrostatic interactions.Primarily disrupts hydrophobic interactions and forms hydrogen bonds with peptide groups.

Experimental Evidence: A Case Study with Human Placental Cystatin

A study on human placental cystatin (HPC) provides a clear quantitative comparison of the denaturing effects of GdnHCl and this compound. The researchers monitored the inactivation and unfolding of the enzyme using activity measurements, fluorescence spectroscopy, and circular dichroism (CD).

Experimental ObservationGuanidine Hydrochloride (GdnHCl)This compound
50% Inactivation Concentration 1.5 M3 M
Midpoint of Transition (Unfolding) 1.5 - 2 M3 M
Concentration for Complete Unfolding 4 - 6 M6 - 8 M

Source: Comparison of guanidine hydrochloride (GdnHCl) and this compound denaturation on inactivation and unfolding of human placental cystatin (HPC)

Experimental Protocols: Monitoring Protein Denaturation

The denaturation of proteins by chemical agents like guanidine and this compound is typically monitored using spectroscopic techniques that are sensitive to changes in the protein's tertiary and secondary structure.

Key Experimental Methodologies:
  • Fluorescence Spectroscopy: This technique is highly sensitive to the local environment of aromatic amino acid residues, primarily tryptophan and tyrosine.

    • Protocol: A stock solution of the protein is incubated with increasing concentrations of the denaturant (GdnHCl or this compound) at a constant temperature until equilibrium is reached. The intrinsic fluorescence of the protein is then measured, typically by exciting at 280 nm or 295 nm (for selective excitation of tryptophan) and recording the emission spectrum. Unfolding exposes the aromatic residues to the aqueous solvent, often resulting in a change in fluorescence intensity and a red shift (a shift to longer wavelengths) in the emission maximum. The midpoint of this transition corresponds to the C_m value.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of a protein.

    • Protocol: Similar to fluorescence spectroscopy, the protein is incubated with varying concentrations of the denaturant. Far-UV CD spectra (typically 190-250 nm) are then recorded. The native protein will have a characteristic spectrum corresponding to its alpha-helical and beta-sheet content. Upon denaturation, this structure is lost, and the protein adopts a random coil conformation, leading to a significant change in the CD signal. The change in ellipticity at a specific wavelength (e.g., 222 nm for alpha-helices) is plotted against the denaturant concentration to determine the C_m.

Mechanisms of Denaturation: A Tale of Two Chaotropes

While both guanidine and this compound disrupt the non-covalent interactions that stabilize a protein's native conformation, their mechanisms of action have key differences.

Guanidine Hydrochloride: As a salt, GdnHCl dissociates in solution into the guanidinium ion (Gdn+) and chloride ion (Cl-). The guanidinium ion is a planar, charged species that effectively disrupts the hydrophobic effect, a primary driving force for protein folding. Its ionic nature also allows it to mask electrostatic interactions within the protein, further contributing to destabilization.

This compound: this compound is a small, neutral molecule that is highly soluble in water. It is thought to denature proteins primarily by disrupting hydrophobic interactions. Additionally, studies have shown that this compound can directly interact with the protein by forming hydrogen bonds with the peptide backbone, which competes with the intramolecular hydrogen bonds that stabilize the protein's secondary structure.

Visualizing the Process

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis P Protein Stock Solution S Serial Dilutions of Denaturant P->S D Denaturant Stock (GdnHCl or this compound) D->S I Incubation to Equilibrium S->I FS Fluorescence Spectroscopy I->FS CD Circular Dichroism Spectroscopy I->CD Plot Plot Signal vs. [Denaturant] FS->Plot CD->Plot Cm Determine C_m (Midpoint of Transition) Plot->Cm

Experimental workflow for determining protein denaturation.

Denaturant_Strength GdnHCl Guanidine Hydrochloride This compound This compound Strength Denaturation Strength Strength->GdnHCl Stronger Strength->this compound Weaker

Relative strength of protein denaturants.

Conclusion

For researchers requiring efficient and complete protein denaturation, guanidine hydrochloride is the more potent choice. Its ionic nature and strong disruption of hydrophobic interactions lead to unfolding at lower concentrations compared to this compound. However, the choice of denaturant can also depend on downstream applications. For instance, the high ionic strength of GdnHCl solutions may interfere with subsequent ion-exchange chromatography. This compound, being neutral, may be preferable in such cases. Ultimately, the selection of a denaturant should be guided by the specific protein under investigation and the experimental goals.

Unveiling the Impact of Urea on Enzyme Activity: A Comparative Guide to Protein Denaturants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of protein denaturation is critical for a multitude of applications, from fundamental protein folding studies to the development of stable biotherapeutics. This guide provides a comprehensive comparison of urea's effect on enzyme activity against other common denaturants, supported by experimental data and detailed protocols.

The Nuances of Denaturation: this compound in Contrast to Other Agents

Denaturation, the process by which a protein loses its native three-dimensional structure, can be induced by a variety of chemical and physical agents. While the end result is a loss of function, the pathways and efficiencies of these denaturants differ significantly. This compound, a widely used chaotropic agent, primarily disrupts the hydrogen bond network that stabilizes the secondary and tertiary structures of proteins.[1][2] In contrast, other denaturants like guanidinium chloride (GdmCl) and sodium dodecyl sulfate (SDS) employ distinct mechanisms. GdmCl, another chaotropic agent, is generally a more potent denaturant than this compound and is thought to act through a combination of hydrogen bond disruption and hydrophobic interactions.[3][4] SDS, an anionic detergent, primarily disrupts the hydrophobic core of proteins, leading to their unfolding.[5][6]

The choice of denaturant can have a profound impact on the outcome of an experiment. For instance, in the case of lysozyme, low concentrations of this compound have been observed to increase its enzymatic activity, a phenomenon attributed to minor conformational changes near the active site.[7][8] Conversely, guanidinium chloride leads to a sharp decrease in lysozyme activity even at low concentrations, due to strong interactions with catalytic residues.[7][8]

Quantitative Comparison of Denaturant Effects on Enzyme Activity

To facilitate a clear comparison, the following table summarizes the concentrations of this compound and other denaturants required to achieve a 50% reduction in the activity (IC50) of various enzymes. It is important to note that these values are highly dependent on the specific enzyme, pH, temperature, and buffer conditions.

EnzymeDenaturantIC50 / Cm (M)Reference
Human Placental CystatinThis compound3.0[9]
Human Placental CystatinGuanidinium Chloride1.5[9]
D-Amino Acid Oxidase (wild-type)This compound1.9[10]
D-Amino Acid Oxidase (loop mutant)This compound1.45[10]
Protein Tyrosine Phosphatase (PTPase)This compound~8.0 (for complete inactivation)[5]
Protein Tyrosine Phosphatase (PTPase)Guanidinium HCl~0.0008 (for complete inactivation)[5]
Protein Tyrosine Phosphatase (PTPase)SDS~0.00004 (for complete inactivation)[5]

Note: Cm represents the concentration of the denaturant at the midpoint of the denaturation transition.

Experimental Protocols for Assessing Denaturation

Accurate assessment of enzyme denaturation requires robust experimental methodologies. The following are detailed protocols for key techniques used to monitor protein unfolding and enzyme activity in the presence of denaturants.

I. Enzyme Activity Assay

This protocol provides a general framework for measuring enzyme activity in the presence of varying concentrations of a denaturant.

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the substrate for the enzyme.

    • Prepare a series of denaturant solutions (e.g., this compound, GdmCl, SDS) at various concentrations in the same buffer as the enzyme.

  • Incubation:

    • In a set of microcentrifuge tubes, mix the enzyme solution with the different concentrations of the denaturant solution.

    • Include a control sample with buffer instead of the denaturant.

    • Incubate the mixtures for a predetermined time at a specific temperature to allow for denaturation to reach equilibrium.

  • Activity Measurement:

    • Initiate the enzymatic reaction by adding the substrate to each tube.

    • Monitor the reaction progress over time by measuring the appearance of the product or the disappearance of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography, depending on the nature of the substrate and product.[11]

    • The rate of the reaction is proportional to the active enzyme concentration.

  • Data Analysis:

    • Plot the enzyme activity as a function of the denaturant concentration.

    • Determine the IC50 value, which is the concentration of the denaturant that causes a 50% reduction in enzyme activity.[12]

II. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein during denaturation.[13][14]

  • Sample Preparation:

    • Prepare protein samples in a suitable buffer, ensuring the buffer itself does not have a strong CD signal in the far-UV region.

    • Prepare a series of samples with increasing concentrations of the denaturant.

    • The final protein concentration should be in the range of 0.1-1.0 mg/mL.

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen gas supply.

    • Set the instrument parameters, including the wavelength range (typically 190-260 nm for secondary structure analysis), bandwidth, and scan speed.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer solution containing the highest concentration of the denaturant.

    • Measure the CD spectrum for each protein sample, from the lowest to the highest denaturant concentration.

  • Data Analysis:

    • Subtract the baseline spectrum from each of the protein spectra.

    • Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as a function of denaturant concentration.

    • Plot the change in molar ellipticity against the denaturant concentration to generate a denaturation curve and determine the midpoint of the transition (Cm).

III. Intrinsic Tryptophan Fluorescence Spectroscopy

This technique monitors changes in the tertiary structure of a protein by observing the fluorescence of its tryptophan residues.[15][16]

  • Sample Preparation:

    • Prepare protein samples in a suitable buffer.

    • Create a series of samples with varying denaturant concentrations.

  • Instrument Setup:

    • Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.

    • Set the emission wavelength range, typically from 300 to 400 nm.

  • Data Acquisition:

    • Record the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Monitor the change in the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength as a function of denaturant concentration.

    • As the protein unfolds, the tryptophan residues become more exposed to the aqueous environment, often resulting in a red shift (increase) in the λmax.

    • Plot the change in λmax or intensity against the denaturant concentration to obtain a denaturation curve and determine the Cm.

Visualizing the Cellular Response to Denatured Proteins

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers a complex signaling network known as the Unfolded Protein Response (UPR).[5][17][18] This cellular stress response aims to restore protein homeostasis but can induce apoptosis if the stress is prolonged or severe.

UnfoldedProteinResponse cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds IRE1α IRE1α XBP1s XBP1s IRE1α->XBP1s splices XBP1 mRNA PERK PERK eIF2α eIF2α PERK->eIF2α phosphorylates ATF6 ATF6 ATF6n ATF6n ATF6->ATF6n translocates to Golgi & is cleaved BiP->IRE1α releases BiP->PERK releases BiP->ATF6 releases UPR Target Genes UPR Target Genes XBP1s->UPR Target Genes activates ATF4 ATF4 eIF2α->ATF4 translation of ATF4->UPR Target Genes activates ATF6n->UPR Target Genes activates ER Chaperones ER Chaperones UPR Target Genes->ER Chaperones Upregulation of ERAD Components ERAD Components UPR Target Genes->ERAD Components Upregulation of Apoptosis Apoptosis UPR Target Genes->Apoptosis Induction of

Caption: The Unfolded Protein Response (UPR) signaling pathway.

This guide provides a foundational understanding of how this compound and other denaturants impact enzyme activity, along with practical methodologies for their assessment. By carefully selecting the appropriate denaturant and employing precise analytical techniques, researchers can gain valuable insights into protein stability and function.

References

A Tale of Two Stresses: Cross-Validation of Urea and Thermal Denaturation in Protein Stability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of protein stability using urea and thermal denaturation methods. This guide provides an objective look at experimental data, detailed protocols, and the underlying principles of these two widely used techniques.

Protein stability is a critical attribute in drug development and fundamental biochemical research. Understanding how a protein unfolds in response to stress is paramount for predicting its shelf-life, efficacy, and behavior in various formulations. Two of the most common methods to probe protein stability are chemical denaturation using agents like this compound and thermal denaturation by heat application. While both methods aim to disrupt the delicate balance of forces that maintain a protein's three-dimensional structure, they do so through different mechanisms. This guide provides a detailed comparison of these techniques, supported by experimental data, to aid researchers in selecting the appropriate method and interpreting their results.

Quantitative Comparison: A Side-by-Side Look at Denaturation Midpoints

The stability of a protein is often quantified by its denaturation midpoint. For thermal denaturation, this is the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. In chemical denaturation, the midpoint is the concentration of the denaturant (Cm) required to unfold 50% of the protein. The following table presents a compilation of Tm and Cm values for several well-characterized proteins, providing a direct comparison of their stability against thermal and this compound-induced stress.

ProteinThermal Denaturation Midpoint (Tm)This compound Denaturation Midpoint (Cm)
Barnase ~58.5 °C~4.5 M
Carbonic Anhydrase II (Human) ~58.7 °C4.4 M[1]
Chymotrypsin Inhibitor 2 ~75 °C[2]-
Lysozyme (Hen Egg White) ~74.3 °C-
Ubiquitin --

Note: The exact values of Tm and Cm can vary depending on experimental conditions such as pH, buffer composition, and protein concentration. The data presented here are illustrative and sourced from various studies.

The Unfolding Story: Mechanisms of Denaturation

This compound Denaturation: As a chemical denaturant, this compound primarily disrupts the hydrogen bond network of water, which in turn weakens the hydrophobic effect – a major driving force in protein folding.[2] this compound molecules can also interact directly with the protein backbone and polar side chains, stabilizing the unfolded state. This leads to a gradual, cooperative unfolding of the protein as the this compound concentration increases.

Thermal Denaturation: Heat increases the kinetic energy of the protein's atoms, causing increased vibrations and rotations. This rise in energy eventually overcomes the non-covalent interactions—hydrogen bonds, van der Waals forces, and hydrophobic interactions—that maintain the protein's folded structure.[2] This process is often characterized by a sharp, sigmoidal transition as the protein unfolds over a narrow temperature range.

Mechanisms of Protein Denaturation cluster_this compound This compound Denaturation cluster_thermal Thermal Denaturation This compound Increasing this compound Concentration DisruptH2O Disruption of Water Hydrogen Bond Network This compound->DisruptH2O primary effect DirectInteraction Direct Interaction with Protein Backbone & Side Chains This compound->DirectInteraction secondary effect WeakenHydrophobic Weakening of Hydrophobic Effect DisruptH2O->WeakenHydrophobic UnfoldedState_U Stabilization of Unfolded State WeakenHydrophobic->UnfoldedState_U DirectInteraction->UnfoldedState_U Heat Increasing Temperature KineticEnergy Increased Kinetic Energy Heat->KineticEnergy Vibrations Increased Atomic Violations & Rotations KineticEnergy->Vibrations DisruptInteractions Disruption of Non-covalent Interactions Vibrations->DisruptInteractions UnfoldedState_T Unfolded State DisruptInteractions->UnfoldedState_T FoldedProtein Folded Protein Experimental Workflow for Denaturation Studies cluster_thermal Thermal Denaturation cluster_this compound This compound Denaturation T_SamplePrep Sample Preparation (Protein in Buffer) T_InstSetup Instrument Setup (CD Spectrophotometer, Temperature Ramp) T_SamplePrep->T_InstSetup T_DataAcq Data Acquisition (CD Signal vs. Temp) T_InstSetup->T_DataAcq T_DataAnal Data Analysis (Determine Tm) T_DataAcq->T_DataAnal Compare Compare Results (Tm vs. Cm) T_DataAnal->Compare U_SamplePrep Sample Preparation (Protein with Varying This compound Concentrations) U_InstSetup Instrument Setup (CD Spectrophotometer, Constant Temperature) U_SamplePrep->U_InstSetup U_DataAcq Data Acquisition (CD Signal vs. [this compound]) U_InstSetup->U_DataAcq U_DataAnal Data Analysis (Determine Cm) U_DataAcq->U_DataAnal U_DataAnal->Compare Start Start Start->T_SamplePrep Start->U_SamplePrep

References

A Head-to-Head Battle of Chaotropes: Maximizing Protein Refolding Yields from Urea and Guanidine HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in protein production, the choice of denaturant for solubilizing inclusion bodies and subsequent refolding is a critical step that significantly impacts the final yield of active protein. Urea and guanidine hydrochloride (GdnHCl) are the two most widely used chaotropic agents for this purpose. This guide provides a comprehensive comparative analysis of their performance in protein refolding, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.

The decision between this compound and GdnHCl is not merely a matter of preference but is deeply rooted in the distinct physicochemical properties of each molecule and their differential interactions with proteins. While both effectively disrupt the non-covalent interactions that stabilize a protein's secondary and tertiary structures, their mechanisms and potencies differ, leading to varying outcomes in refolding efficiency.

Key Differences at a Glance

FeatureThis compoundGuanidine Hydrochloride (GdnHCl)
Denaturing Strength Weaker ChaotropeStronger Chaotrope
Mechanism of Action Primarily disrupts hydrogen bonds and weakens hydrophobic interactions.[1][2]Disrupts hydrogen bonds, hydrophobic interactions, and ionic interactions due to its salt nature.[2]
Required Concentration Typically 6-8 M for complete denaturation.[3][4]Typically 4-6 M for complete denaturation.[3][5]
Ionic Nature Non-ionicIonic
Impact on Chromatography Compatible with ion-exchange chromatography.[6]Interferes with ion-exchange chromatography due to its ionic nature.[7]
Potential for Modification Can cause carbamoylation of proteins, especially at elevated temperatures and pH.Does not cause carbamoylation.
Cost Generally less expensive.More expensive than this compound.

Comparative Analysis of Protein Refolding Yields

The ultimate measure of a denaturant's effectiveness in this context is the yield of correctly folded, active protein recovered after the refolding process. The choice of denaturant can significantly influence the competition between proper refolding and aggregation.[8][9]

Case Study: Lysozyme

A study on the recovery of lysozyme denatured by this compound and GdnHCl provides valuable quantitative insights.

DenaturantInitial Denaturant ConcentrationRefolding MethodRecovery Ratio (%)Activity Recovery Ratio (%)
This compound8 MDilution & Precipitation>95~100
Guanidine HCl6 MDilution & Precipitation~75~100

Data adapted from a study on lysozyme recovery. The refolding was initiated by dilution of the denaturant followed by a surfactant-based precipitation and recovery method.

In this specific study with lysozyme, refolding from this compound resulted in a higher overall recovery of the protein compared to GdnHCl, while both methods were capable of yielding protein with nearly full specific activity. It is important to note that the optimal refolding conditions, including the final denaturant concentration in the refolding buffer, are critical for maximizing yield.

Case Study: Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)

In a study on the refolding of rhG-CSF, both this compound and GdnHCl were utilized for solubilization of inclusion bodies. While direct side-by-side yield comparisons are not always presented in a single table, the literature suggests that the choice is highly protein-dependent. For rhG-CSF, successful refolding has been achieved from both 8 M this compound and low concentrations of GdnHCl, often in combination with other additives like arginine to suppress aggregation.

Mechanistic Insights: Why the Difference in Performance?

The superiority of one denaturant over the other in a given refolding protocol can be attributed to their differing effects on the denatured state of the protein and the kinetics of refolding.

  • Strength of Denaturation: GdnHCl is a more potent denaturant than this compound.[6] This means it can more effectively break down stubborn aggregates and fully solvate the polypeptide chain. However, this stronger action might also disrupt residual local structures that could act as nucleation points for correct folding, potentially leading to a higher propensity for aggregation upon denaturant removal.

  • Ionic Interactions: The ionic nature of GdnHCl allows it to interfere with electrostatic interactions within a protein, a mechanism not available to the non-ionic this compound.[2] For proteins where ionic interactions play a significant role in misfolding or aggregation, GdnHCl might be more effective at preparing the protein for successful refolding.

  • Intermediate States: Some studies suggest that GdnHCl-induced denaturation can lead to the formation of intermediate, partially folded states, which in some cases can be prone to aggregation.[3][5] In contrast, this compound-induced denaturation is sometimes observed to be a more two-state transition from the native to the fully unfolded state.[3][5]

Experimental Protocols

Below are generalized, detailed methodologies for protein denaturation and subsequent refolding using either this compound or GdnHCl. The optimal conditions, such as buffer composition, pH, temperature, and protein concentration, should be determined empirically for each specific protein.

Protocol 1: Denaturation and Refolding from this compound via Dialysis

This protocol is suitable for proteins that can be effectively solubilized in 8 M this compound and is compatible with downstream ion-exchange chromatography.

1. Solubilization of Inclusion Bodies:

  • Harvest inclusion bodies from cell lysate by centrifugation.
  • Wash the inclusion body pellet with a buffer containing a low concentration of a mild detergent (e.g., Triton X-100) to remove contaminating proteins and lipids.
  • Resuspend the washed inclusion body pellet in a solubilization buffer containing 8 M this compound, a buffering agent (e.g., 50 mM Tris-HCl, pH 8.0), and a reducing agent (e.g., 10 mM DTT or 20 mM β-mercaptoethanol) to break any incorrect disulfide bonds.
  • Stir or gently agitate at room temperature or 4°C until the pellet is fully dissolved.
  • Clarify the solution by centrifugation to remove any remaining insoluble material.

2. Protein Refolding by Dialysis:

  • Transfer the solubilized protein solution into dialysis tubing with an appropriate molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the target protein.
  • Perform a stepwise dialysis against a series of refolding buffers with decreasing concentrations of this compound. A typical gradient could be:
  • Step 1: Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M Arginine, 1 mM EDTA) with 6 M this compound.
  • Step 2: Refolding buffer with 4 M this compound.
  • Step 3: Refolding buffer with 2 M this compound.
  • Step 4: Refolding buffer with 1 M this compound.
  • Step 5: Two to three changes of refolding buffer without this compound.
  • Conduct each dialysis step for several hours to overnight at 4°C with gentle stirring of the dialysis buffer.
  • Monitor the protein for any signs of precipitation during dialysis.

3. Recovery and Analysis of Refolded Protein:

  • After the final dialysis step, recover the protein solution from the tubing.
  • Centrifuge the solution to pellet any aggregated protein.
  • Determine the concentration of the soluble, refolded protein using a standard protein assay (e.g., Bradford or BCA).
  • Assess the biological activity of the refolded protein using a relevant functional assay.
  • Analyze the structural integrity of the refolded protein using techniques such as circular dichroism (CD) spectroscopy or size-exclusion chromatography (SEC).

Protocol 2: Denaturation and Refolding from Guanidine HCl via Rapid Dilution

This method is often faster than dialysis and can be advantageous for proteins that are prone to aggregation during slow removal of the denaturant.

1. Solubilization of Inclusion Bodies:

  • Follow the same procedure as in Protocol 1 for harvesting and washing inclusion bodies.
  • Resuspend the washed inclusion body pellet in a solubilization buffer containing 6 M GdnHCl, a buffering agent (e.g., 50 mM Tris-HCl, pH 8.0), and a reducing agent (e.g., 10 mM DTT).
  • Stir until the pellet is dissolved and clarify the solution by centrifugation.

2. Protein Refolding by Rapid Dilution:

  • Prepare a large volume of ice-cold refolding buffer (e.g., 100 volumes relative to the volume of the solubilized protein). The refolding buffer should contain components that aid in proper folding and prevent aggregation, such as L-arginine (0.4-1 M), a redox shuffling system (e.g., a combination of reduced and oxidized glutathione), and a suitable buffering agent.
  • Rapidly dilute the solubilized protein solution into the vigorously stirring refolding buffer. The final protein concentration should be low (typically in the range of 10-100 µg/mL) to favor intramolecular folding over intermolecular aggregation.
  • Allow the refolding reaction to proceed for a specified time (from hours to overnight) at 4°C with gentle stirring.

3. Concentration and Analysis of Refolded Protein:

  • After refolding, concentrate the diluted protein solution using an appropriate method such as ultrafiltration with a membrane of a suitable MWCO.
  • Clarify the concentrated protein solution by centrifugation to remove any aggregates.
  • Perform protein concentration, activity, and structural analyses as described in Protocol 1.

Visualizing the Process

To better understand the experimental workflows, the following diagrams generated using Graphviz (DOT language) illustrate the key stages of protein refolding from inclusion bodies.

ProteinRefoldingWorkflow cluster_denaturation Denaturation cluster_refolding Refolding cluster_analysis Analysis InclusionBodies Inclusion Bodies Solubilization Solubilization (8M this compound or 6M GdnHCl) InclusionBodies->Solubilization DenaturedProtein Denatured Protein Solubilization->DenaturedProtein Dialysis Dialysis (Stepwise this compound Removal) DenaturedProtein->Dialysis RapidDilution Rapid Dilution (Into Refolding Buffer) DenaturedProtein->RapidDilution RefoldedProtein Soluble, Refolded Protein Dialysis->RefoldedProtein Aggregation Aggregated Protein Dialysis->Aggregation RapidDilution->RefoldedProtein RapidDilution->Aggregation ActivityAssay Activity Assay RefoldedProtein->ActivityAssay StructuralAnalysis Structural Analysis (CD, SEC) RefoldedProtein->StructuralAnalysis

Caption: Experimental workflow for protein refolding.

DenaturantComparison Denaturant Choice of Denaturant This compound This compound Denaturant->this compound GdnHCl Guanidine HCl Denaturant->GdnHCl Urea_Prop1 Weaker Chaotrope Gdn_Prop1 Stronger Chaotrope Urea_Prop2 Non-ionic Urea_Prop3 Disrupts H-bonds Gdn_Prop2 Ionic Gdn_Prop3 Disrupts H-bonds, Ionic & Hydrophobic Interactions

Caption: Key property differences between this compound and GdnHCl.

Conclusion and Recommendations

The selection of this compound or guanidine hydrochloride as the denaturant for protein refolding is a critical decision that should be made on a case-by-case basis, taking into account the specific properties of the target protein and the downstream purification strategy.

  • Start with this compound: For many standard applications, and especially if ion-exchange chromatography is planned, this compound is a logical and cost-effective starting point.

  • Consider GdnHCl for a Challenge: If a protein proves difficult to solubilize or refold from this compound, the more potent GdnHCl is a strong alternative. It is particularly worth considering for proteins with significant charge-charge interactions that may contribute to aggregation.

  • Optimization is Key: Regardless of the initial choice, empirical optimization of the refolding protocol is paramount. This includes screening different concentrations of the denaturant in the solubilization and refolding buffers, as well as testing various additives such as L-arginine, proline, and redox shuffling systems to enhance the yield of active protein.

By carefully considering the factors outlined in this guide and systematically optimizing the refolding conditions, researchers can significantly improve the recovery of functional, high-quality proteins for a wide range of scientific and therapeutic applications.

References

Ensuring Experimental Reproducibility: A Guide to Validating Urea Solution Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of reagent concentration is paramount for achieving reproducible experimental outcomes. Urea solutions, widely used in various biochemical and pharmaceutical applications, are particularly susceptible to concentration changes due to hydrolysis and microbial contamination. This guide provides a comprehensive comparison of common methods for validating this compound solution concentration, complete with experimental protocols and performance data to aid in selecting the most appropriate method for your research needs.

Comparison of this compound Concentration Validation Methods

The selection of a suitable method for validating this compound concentration depends on factors such as the required sensitivity, the presence of interfering substances, and the available laboratory equipment. The following table summarizes the key performance characteristics of common analytical techniques.

MethodPrincipleLinear RangeSensitivity / Limit of Detection (LOD)AdvantagesDisadvantages
Colorimetric (Diacetyl Monoxime) Reaction of this compound with diacetyl monoxime in an acidic medium to form a colored product.0.4 - 5.0 mM~0.4 mMInexpensive, relatively simple, and provides repeatable results.Requires heating, use of strong acids, and can be time-consuming.
Colorimetric (o-Phthalaldehyde/Primaquine) Condensation reaction of o-phthalaldehyde with this compound, followed by reaction with a coloring agent.Up to 5.00 mg/dL (0.83 mmol/L)0.08 mg/dL (0.013 mmol/L)High sensitivity, no heating required, and unaffected by ammonia.Reagents can be less stable, and the reaction can be light-sensitive.
Enzymatic (Urease-Based) Urease enzyme catalyzes the hydrolysis of this compound to ammonia and carbon dioxide. The resulting ammonia is quantified.Varies by kit, typically in the µM to mM range.High sensitivity, specific for this compound.Can be more expensive, and the presence of endogenous ammonia in samples can interfere.
Refractive Index The refractive index of a solution is proportional to its concentration.Dependent on the refractometer's range.Lower sensitivity compared to colorimetric and enzymatic methods.Rapid, non-destructive, and requires only a small sample volume.Less specific, as other solutes in the solution can affect the refractive index.
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.Wide linear range.High sensitivity and specificity (LOD: ~3 mg/kg).Highly accurate and specific, can be used for complex matrices.Requires expensive equipment and specialized expertise.

Experimental Protocols

Detailed methodologies for three common validation techniques are provided below. These protocols can be adapted based on specific experimental requirements and available instrumentation.

Colorimetric Method: Diacetyl Monoxime Assay

This protocol describes the direct determination of this compound concentration using the diacetyl monoxime method.

Materials:

  • This compound standards

  • Diacetyl monoxime solution

  • Thiosemicarbazide solution

  • Acidic ferric chloride solution

  • Spectrophotometer or microplate reader

  • Water bath

Procedure:

  • Prepare a standard curve: Prepare a series of this compound standards of known concentrations.

  • Sample Preparation: Dilute the experimental this compound solution to fall within the linear range of the assay.

  • Reaction Setup: In separate test tubes, add a small volume of each standard, the diluted sample, and a blank (deionized water).

  • Add Reagents: To each tube, add the diacetyl monoxime solution, thiosemicarbazide solution, and the acidic ferric chloride solution.

  • Incubation: Mix the contents of the tubes and incubate in a boiling water bath for a specified time (e.g., 15 minutes) to allow for color development.

  • Cooling: After incubation, cool the tubes to room temperature.

  • Measurement: Measure the absorbance of each sample and standard at the appropriate wavelength (typically around 520 nm) using a spectrophotometer.

  • Calculation: Plot the absorbance of the standards against their known concentrations to generate a standard curve. Use the equation of the line to calculate the this compound concentration in the experimental sample, accounting for the dilution factor.

Enzymatic Method: Urease-Based Assay

This protocol utilizes the enzyme urease to specifically quantify this compound.

Materials:

  • This compound standards

  • Urease enzyme solution

  • Reagents for ammonia quantification (e.g., Berthelot's reagent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standard curve: Prepare a series of this compound standards of known concentrations.

  • Sample Preparation: Dilute the experimental this compound solution as necessary.

  • Enzymatic Reaction: In separate reaction tubes or wells of a microplate, add the this compound standards, diluted sample, and a blank. Add the urease enzyme solution to each and incubate at a controlled temperature (e.g., 37°C) for a set time to allow for the complete hydrolysis of this compound to ammonia.

  • Ammonia Quantification: Add the reagents for ammonia detection (e.g., phenol-hypochlorite from Berthelot's reagent) and incubate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 630 nm for the Berthelot method).

  • Calculation: Construct a standard curve and determine the concentration of the unknown sample as described in the colorimetric method.

Refractive Index Method

This method provides a rapid estimation of this compound concentration.[1]

Materials:

  • Refractometer (digital or handheld)

  • This compound standards

  • Deionized water

Procedure:

  • Calibration: Calibrate the refractometer using deionized water according to the manufacturer's instructions. The reading for deionized water should be zero.[2]

  • Prepare a standard curve:

    • Prepare a series of this compound solutions with known concentrations (e.g., 1 M, 2 M, 4 M, 6 M, 8 M).

    • Place a drop of each standard solution onto the prism of the refractometer, close the cover, and record the refractive index reading.

    • Clean the prism with deionized water and dry it thoroughly between each reading.

    • Plot the refractive index of the standards against their corresponding concentrations to generate a standard curve.

  • Sample Measurement:

    • Place a drop of the experimental this compound solution onto the clean, dry prism of the refractometer.

    • Close the cover and record the refractive index.

  • Calculation: Use the standard curve to determine the this compound concentration of the experimental sample.

Mandatory Visualizations

To further clarify the experimental processes and underlying principles, the following diagrams have been generated.

G General Workflow for this compound Concentration Validation cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare this compound Standards & Experimental Sample dilute Dilute Sample to Linear Range start->dilute reagents Add Assay Reagents dilute->reagents incubate Incubate (if required) reagents->incubate measure Measure Signal (e.g., Absorbance, Refractive Index) incubate->measure curve Generate Standard Curve measure->curve calculate Calculate Sample Concentration curve->calculate G Enzymatic this compound Validation Pathway This compound This compound (CO(NH2)2) Urease Urease This compound->Urease Water 2 H2O Water->Urease Ammonia 2 NH3 Urease->Ammonia CarbonDioxide CO2 Urease->CarbonDioxide Quantification Quantification of Ammonia (e.g., Colorimetric Reaction) Ammonia->Quantification

References

A Researcher's Guide to Urea Grades: A Comparative Analysis of Purity and Experimental Impact

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the life sciences and drug development, the choice of reagents is paramount to the integrity and reproducibility of experimental outcomes. Urea, a common chaotropic agent, is a staple in laboratories for its ability to denature proteins and nucleic acids. However, not all this compound is created equal. The presence of impurities in lower-grade this compound can have significant, and often overlooked, effects on experimental results. This guide provides a comprehensive comparison of different this compound grades, detailing their specifications and illustrating the potential impact of impurities on common laboratory applications.

Understanding this compound Grades: A Purity Perspective

This compound is commercially available in various grades, each with a different level of purity and intended application. For laboratory use, the most relevant distinction is between technical or agricultural grades and high-purity molecular biology or electrophoresis grades. The primary differentiators are the content of biuret, heavy metals, and enzymatic contaminants like RNases and proteases.

This compound GradeTypical Purity (%)Key ImpuritiesCommon Applications
Agricultural Grade ~46% NitrogenHigh biuret content, moistureFertilizer
Technical Grade ≥99%Biuret (up to 0.5-1.5%), heavy metals, ammonia[1][2]Industrial processes, less sensitive lab applications
Molecular Biology Grade ≥99.5%Low biuret (<0.1%), low heavy metals, tested for DNase, RNase, and protease activityProtein denaturation, nucleic acid electrophoresis, proteomics[3]
Ultrapure Grade ≥99.9%Very low biuret, heavy metals, and other impurities; often further purified to remove cyanateHighly sensitive applications like protein refolding studies, mass spectrometry

Table 1: Comparison of Common this compound Grades. This table summarizes the typical purity and impurity profiles of different this compound grades and their primary applications. For research applications, particularly in proteomics and molecular biology, the use of high-purity grades is critical to avoid experimental artifacts.

The Hidden Impact of Impurities on Experimental Outcomes

The impurities present in lower-grade this compound can significantly interfere with common biochemical and molecular biology experiments. These effects can range from subtle alterations in protein stability to complete inhibition of enzymatic reactions.

ImpurityPotential Effect on Experimental Outcomes
Biuret Can interfere with nitrogen metabolism and protein synthesis in certain biological systems.[4] In laboratory assays, its impact is less characterized but it represents a significant impurity that can affect the true this compound concentration and potentially interact with proteins.
Cyanate A breakdown product of this compound in solution, its formation is accelerated by heat and alkaline pH.[5] Cyanate causes irreversible carbamylation of proteins, modifying primary amino groups on the N-terminus and lysine side chains. This can lead to altered protein structure, function, and artifacts in mass spectrometry analysis.[6][7]
Heavy Metals (e.g., Hg²⁺, Zn²⁺, Pb²⁺, Cd²⁺) Can act as potent inhibitors of enzymes by binding to active sites or allosteric sites, often targeting sulfhydryl groups in cysteine residues.[4][8] This can lead to a significant underestimation of enzyme activity or misleading results in kinetic studies.
RNases and Proteases These enzymatic contaminants, present in lower-purity this compound, can degrade RNA and protein samples, respectively. This is particularly problematic in applications like denaturing gel electrophoresis of RNA or in proteomics where sample integrity is crucial.

Table 2: Effects of Common this compound Impurities on Experimental Outcomes. This table details the detrimental effects that common impurities found in lower-grade this compound can have on sensitive biochemical and molecular biology experiments.

Visualizing the Impact: Experimental Workflows and Pathways

To further illustrate the practical implications of this compound grade selection, the following diagrams depict a protein denaturation workflow, the mechanism of protein carbamylation, and the this compound cycle.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_impurities Potential Interferences (Lower Grade this compound) Protein Native Protein Denaturation Denaturation Protein->Denaturation This compound This compound Solution (Select Appropriate Grade) This compound->Denaturation Analysis Downstream Analysis (e.g., CD Spectroscopy, Electrophoresis, Enzyme Assay) Denaturation->Analysis Results Experimental Results Analysis->Results Biuret Biuret Biuret->Denaturation Alters effective This compound concentration HeavyMetals Heavy Metals HeavyMetals->Analysis Inhibits enzymes Cyanate Cyanate Cyanate->Denaturation Carbamylates protein Enzymes RNases/Proteases Enzymes->Protein Degrades sample

Caption: Workflow for a typical protein denaturation experiment highlighting points of interference by impurities in lower-grade this compound.

Carbamylation_Pathway Mechanism of Protein Carbamylation by this compound This compound This compound (in aqueous solution) Equilibrium Equilibrium This compound->Equilibrium AmmoniumCyanate Ammonium Cyanate Equilibrium->AmmoniumCyanate IsocyanicAcid Isocyanic Acid (Reactive Species) AmmoniumCyanate->IsocyanicAcid CarbamylatedProtein Carbamylated Protein (Altered structure and function) IsocyanicAcid->CarbamylatedProtein Protein Protein (with free amino groups) Protein->CarbamylatedProtein

Caption: The chemical pathway leading to protein carbamylation from the degradation of this compound in solution.

Urea_Cycle The this compound Cycle cluster_mito Mitochondrion cluster_cyto Cytosol NH3 Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH3->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 CarbamoylPhosphate Carbamoyl Phosphate CPS1->CarbamoylPhosphate OTC Ornithine Transcarbamylase (OTC) CarbamoylPhosphate->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline Citrulline_out->Citrulline_in Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea_out This compound ARG1->Urea_out Ornithine_out Ornithine ARG1->Ornithine_out Ornithine_out->Ornithine_in Transport

References

Unveiling the Unfolded State: A Comparative Guide to Spectroscopic Techniques in Urea Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein stability and degradation, understanding the unfolded state is paramount. Urea-induced denaturation is a cornerstone of these investigations, and a variety of spectroscopic techniques provide the necessary lens to observe this transition. This guide offers an objective comparison of the primary spectroscopic methods used to validate and characterize the unfolded state of proteins in this compound solutions, supported by experimental data and detailed protocols.

This document will delve into the principles, applications, and practical considerations of Circular Dichroism (CD), Intrinsic Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR). By presenting quantitative data in a clear, tabular format and providing detailed experimental workflows, this guide aims to equip researchers with the knowledge to select the most appropriate technique for their specific research questions.

At a Glance: Comparing Spectroscopic Techniques for Protein Unfolding Analysis

The choice of spectroscopic technique for monitoring this compound-induced protein unfolding depends on several factors, including the specific structural information required, the protein's intrinsic properties, and the available instrumentation. The following table provides a high-level comparison of the four main techniques.

FeatureCircular Dichroism (CD)Fluorescence SpectroscopyNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Primary Information Changes in secondary structure (α-helix, β-sheet, random coil)Changes in the local environment of aromatic residues (Trp, Tyr)Atomic-resolution structure and dynamicsChanges in secondary structure (amide I and II bands)
Sensitivity ModerateHighLowModerate
Protein Concentration Typically 0.1 - 1 mg/mL[1]Typically µM range (e.g., ~0.5 µM)[2]High (mM range, e.g., 0.3-0.5 mM)[3]Relatively high (>5 mg/mL for ATR-FTIR)[4]
This compound Concentration Range Typically 0 - 8 M[5][6]Typically 0 - 8 M[7]Up to 7 M or higher has been used[8]Can be used with high this compound concentrations (e.g., 10 M)[9]
Key Parameters Measured Mean Residue Ellipticity, Melting Temperature (Tm), ΔG°, m-value[10][11]Fluorescence Intensity, Emission Maximum Wavelength (λmax), ΔG°, m-value[10]Chemical shifts, NOEs, relaxation rates, residual dipolar couplingsAmide I and II band positions and intensities
Structural Resolution Low (secondary structure)Low (local tertiary structure)High (atomic level)Low (secondary structure)
Advantages Rapid, well-established for secondary structure analysis[11]Highly sensitive, good for probing local changes[10]Provides detailed structural and dynamic information[7]Versatile, can be used for a wide range of samples including films and solutions[12]
Limitations Requires optically transparent samples, susceptible to interference from buffers[1]Requires intrinsic fluorophores (Trp, Tyr) or extrinsic probesRequires high protein concentration and isotopic labeling for larger proteins, longer experiment times[3]Water and this compound absorbance can interfere, requiring D2O and/or labeled this compound[13]

Thermodynamic Insights: A Look at Experimental Data

The analysis of this compound-induced unfolding curves allows for the determination of key thermodynamic parameters that describe the stability of a protein. The Gibbs free energy of unfolding in the absence of denaturant (ΔG°H₂O) and the m-value, which reflects the dependence of ΔG° on denaturant concentration, are crucial for comparing protein stability. The following table presents example data obtained for different proteins using various spectroscopic techniques.

ProteinTechniqueΔG°H₂O (kcal/mol)m-value (kcal/mol·M)Reference
VHPCircular Dichroism2.9-[6]
RNase SaCircular Dichroism6.1-[6]
VlsECircular Dichroism4.6-[6]
Hen Egg White Lysozyme (HEWL)Differential Scanning Fluorimetry-Knd = 2.69 ± 0.06 M
Hexokinase (HK)Differential Scanning Fluorimetry-Knd = 3.31 ± 0.22 M

Experimental Protocols and Workflows

To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are generalized methodologies for each of the four spectroscopic techniques, followed by a visual representation of the experimental workflow.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In proteins, the peptide bond is the primary chromophore in the far-UV region (190-250 nm), and its CD spectrum is sensitive to the protein's secondary structure.[11] The transition from a folded state with a defined secondary structure (e.g., α-helices and β-sheets) to an unfolded random coil results in a characteristic change in the CD spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the protein in a suitable buffer (e.g., phosphate or Tris buffer) with a low absorbance in the far-UV region.

    • Determine the accurate protein concentration using a reliable method such as UV absorbance at 280 nm.

    • Prepare a high-concentration stock solution of this compound (e.g., 8 M or 10 M) in the same buffer. Ensure the this compound solution is fresh to minimize cyanate formation.

    • Prepare a series of samples with a constant protein concentration and varying this compound concentrations by mixing the protein stock, this compound stock, and buffer.

    • Prepare a corresponding set of blank samples containing only the buffer and the same this compound concentrations.

  • Data Acquisition:

    • Equilibrate the samples at the desired temperature.

    • Record the CD spectra of the blank and protein samples in the far-UV range (e.g., 250 nm to 200 nm).

    • Monitor the signal at a wavelength that shows a significant change upon unfolding, typically around 222 nm for α-helical proteins.

  • Data Analysis:

    • Subtract the blank spectrum from the corresponding protein spectrum for each this compound concentration.

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].

    • Plot the mean residue ellipticity at the chosen wavelength as a function of this compound concentration to generate an unfolding curve.

    • Fit the unfolding curve to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm), the Gibbs free energy of unfolding (ΔG°), and the m-value.

CD_Workflow cluster_prep Sample Preparation cluster_mixing Serial Dilution cluster_acq Data Acquisition cluster_analysis Data Analysis Protein_Stock Protein Stock in Buffer Sample_Series Protein Samples (Constant [Protein], Variable [this compound]) Protein_Stock->Sample_Series Urea_Stock This compound Stock (e.g., 8M) Urea_Stock->Sample_Series Blank_Series Blank Samples (Variable [this compound]) Urea_Stock->Blank_Series Buffer Buffer Buffer->Sample_Series Buffer->Blank_Series CD_Spectrometer CD Spectrometer Sample_Series->CD_Spectrometer Blank_Series->CD_Spectrometer Unfolding_Curve Unfolding Curve ([θ] vs [this compound]) CD_Spectrometer->Unfolding_Curve Thermodynamic_Parameters Thermodynamic Parameters (ΔG°, m-value) Unfolding_Curve->Thermodynamic_Parameters

Circular Dichroism Experimental Workflow.
Intrinsic Fluorescence Spectroscopy

Principle: The intrinsic fluorescence of a protein is dominated by the aromatic amino acids tryptophan (Trp) and tyrosine (Tyr).[10] The fluorescence emission spectrum, particularly the wavelength of maximum emission (λmax), is highly sensitive to the polarity of the local environment of these residues. In a folded protein, Trp and Tyr residues are often buried in the hydrophobic core, resulting in a shorter λmax. Upon unfolding, these residues become exposed to the polar aqueous solvent, causing a red-shift (increase) in λmax and often a change in fluorescence intensity.

Methodology:

  • Sample Preparation:

    • Follow a similar sample preparation procedure as for CD spectroscopy, preparing protein and this compound stock solutions in a suitable buffer.

    • Prepare a series of protein samples with varying this compound concentrations.

    • Prepare corresponding blank samples.

  • Data Acquisition:

    • Equilibrate the samples at the desired temperature.

    • Set the excitation wavelength to 280 nm (for both Trp and Tyr) or 295 nm (to selectively excite Trp).

    • Record the fluorescence emission spectra for each sample and blank over a suitable wavelength range (e.g., 300-400 nm).

  • Data Analysis:

    • Subtract the blank spectra from the protein spectra.

    • Determine the λmax or the fluorescence intensity at a specific wavelength for each this compound concentration.

    • Plot the λmax or fluorescence intensity as a function of this compound concentration to obtain the unfolding curve.

    • Fit the data to an appropriate model to extract thermodynamic parameters.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_mixing Serial Dilution cluster_acq Data Acquisition cluster_analysis Data Analysis Protein_Stock Protein Stock (with Trp/Tyr) Sample_Series Protein Samples (Variable [this compound]) Protein_Stock->Sample_Series Urea_Stock This compound Stock Urea_Stock->Sample_Series Buffer Buffer Buffer->Sample_Series Spectrofluorometer Spectrofluorometer Sample_Series->Spectrofluorometer Unfolding_Curve Unfolding Curve (λmax or Intensity vs [this compound]) Spectrofluorometer->Unfolding_Curve Thermodynamic_Parameters Thermodynamic Parameters (ΔG°, m-value) Unfolding_Curve->Thermodynamic_Parameters NMR_Workflow cluster_prep Sample Preparation cluster_mixing Titration cluster_acq Data Acquisition cluster_analysis Data Analysis Labeled_Protein Isotopically Labeled Protein (¹⁵N, ¹³C) NMR_Samples NMR Samples (Variable [this compound]) Labeled_Protein->NMR_Samples Urea_Stock This compound Stock Urea_Stock->NMR_Samples D2O_Buffer D₂O Buffer D2O_Buffer->NMR_Samples NMR_Spectrometer NMR Spectrometer (e.g., 2D HSQC) NMR_Samples->NMR_Spectrometer Residue_Analysis Residue-Specific Unfolding Analysis NMR_Spectrometer->Residue_Analysis Structural_Info Residual Structure Information Residue_Analysis->Structural_Info FTIR_Workflow cluster_prep Sample Preparation cluster_mixing Titration cluster_acq Data Acquisition cluster_analysis Data Analysis Protein_D2O Protein in D₂O FTIR_Samples FTIR Samples (Variable [this compound]) Protein_D2O->FTIR_Samples Labeled_this compound Deuterated/¹³C This compound Stock Labeled_this compound->FTIR_Samples D2O_Buffer D₂O Buffer D2O_Buffer->FTIR_Samples FTIR_Spectrometer FTIR Spectrometer FTIR_Samples->FTIR_Spectrometer Amide_Band_Analysis Amide I/II Band Analysis FTIR_Spectrometer->Amide_Band_Analysis Secondary_Structure_Change Secondary Structure Changes Amide_Band_Analysis->Secondary_Structure_Change

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Urea in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe and logistical management of urea waste.

Immediate Safety and Handling

This compound, in its solid form, is generally not classified as a hazardous waste.[1][2] However, it is crucial to consult your institution's specific safety data sheets (SDS) and local regulations, as classifications can vary.[3] As a precautionary measure, it is often recommended to handle this compound waste as if it were hazardous.[4]

Personal Protective Equipment (PPE): When handling this compound waste, the following minimum PPE should be worn:

  • Chemical safety goggles

  • Nitrile gloves

  • A fully-buttoned lab coat[4]

Waste Collection and Storage

Proper containment of this compound waste is critical to prevent contamination and ensure safe handling.

Collection Procedures:

  • Use Designated Containers: Collect this compound waste in a sealable and compatible waste container.[4]

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams.

  • Labeling: Immediately upon adding waste to the container, affix a "Dangerous Waste" or "Hazardous Waste" label.[4] The label should clearly identify the contents as "this compound Waste."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

Container Material Compatibility:

The choice of waste container material is crucial to prevent degradation and potential leaks. The following table summarizes compatible and incompatible materials for this compound waste storage.

Compatible MaterialsIncompatible Materials
High-Density Polyethylene (HDPE)[5]Strong oxidizing agents (e.g., nitrates, perchlorates)[4][6]
Polypropylene (PP)[5]Sodium hypochlorite[6]
Stainless Steel (316, 316L)[5]Chlorine[6]
GlassMild steel, aluminum, zinc, copper (may be slightly corrosive)[7]
Fluoroelastomers (e.g., Viton®)[5]

Disposal Procedures

The primary and recommended method for this compound waste disposal is through your institution's hazardous waste management program.

Step-by-Step Disposal Plan:

  • Collection: Collect solid this compound waste in a designated, properly labeled, and compatible container. For solutions, use a labeled, compatible liquid waste container.

  • Full Container: Once the container is full, ensure the cap is tightly sealed.

  • Request Pickup: Complete a chemical collection request form as per your institution's protocol.[4]

  • Transfer: Deliver the full container to the designated waste accumulation area for pickup by environmental health and safety (EHS) personnel.[4]

Sewer Disposal: While some non-hazardous, water-soluble chemicals may be eligible for sewer disposal with copious amounts of water, this practice is highly regulated and generally discouraged for laboratory waste to prevent environmental contamination.[8][9] Always consult your local regulations and institutional guidelines before considering sewer disposal for any chemical, including this compound.

Accidental Spills

In the event of a this compound spill, follow these procedures:

  • Ensure Safety: Wear the appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Containment: For solid spills, sweep up the material and place it in a designated waste container.[6] Avoid generating dust.[4]

  • Cleaning: Clean the spill area with soap and water.[4]

  • Reporting: Report the spill to your supervisor or principal investigator.[4]

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

UreaDisposalWorkflow start This compound Waste Generated assess Assess Waste Form (Solid or Aqueous) start->assess solid_waste Solid this compound Waste assess->solid_waste Solid aqueous_waste Aqueous this compound Waste assess->aqueous_waste Aqueous collect_solid Collect in Labeled, Compatible Solid Waste Container solid_waste->collect_solid collect_aqueous Collect in Labeled, Compatible Liquid Waste Container aqueous_waste->collect_aqueous hazardous_waste Treat as Hazardous Waste collect_solid->hazardous_waste check_local_regs Consult Local & Institutional Regulations collect_aqueous->check_local_regs sewer_disposal Sewer Disposal Permitted? check_local_regs->sewer_disposal Regulations Reviewed dispose_sewer Dispose via Sewer with Copious Water sewer_disposal->dispose_sewer Yes sewer_disposal->hazardous_waste No/Uncertain end Disposal Complete dispose_sewer->end request_pickup Request EHS Pickup hazardous_waste->request_pickup request_pickup->end

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Logistics for Handling Urea in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of urea in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal of waste materials.

Personal Protective Equipment (PPE)

When handling this compound in solid (powder/prill) or solution form, the following personal protective equipment is mandatory to prevent skin and eye irritation, as well as respiratory tract irritation from dust or aerosols.

Recommended PPE for Handling this compound
PPE CategorySpecificationPurpose
Hand Protection Nitrile or Neoprene GlovesPrevents skin contact which can cause irritation.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes of this compound solutions.
Body Protection Laboratory coatProtects skin and clothing from spills and contamination.[1]
Respiratory Protection N95 or P2 respiratorRecommended when handling this compound powder to avoid inhaling dust, which may irritate the respiratory tract.[2]

Important Note on Glove Selection: While nitrile and neoprene are generally recommended for incidental contact, it is crucial to consult the glove manufacturer's specific chemical resistance data for the intended duration of use and concentration of the this compound solution. Unfortunately, publicly available, standardized quantitative data on breakthrough times and degradation for this compound is limited. Therefore, direct consultation with the glove manufacturer is the most reliable method for ensuring adequate protection for prolonged or high-concentration exposure.

Procedural Guidance for Handling this compound

Follow these step-by-step procedures to ensure safe handling of this compound in the laboratory.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Consult SDS Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Weigh/Measure this compound Weigh/Measure this compound Prepare Workspace->Weigh/Measure this compound Ensure ventilation Dissolve/Use this compound Dissolve/Use this compound Weigh/Measure this compound->Dissolve/Use this compound Decontaminate Workspace Decontaminate Workspace Dissolve/Use this compound->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove & Dispose of PPE Remove & Dispose of PPE Dispose of Waste->Remove & Dispose of PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.